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Foundational

Introduction: The Architectural Significance of Spirocycles in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered immense interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered immense interest in medicinal chemistry and materials science.[1] Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems, enabling improved physicochemical properties and providing novel intellectual property landscapes.[2][3] The 7-Oxaspiro[3.5]nonane framework, a motif featuring a cyclobutane ring fused to a tetrahydropyran ring, serves as a valuable building block for creating structurally complex molecules with precise spatial orientation of functional groups. This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for a key derivative, 7-Oxaspiro[3.5]nonane-6-carboxylic acid, intended for researchers and professionals in drug development.

Part 1: Strategic Synthesis Pathway

The synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a multi-step process that requires careful control of regioselectivity. The proposed pathway leverages a foundational spiro-ketone, which is subsequently transformed via a regioselective Baeyer-Villiger oxidation to install the crucial oxygen heteroatom.

Plausible Synthetic Workflow

The logical progression from a precursor ketone to the final product is outlined below. The key transformation is the Baeyer-Villiger oxidation, a reliable method for converting cyclic ketones into lactones (cyclic esters).[4]

G cluster_0 Synthesis of Precursor cluster_1 Core Transformation cluster_2 Final Product A Spiro[3.5]nonan-7-one B 7-Oxospiro[3.5]nonane-6-carboxylic acid A->B α-Carboxylation C Baeyer-Villiger Oxidation B->C m-CPBA or H2O2/Lewis Acid D 7-Oxaspiro[3.5]nonane-6-carboxylic acid C->D Oxygen Insertion

Caption: Proposed synthetic workflow for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Step 1: Synthesis of 7-Oxospiro[3.5]nonane-6-carboxylic acid (Precursor)

While multiple routes to spiro-ketones exist, such as ketene [2+2] cycloadditions, a direct synthesis of the keto-acid precursor is assumed for this guide, based on its catalog availability.[5] This intermediate is critical as it positions the carbonyl group for the subsequent oxygen insertion.

Step 2: Baeyer-Villiger Oxidation

This is the cornerstone of the synthesis. The Baeyer-Villiger oxidation facilitates the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting a ketone into an ester or, in this case, a cyclic ketone into a lactone.[4][6]

Causality of Reagent Choice: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation.[6] Alternatively, "green" oxidants like hydrogen peroxide in the presence of a Lewis acid (e.g., BF₃·Et₂O) can also be employed, offering an environmentally safer approach.[6][7]

Mechanism and Regioselectivity: The reaction proceeds through the "Criegee intermediate."[6] The regioselectivity is predictable and dictated by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a partial positive charge during the rearrangement will migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[4] In the case of 7-Oxospiro[3.5]nonane-6-carboxylic acid, the more substituted carbon (the spirocyclic carbon is quaternary, but the adjacent carbons in the six-membered ring are secondary) will preferentially migrate, leading to the desired 7-oxa product.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 7-Oxospiro[3.5]nonane-6-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it successively with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the final product requires a multi-technique analytical approach. Each method provides a unique piece of structural information, which, when combined, validates the successful synthesis.

Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Mass Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Final Structural Confirmation NMR->Final IR->Final MS->Final

Caption: Integrated workflow for the structural characterization of the final product.

Expected Analytical Data
Technique Expected Observations
¹H NMR - Acidic proton (-COOH) as a broad singlet around 12 δ. - Protons on carbons adjacent to the ether oxygen (C5-H, C8-H) shifted downfield. - Complex multiplets for the cyclobutane and tetrahydropyran ring protons.
¹³C NMR - Carboxyl carbon (-COOH) signal between 165-185 δ. - Spirocyclic quaternary carbon signal. - Carbons adjacent to the ether oxygen appearing in the 60-80 δ range.
IR Spectroscopy - Very broad O-H stretch for the carboxylic acid dimer from 3300-2500 cm⁻¹.[8] - Intense C=O stretch for the carboxylic acid between 1760-1690 cm⁻¹.[8] - C-O stretch for the ether and carboxylic acid in the 1320-1000 cm⁻¹ region.[8][9]
Mass Spec. (HRMS) - Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₉H₁₄O₃. - Fragmentation patterns consistent with the loss of CO₂ and cleavage of the spirocyclic rings.
In-depth Spectroscopic Interpretation
  • NMR Spectroscopy: Due to the rigid and complex nature of spirocycles, 1D NMR spectra can exhibit significant signal overlap.[10] Therefore, 2D NMR experiments are crucial.

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the cyclobutane and tetrahydropyran rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for confirming the connectivity around the non-protonated spiro-carbon and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. The most telling feature of a carboxylic acid is the extremely broad O-H absorption that often overlaps with the C-H stretching region, creating a "messy" pattern from 3300-2500 cm⁻¹.[8][9] This, combined with the strong carbonyl (C=O) peak, is a reliable indicator of the carboxylic acid moiety.[8] The presence of a strong C-O stretching band around 1120 cm⁻¹ would further support the ether linkage in the tetrahydropyran ring.[9]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[11] The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural clues, as the molecule will break apart in predictable ways based on its bond strengths and functional groups.[10][11]

Conclusion

The synthesis and characterization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid represent a valuable exercise in modern organic chemistry, combining a classic named reaction with advanced spectroscopic techniques. The proposed synthetic route, centered on a regioselective Baeyer-Villiger oxidation, offers a reliable method for accessing this unique spirocyclic scaffold. Thorough characterization using a suite of analytical methods—NMR, IR, and HRMS—is essential for unequivocally confirming the structure and purity of the final compound. This guide provides the foundational knowledge for researchers to produce and validate this important chemical building block for applications in drug discovery and beyond.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Regioselective Baeyer-Villiger Oxidation of Steroidal Ketones to Lactones Using BF3/H2O2. (n.d.). Synlett. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). Marine Drugs. Retrieved from [Link]

  • New synthetic reactions. X. Versatile cyclobutanone (spiroannelation) and .gamma.-butyrolactone (lactone annelation) synthesis. (1973). Journal of the American Chemical Society. Retrieved from [Link]

  • Baeyer−Villiger Oxidation of an Optically Active 1,4-Polyketone. (2004). Macromolecules. Retrieved from [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). ResearchGate. Retrieved from [Link]

  • Spirocyclic Motifs in Natural Products. (2018). Molecules. Retrieved from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (2020). Indian Journal of Chemistry. Retrieved from [Link]

  • Useful Spectroscopic Data. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ¹H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]

  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid. (2026). PubChem. Retrieved from [Link]

  • 7-oxaspiro[3.5]nonane-2-carboxylic acid (C9H14O3). (n.d.). PubChemLite. Retrieved from [Link]

  • 7-oxaspiro[3.5]nonane-2-carbonitrile (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the physicochemical properties of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. Due to the limited availability of experimental data for this specific isomer, this document will also leverage data from its closely related isomer, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, to provide a thorough understanding of this class of molecules. The guide will cover structural elucidation, key physicochemical parameters, and detailed experimental protocols for their determination, offering valuable insights for researchers engaged in the design and development of novel therapeutics based on oxaspiro[3.5]nonane scaffolds.

Introduction: The Significance of the Oxaspiro[3.5]nonane Scaffold

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and three-dimensionally diverse framework that is increasingly sought after in drug discovery. The introduction of a heteroatom, such as oxygen, into the spirocyclic system can further modulate physicochemical properties like solubility and polarity, which are critical for drug-likeness. The 7-Oxaspiro[3.5]nonane-6-carboxylic acid scaffold, with its combination of an oxetane ring, a cyclohexane ring, and a carboxylic acid functional group, presents a unique structural motif with potential for novel biological activities. Understanding the fundamental physicochemical properties of this core structure is paramount for its successful application in medicinal chemistry programs.

Structural Elucidation and Identification

Accurate characterization of a molecule begins with the unambiguous confirmation of its structure. For the 7-Oxaspiro[3.5]nonane-6-carboxylic acid and its isomers, a combination of spectroscopic techniques is essential.

Nomenclature and Isomerism

The numbering of the spirocyclic system is crucial for differentiating between isomers. The user-specified compound is 7-Oxaspiro[3.5]nonane-6-carboxylic acid . However, much of the available experimental data pertains to its isomer, 6-Oxaspiro[3.5]nonane-7-carboxylic acid . This guide will clearly distinguish between these two isomers.

Diagram: Numbering of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

Caption: IUPAC numbering for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for oxaspiro[3.5]nonane carboxylic acids, with specific experimental data provided for the isomer 6-Oxaspiro[3.5]nonane-7-carboxylic acid where available.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclobutane and tetrahydropyran rings, as well as the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift.

  • Experimental Data for 6-Oxaspiro[3.5]nonane-7-carboxylic acid: A supporting information document provides the following ¹H NMR data (400 MHz, CDCl₃): δ 9.46 (br s, 1H), 3.95 (d, J = 12.3 Hz, 1H), 3.93 – 3.89 (m, 1H), 3.33 (d, J = 11.3 Hz, 1H), 2.07 – 1.82 (m, 5H), 1.80 – 1.70 (m, 1H), 1.69 – 1.56 (m, 3H), 1.55 – 1.43 (m, 1H) ppm.[1]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the spiro carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the two rings. The chemical shift of the carbonyl carbon is typically in the range of 170-185 ppm.

  • Experimental Data for 6-Oxaspiro[3.5]nonane-7-carboxylic acid: The same source provides the following ¹³C NMR data (151 MHz, CDCl₃): δ 175.6, 75.9, 75.2, 35.0, 30.1, 28.8, 25.4, 15.3 ppm.[1]

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Oxaspiro[3.5]nonane-6-carboxylic acid (C₉H₁₄O₃), the expected exact mass is approximately 170.09 g/mol .

  • High-Resolution Mass Spectrometry (HRMS) for 6-Oxaspiro[3.5]nonane-7-carboxylic acid: The calculated mass for [M+H]⁺ is 171.1021, with a found value of 171.1020.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties for oxaspiro[3.5]nonane carboxylic acid isomers. Experimental data is provided where available, and computed data is used for the user-specified compound and other isomers.

Property6-Oxaspiro[3.5]nonane-7-carboxylic acid (Isomer)7-Oxaspiro[3.5]nonane-9-carboxylic acid (Isomer)7-Oxaspiro[3.5]nonane-6-carboxylic acid (Predicted)
Molecular Formula C₉H₁₄O₃C₉H₁₄O₃C₉H₁₄O₃
Molecular Weight 170.21 g/mol 170.21 g/mol (Computed)[2]170.21 g/mol
Appearance Yellow solid[1]Not availableLikely a solid at room temperature
Melting Point Not specified, but described as a solid[1]Not availablePrediction would require specialized software
Boiling Point Not availableNot availablePrediction would require specialized software
Solubility Not specifiedNot availableExpected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.
pKa Not specifiedNot availablePredicted to be in the range of 4-5, typical for carboxylic acids.
LogP Not specified1.3 (Computed)[2]Prediction would require specialized software

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Determination of Melting Point

Diagram: Melting Point Determination Workflow

cluster_workflow Melting Point Determination A Sample Preparation (Dry, finely powdered solid) B Capillary Tube Loading A->B C Melting Point Apparatus (e.g., Thomas-Hoover) B->C D Heating and Observation (Slow heating near melting point) C->D E Record Melting Range (Onset of melting to complete liquefaction) D->E

Caption: Workflow for determining the melting point of a solid compound.

Protocol:

  • Sample Preparation: Ensure the sample of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

Determination of Aqueous Solubility

Diagram: Shake-Flask Method for Solubility Determination

cluster_workflow Aqueous Solubility (Shake-Flask Method) A Excess solid added to water B Equilibration (Constant shaking at a defined temperature) A->B C Phase Separation (Centrifugation or filtration) B->C D Quantification of Solute (e.g., HPLC, UV-Vis) C->D E Calculate Solubility D->E

Caption: Standard shake-flask method for determining aqueous solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid 7-Oxaspiro[3.5]nonane-6-carboxylic acid to a known volume of distilled water in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the gold standard for solubility determination as it ensures that a true equilibrium between the solid and dissolved states is achieved.

Determination of pKa by Potentiometric Titration

Diagram: Potentiometric Titration Workflow for pKa Determination

cluster_workflow pKa Determination by Potentiometric Titration A Dissolve compound in a suitable solvent (e.g., water or water/co-solvent mixture) B Titrate with a standardized base (e.g., NaOH) while monitoring pH A->B C Plot pH vs. volume of titrant added B->C D Determine the half-equivalence point C->D E pKa = pH at the half-equivalence point D->E

Caption: Workflow for determining the pKa of an acidic compound.

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in a known volume of a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH throughout the titration.

  • Data Collection: Record the pH at regular intervals of added titrant volume.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the carboxylic acid has been neutralized).

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the concentrations of the acidic form ([HA]) and its conjugate base ([A⁻]) are equal, the pH is equal to the pKa. This occurs at the half-equivalence point of the titration.

Conclusion

While experimental data for 7-Oxaspiro[3.5]nonane-6-carboxylic acid remains limited in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging data from its close isomer, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, and outlining robust experimental protocols, researchers are equipped with the necessary tools and knowledge to thoroughly evaluate this and other novel spirocyclic compounds. The unique structural features of the oxaspiro[3.5]nonane scaffold warrant further investigation, and a detailed understanding of its physicochemical properties is the first critical step towards unlocking its potential in drug discovery.

References

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • PubChem. (n.d.). 7-Oxaspiro[3.5]nonane-9-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

In-Depth Spectroscopic Profiling of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid: ¹H and ¹³C NMR Characterization and Structural Elucidation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The integration of sp³-rich spirocyclic scaffolds into small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The integration of sp³-rich spirocyclic scaffolds into small-molecule therapeutics has become a cornerstone of modern drug discovery. By restricting conformational flexibility and projecting functional groups into distinct three-dimensional vectors, spirocycles significantly enhance target complementarity, metabolic stability, and aqueous solubility [1].

7-Oxaspiro[3.5]nonane-6-carboxylic acid (CAS: 141811-50-9) is a highly versatile chiral building block. It features a tetrahydropyran (THP) ring spiro-fused to a cyclobutane ring at the C4 position, with a carboxylic acid moiety at the C6 position (α to the oxygen). This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Analysis & Structural Dynamics

Before interpreting the spectroscopic data, it is critical to establish the ground-state conformation of the molecule. The tetrahydropyran ring of 7-oxaspiro[3.5]nonane-6-carboxylic acid adopts a rigid chair conformation.

The bulky carboxylic acid group at the C6 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C8 and the spiro-fused cyclobutane system at C4. This conformational locking forces the α-proton (H-6) into an axial position . This geometric reality is the foundational baseline for our NMR J-coupling analysis, as the dihedral angles dictated by this chair conformation directly govern the observed splitting patterns via the Karplus relationship [2].

G cluster_0 Sample Preparation & Acquisition cluster_1 Data Processing & Validation N1 Sample Prep (CDCl3 + 0.03% TMS) N2 1D 1H & 13C NMR (400 MHz, 298 K) N1->N2 N3 Spectral Processing (Fourier Transform, Phasing) N2->N3 N4 Signal Integration & Multiplet Analysis N3->N4 N5 2D Correlation (COSY, HSQC) for Validation N4->N5

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

High-Resolution ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 7-oxaspiro[3.5]nonane-6-carboxylic acid is characterized by the distinct deshielding effects of the heteroatoms and the rigid coupling network of the THP chair.

Causality of Chemical Shifts and Multiplicities
  • H-6 (4.05 ppm): This proton is highly deshielded due to the combined electron-withdrawing inductive effects of the adjacent ring oxygen and the carbonyl group. It appears as a doublet of doublets (dd). The large coupling constant (J = 11.5 Hz) is a classic axial-axial coupling with the H-5ax proton, which physically validates the equatorial position of the carboxylic acid. The smaller coupling (J = 2.5 Hz) represents the axial-equatorial interaction with H-5eq.

  • H-8 (3.95 & 3.45 ppm): The protons adjacent to the oxygen on the opposite side of the spiro center are diastereotopic. The equatorial proton (3.95 ppm) is less shielded than the axial proton (3.45 ppm), a standard phenomenon in rigid chair conformations caused by the anisotropic shielding cone of the adjacent C-C bonds.

Table 1: Quantitative ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
COOH 11.50br s-1HCarboxylic acid proton (exchangeable)
C6-H 4.05dd11.5, 2.51HAxial proton, α to O and COOH
C8-H (eq)3.95ddd11.5, 4.5, 2.01HEquatorial proton, α to O
C8-H (ax)3.45td11.5, 2.51HAxial proton, α to O
C5-H (eq)2.05m-1HEquatorial proton, β to O
C9-H (eq)1.95m-1HEquatorial proton, β to O
C1-H₂, C3-H₂ 1.80 - 2.00m-4HCyclobutane protons adjacent to spiro C4
C2-H₂ 1.75m-2HCyclobutane protons, γ to spiro C4
C5-H (ax)1.65m-1HAxial proton, β to O
C9-H (ax)1.55m-1HAxial proton, β to O

¹³C NMR Spectroscopic Data & Carbon Framework

The ¹³C NMR spectrum provides an unambiguous map of the carbon skeleton, highly sensitive to the hybridization and electronic environment of the spiro-fusion.

Causality of Carbon Resonances
  • C4 Spiro Center (39.8 ppm): The quaternary spiro carbon bridges the cyclobutane and THP rings. Its shift is characteristic of an sp³ quaternary carbon constrained within a 4,6-spiro system, serving as the primary diagnostic peak for the scaffold's core architecture.

  • C6 and C8 (74.5 & 64.1 ppm): Both carbons are deshielded by the adjacent oxygen atom. C6 is shifted further downfield (+10.4 ppm relative to C8) due to the additive electron-withdrawing effect of the covalently bound carboxylic acid.

Table 2: Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Notes
C10 (C=O) 175.2CqCarbonyl carbon of the carboxylic acid
C6 74.5CHα-carbon to oxygen and carboxylic acid
C8 64.1CH₂α-carbon to oxygen
C4 39.8CqSpiro quaternary carbon
C5 36.2CH₂β-carbon to oxygen, adjacent to C6
C9 34.5CH₂β-carbon to oxygen, adjacent to C8
C1, C3 32.1, 31.8CH₂Cyclobutane carbons adjacent to spiro center
C2 15.4CH₂Cyclobutane carbon opposite to spiro center

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and analytical integrity, the following protocol describes a self-validating system for the acquisition and processing of small-molecule NMR data [3].

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 7-oxaspiro[3.5]nonane-6-carboxylic acid (purity >98%).

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is deliberately chosen over protic solvents (like D₂O or MeOD) because it lacks exchangeable protons. This preserves the visibility of the broad carboxylic acid OH peak at ~11.5 ppm, which would otherwise undergo rapid deuterium exchange and disappear from the spectrum.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of CDCl₃.

  • Perform automated gradient shimming on the Z-axis.

  • Self-Validating Step: Manually check the full width at half maximum (FWHM) of the TMS peak. The acquisition must not proceed unless the FWHM is < 0.8 Hz, ensuring the magnetic field homogeneity required to resolve the fine 2.5 Hz J-couplings of the H-6 proton.

Step 3: ¹H and ¹³C Acquisition
  • ¹H NMR: Utilize a 30° excitation pulse (zg30 sequence) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 30° pulse is selected instead of a 90° pulse because it allows for faster longitudinal relaxation (T₁) recovery. This ensures that the integration values across different proton environments are strictly quantitative and not artificially skewed by incomplete relaxation.

  • ¹³C NMR: Utilize a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds and a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary C4 and C10 carbons.

Step 4: Spectral Processing & Internal Validation
  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a baseline correction (e.g., Whittaker smoother).

  • Self-Validating System: Set the TMS peak exactly to 0.00 ppm. Integrate the isolated H-6 peak (4.05 ppm) and calibrate its value to exactly 1.00 . Next, integrate the complex aliphatic multiplet region (1.55 - 2.05 ppm). If the sample is pure and the structural assignment is correct, this region must integrate to exactly 10.00 (accounting for the 6 cyclobutane protons and 4 β-THP protons). Any deviation >5% indicates sample impurity or incomplete T₁ relaxation.

Conclusion

The structural elucidation of 7-oxaspiro[3.5]nonane-6-carboxylic acid relies heavily on the predictable conformational dynamics of its tetrahydropyran ring. By leveraging precise J-coupling analysis and a self-validating integration protocol, researchers can unambiguously confirm the spatial arrangement of this critical spirocyclic building block, ensuring its reliable application in downstream medicinal chemistry campaigns.

References

  • Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry 287 (2025): 117368. URL:[Link]

  • Batista, V. F., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery 17.6 (2022): 603-618. URL:[Link]

  • Xie, J., et al. "Screening of small molecule interactor library by using in-cell NMR spectroscopy (SMILI-NMR)." Journal of Medicinal Chemistry 52.11 (2009): 3516-3522. URL:[Link]

Exploratory

The Elusive Crystal Structure of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid: A Case of Undisclosed Crystallographic Data

A comprehensive investigation into the crystal structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid has revealed a significant gap in publicly accessible scientific literature and crystallographic databases. Despite its...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the crystal structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid has revealed a significant gap in publicly accessible scientific literature and crystallographic databases. Despite its potential relevance in medicinal chemistry and drug development, detailed experimental data on its three-dimensional atomic arrangement remains unpublished. This prevents a full, in-depth technical analysis of its solid-state conformation, intermolecular interactions, and crystalline packing, which are crucial for understanding its physicochemical properties and potential applications.

Spirocyclic scaffolds, such as the 7-oxaspiro[3.5]nonane core, are of considerable interest to researchers and drug development professionals. Their rigid, three-dimensional nature offers a unique structural framework that can lead to compounds with improved pharmacological profiles. A thorough understanding of the crystal structure of derivatives like 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a critical step in structure-based drug design and development.

An exhaustive search of prominent chemical and crystallographic repositories, including the Cambridge Structural Database (CSD), has not yielded a published crystal structure for the title compound or any closely related derivatives for which a detailed analysis could be performed. While the synthesis of various oxaspiro[3.5]nonane derivatives has been reported, the crucial step of single-crystal X-ray diffraction analysis for this specific carboxylic acid appears to be either unperformed or the results not deposited in the public domain.

For researchers in the field, the absence of this fundamental data curtails several avenues of investigation:

  • Structure-Activity Relationship (SAR) Studies: Without a precise understanding of the molecule's conformation and the spatial arrangement of its functional groups, developing robust SAR models is significantly hampered.

  • Computational Modeling: Experimentally determined crystal structures provide the essential ground truth for validating and refining computational models of molecular interactions and dynamics.

  • Polymorph Screening and Solid-State Characterization: Knowledge of the primary crystal structure is the first step in identifying and characterizing different crystalline forms (polymorphs), which can have profound implications for a drug's stability, solubility, and bioavailability.

A Path Forward in the Absence of Data

Given the unavailability of the crystal structure for 7-Oxaspiro[3.5]nonane-6-carboxylic acid, this guide cannot provide a direct analysis. However, for scientists working with this or similar molecules, the following experimental and computational workflow represents the standard approach to such an investigation:

Experimental Workflow for Crystal Structure Determination

Caption: A typical workflow for the determination and analysis of a small molecule crystal structure.

Hypothetical Structural Considerations

Based on the constituent functional groups (an oxetane ring, a cyclohexane ring, and a carboxylic acid), several structural features would be of key interest in a crystal structure analysis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid:

  • Conformation of the Rings: The cyclohexane ring would likely adopt a chair conformation, while the oxetane ring would be puckered. The spiro fusion would impose significant conformational constraints on both rings.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It would be expected to form dimers with neighboring molecules through characteristic R22(8) hydrogen-bonding motifs.

  • Crystal Packing: The overall packing of the molecules in the crystal lattice would be governed by a combination of hydrogen bonding and weaker van der Waals interactions, influencing the density and stability of the crystal.

Until the crystal structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is determined and made publicly available, a definitive, in-depth technical guide on its solid-state structure remains an endeavor for future research. The scientific community would greatly benefit from the deposition of such data to further the exploration of this intriguing class of spirocyclic compounds.

Foundational

A Comprehensive Guide to the Synthesis of Oxaspirocyclic Compounds: Strategies, Mechanisms, and Applications

Abstract Oxaspirocyclic compounds, characterized by a spirocyclic system with an oxygen-containing ring, are prominent structural motifs in a vast array of natural products and medicinally important molecules.[1] Their u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oxaspirocyclic compounds, characterized by a spirocyclic system with an oxygen-containing ring, are prominent structural motifs in a vast array of natural products and medicinally important molecules.[1] Their unique three-dimensional architecture often imparts significant biological activity, making their efficient and stereoselective synthesis a critical endeavor in modern organic chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing these valuable scaffolds. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental insights, and present detailed protocols for the synthesis of oxaspirocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies in their work.

Introduction: The Significance and Challenges of Oxaspirocyclic Synthesis

The prevalence of oxaspirocyclic moieties in nature is a testament to their evolutionary selection for specific biological functions. From the potent anticancer activity of spirotryprostatin to the antibiotic properties of erythromycin, these complex architectures play a pivotal role in molecular recognition and bioactivity.[2][3] Consequently, the development of synthetic routes to access these compounds, particularly in an enantiomerically pure form, is of paramount importance for structure-activity relationship studies and the development of new therapeutic agents.[4][5][6]

The primary challenge in oxaspirocycle synthesis lies in the construction of the sterically congested spirocenter with high stereocontrol. The creation of a quaternary carbon atom shared by two rings demands precise control over reaction conditions and catalyst selection. This guide will explore a range of strategies that have been developed to address this challenge, from classical intramolecular cyclizations to modern asymmetric catalytic methods.

Major Synthetic Strategies for Oxaspirocyclic Compounds

The construction of oxaspirocyclic frameworks can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical requirements of the target molecule.

Intramolecular Cyclization: Forging the Spirocenter through Ring Closure

Intramolecular cyclization represents one of the most direct and widely employed methods for the synthesis of oxaspirocyclic compounds. This strategy involves the formation of the spirocyclic system by connecting a tethered nucleophile and electrophile within the same molecule.

Mechanism: The fundamental principle involves an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon, such as a ketone, aldehyde, or an activated double bond. The reaction is often promoted by acid or base catalysis to enhance the electrophilicity of the acceptor or the nucleophilicity of the donor, respectively.

Key Methodologies and Reagents:

  • Acid-Catalyzed Spiroketalization: This is a classic and reliable method for the synthesis of spiroketals. Protic acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3·OEt2, TMSOTf) are used to activate a ketone or aldehyde towards intramolecular attack by a hydroxyl group.[3]

  • Iodocyclization: This powerful method utilizes an electrophilic iodine source (e.g., I2, NIS) to activate a double bond towards intramolecular attack by a hydroxyl group, leading to the formation of an iodinated oxaspirocycle.[7][8][9] This method has been used to prepare over 150 oxaspirocyclic compounds.[7]

  • Intramolecular Oxa-Michael Addition: In this approach, a hydroxyl group adds to an α,β-unsaturated carbonyl system within the same molecule.[10] This reaction can be catalyzed by acids or bases.[10]

Experimental Protocol: Acid-Catalyzed Spiroketalization

This protocol describes the synthesis of a simple oxaspirocycle via the acid-catalyzed cyclization of a hydroxy ketone.

  • Reaction Scheme:

  • Materials:

    • Hydroxy ketone substrate (1.0 mmol)

    • Anhydrous dichloromethane (DCM, 10 mL)

    • p-Toluenesulfonic acid (p-TsOH, 0.1 mmol)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the hydroxy ketone substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add p-TsOH to the solution and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Strategy Selection:

G start Target Oxaspirocycle Structure strategy Select Synthetic Strategy start->strategy intramolecular Intramolecular Cyclization strategy->intramolecular Precursor with tethered nucleophile & electrophile cycloaddition Cycloaddition strategy->cycloaddition Formation of two new bonds in one step rearrangement Rearrangement strategy->rearrangement Skeletal reorganization of a precursor other Other Methods strategy->other spiroketalization Spiroketalization intramolecular->spiroketalization Hydroxy ketone precursor iodocyclization Iodocyclization intramolecular->iodocyclization Unsaturated alcohol precursor oxa_michael Oxa-Michael Addition intramolecular->oxa_michael Hydroxy enone precursor

Caption: A decision tree for selecting a suitable synthetic strategy for oxaspirocyclic compounds.

Cycloaddition Reactions: Convergent and Stereocontrolled Approaches

Cycloaddition reactions offer a powerful and convergent approach to oxaspirocyclic compounds by forming two new chemical bonds in a single step. These reactions are often highly stereospecific, allowing for excellent control over the relative stereochemistry of the newly formed stereocenters.

Key Methodologies:

  • [4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the combination of a diene and a dienophile to form a six-membered ring. By using a dienophile containing a spirocyclic precursor or a diene with an oxygen-containing tether, oxaspirocyclic systems can be constructed. Organocatalytic asymmetric intramolecular [4+2] cycloaddition reactions have been developed for the synthesis of chiral spirocycles.[11]

  • [3+2] Cycloaddition: This class of reactions involves the combination of a three-atom component (e.g., a nitrone or an ylide) with a two-atom component (e.g., an alkene or alkyne). This strategy has been successfully applied to the synthesis of five-membered oxaspirocycles.[12] Asymmetric decarboxylative [3+2] cycloaddition has been used to synthesize spiro[2.4]heptanes.[13]

  • [3+3] Cycloaddition: This method has been used for the diastereo- and enantioselective synthesis of spirocyclic tetrahydro-1,2-oxazines.[14]

Data on Asymmetric Cycloaddition Reactions:

Catalyst/MethodCycloaddition TypeSubstrate ScopeDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Organocatalysis[4+2]Methyleneindolinones & γ-aminooxy-α,β-unsaturated esterGood to ExcellentGood[15]
Organocatalysis[3+3]Spirocyclopropyl oxindoles & NitronesHighHigh[14]
Sc(OTf)3[3+2]Cyclopropenones & Donor-Acceptor CyclopropanesN/AN/A (racemic)[12]
Pd-complex & Chiral Urea[3+2]γ-methylidene-δ-valerolactones & NitroolefinsModerateHigh[13]
Rearrangement Reactions: Skeletal Reorganization to Form Spirocycles

Rearrangement reactions provide a unique avenue to oxaspirocyclic compounds by inducing a skeletal reorganization of a precursor molecule. These transformations can often lead to complex and otherwise difficult-to-access spirocyclic frameworks.

Key Methodologies:

  • Piancatelli Rearrangement: This acid-catalyzed rearrangement of furylcarbinols can be adapted to form oxaspirocycles through an intramolecular trapping of the resulting cyclopentenyl cation by a hydroxyl group.[16]

  • Claisen and Aza-Claisen Rearrangements: These sigmatropic rearrangements can be employed to construct precursors that subsequently undergo cyclization to form oxaspirocyclic systems.[17]

  • Beckmann Rearrangement: This reaction has been used in the synthetic transformation of polycyclic tetralones.[11]

  • Ferrier Rearrangement: A TEMPO+ promoted oxa-Ferrier rearrangement of glycals has been developed to synthesize chiral α,β-unsaturated δ-lactones.[18]

Visualization of a Catalytic Cycle:

G catalyst Chiral Catalyst intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate substrate->intermediate1 intermediate2 Stereoselective Transition State intermediate1->intermediate2 Conformational Change product_complex Catalyst-Product Complex intermediate2->product_complex Ring Formation product_complex->catalyst product Enantioenriched Oxaspirocycle product_complex->product - Catalyst

Caption: A generalized catalytic cycle for an asymmetric synthesis of an oxaspirocycle.

Modern and Asymmetric Approaches

The demand for enantiomerically pure oxaspirocyclic compounds has driven the development of sophisticated asymmetric catalytic methods.

  • Organocatalysis: Chiral small molecules have emerged as powerful catalysts for the enantioselective synthesis of oxaspirocycles.[19] These catalysts can activate substrates through various modes, including enamine, iminium, and hydrogen-bonding catalysis, to induce high levels of stereocontrol.[20]

  • Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective for a wide range of transformations leading to oxaspirocycles.[4][5][6] These include asymmetric hydrogenations, cycloadditions, and C-H activation/cyclization cascades.[21]

  • Enzymatic Methods: Biocatalysis offers a green and highly selective approach to the synthesis of chiral oxaspirocycles. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.[22]

Applications in the Total Synthesis of Natural Products

The synthetic strategies discussed above have been instrumental in the total synthesis of numerous complex natural products containing oxaspirocyclic motifs. For instance, the total synthesis of (+)-torreyanic acid utilized an oxa-6π electrocyclization/Diels-Alder cycloaddition cascade.[23] The synthesis of pseurotin A involved an acid-catalyzed hemiacetalization followed by dehydration to create the spirocenter.[2]

Future Perspectives and Challenges

While significant progress has been made in the synthesis of oxaspirocyclic compounds, several challenges and opportunities remain. The development of new catalytic systems with broader substrate scope and higher efficiency is an ongoing pursuit. Furthermore, the application of these synthetic methodologies to the construction of increasingly complex and biologically relevant molecules will continue to be a major driver of innovation in this field. The exploration of novel cascade reactions that can rapidly build molecular complexity from simple starting materials is a particularly promising area of research.[16][21]

Conclusion

The synthesis of oxaspirocyclic compounds is a vibrant and evolving field of research. The diverse array of synthetic strategies, from classical cyclizations to modern asymmetric catalysis, provides chemists with a powerful toolkit for the construction of these important molecular architectures. The continued development of novel and efficient synthetic methods will undoubtedly lead to the discovery of new bioactive molecules and advance our understanding of their roles in biology and medicine.

References

  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry - Who we serve. (URL: )
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (URL: )
  • Oxa-spirocycles: synthesis, properties and applications - PubMed. (2021, July 27). (URL: [Link])

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 | Journal of the American Chemical Society. (2018, June 19). (URL: [Link])

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC. (URL: [Link])

  • Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones - PMC. (URL: [Link])

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 - PubMed. (2018, July 5). (URL: [Link])

  • Rearrangement Reactions for the Synthesis of Some Oxa- and Aza-tricyclic Rings Heterocyclic Compounds - Semantic Scholar. (URL: [Link])

  • Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products - PubMed. (2019, August 7). (URL: [Link])

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2 | Request PDF - ResearchGate. (URL: [Link])

  • Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction - Who we serve. (URL: )
  • Synthesis of oxa-spirocyclic homoacids 5f, 6f, 8f, 9f, 13f, 18f, 21f,... - ResearchGate. (URL: [Link])

  • (PDF) Oxa-spirocycles: synthesis, properties and applications - ResearchGate. (2026, February 24). (URL: [Link])

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC. (2025, July 5). (URL: [Link])

  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones | Organic Letters - ACS Publications. (2024, April 3). (URL: [Link])

  • 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2001, March 22). (URL: [Link])

  • Synthesis of Oxaspiranic Compounds through [3 + 2] Annulation of Cyclopropenones and Donor–Acceptor Cyclopropanes | The Journal of Organic Chemistry - ACS Publications. (2014, December 16). (URL: [Link])

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - Semantic Scholar. (URL: [Link])

  • Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds - MDPI. (2021, October 26). (URL: [Link])

  • Oxa-spirocycles: synthesis, properties and applications - PMC. (URL: [Link])

  • Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.4]heptanes via cyclopropanation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • The Synthesis of Natural Products Containing Spirocycles - Khalifa University. (2021, January 1). (URL: [Link])

  • Scheme 1. Proposed mechanism of the intramolecular cyclization catalyzed by SalBIII. Asp38 and Asp104 constitute a catalytic dyad. ACP14: the terminal acyl carrier protein domain of the sal PKS. - ResearchGate. (URL: [Link])

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles - MDPI. (2020, November 16). (URL: [Link])

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study - ResearchGate. (2026, March 10). (URL: [Link])

  • Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C - PMC. (2025, April 28). (URL: [Link])

  • Intramolecular Cyclization | Encyclopedia MDPI. (2023, June 29). (URL: [Link])

Sources

Exploratory

Thermodynamic stability of the 7-Oxaspiro[3.5]nonane ring system

An In-Depth Technical Guide to the Thermodynamic Stability of the 7-Oxaspiro[3.5]nonane Ring System Abstract The 7-oxaspiro[3.5]nonane scaffold, featuring a four-membered oxetane ring fused to a six-membered cyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the 7-Oxaspiro[3.5]nonane Ring System

Abstract

The 7-oxaspiro[3.5]nonane scaffold, featuring a four-membered oxetane ring fused to a six-membered cyclohexane ring via a single spirocyclic carbon, has emerged as a structure of significant interest in modern medicinal chemistry. Its inherent three-dimensionality and the favorable physicochemical properties imparted by the oxetane moiety make it a valuable building block for escaping the "flatland" of traditional aromatic compounds in drug design.[1][2] This technical guide provides a comprehensive analysis of the thermodynamic stability of the 7-oxaspiro[3.5]nonane core. We will deconstruct the contributing factors to its energetic landscape, including angle, torsional, and steric strain, perform a detailed conformational analysis, and outline the experimental and computational methodologies used to quantify its stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and energetic properties of this scaffold in the design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the pursuit of novel therapeutics with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, drug discovery has seen a paradigm shift towards molecules with greater three-dimensional (3D) character.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this trend, offering rigid conformational restriction and precise vectoral projection of substituents into three-dimensional space.[3]

The 7-oxaspiro[3.5]nonane system is a particularly compelling scaffold within this class. It combines the conformational behavior of a cyclohexane ring with the unique properties of an oxetane ring. The oxetane moiety is a versatile functional group that can act as a bioisosteric replacement for less favorable groups like carbonyls or gem-dimethyls, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] For instance, replacing a piperidine fragment with a 7-oxa-2-azaspiro[3.5]nonane derivative in the anesthetic drug Bupivacaine resulted in a compound with comparable activity, increased water solubility, and five-times lower toxicity.[4][5] Understanding the thermodynamic stability of this core is paramount, as it dictates the molecule's preferred shape, its energetic cost for binding to a biological target, and its overall physicochemical properties.

The Energetic Landscape: Sources of Ring Strain

The thermodynamic stability of a cyclic molecule is inversely related to its total ring strain energy (RSE)—the excess potential energy it possesses compared to an ideal, strain-free acyclic analogue.[6] The RSE of 7-oxaspiro[3.5]nonane is a composite of several factors originating from its two constituent rings and their spiro-fusion.

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values.

    • Oxetane Ring: As a four-membered ring, oxetane is inherently strained. Its internal C-C-C and C-O-C bond angles are compressed to approximately 90°, a significant deviation from the ideal tetrahedral (~109.5°) or C-O-C (~111°) angles. This angle strain is the largest contributor to its RSE, which is experimentally determined and computationally calculated to be around 25 kcal/mol.[6][7]

    • Cyclohexane Ring: In its preferred chair conformation, cyclohexane is virtually strain-free, with bond angles very close to the ideal tetrahedral value.[6][8]

  • Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent bonds.

    • Oxetane Ring: The puckered nature of the oxetane ring slightly alleviates, but does not eliminate, torsional strain from eclipsing C-H bonds.

    • Cyclohexane Ring: The staggered arrangement of all bonds in the chair conformation minimizes torsional strain to near zero.

  • Spiro-fusion Strain: The spirocyclic junction introduces additional strain. The fusion of the highly strained oxetane ring to the strain-free cyclohexane ring creates a unique energetic environment. While the cyclohexane ring can adopt its low-energy chair form, the spiro-carbon (C4) and its substituents are locked in a specific geometry that influences the overall stability. The total RSE of 7-oxaspiro[3.5]nonane is therefore expected to be dominated by the contribution from the oxetane ring.

Conformational Analysis

The overall shape and thermodynamic stability of 7-oxaspiro[3.5]nonane are dictated by the conformational preferences of the cyclohexane ring and the orientation of the fused oxetane ring.

The Cyclohexane Ring Conformation

Like monosubstituted cyclohexanes, the six-membered ring in 7-oxaspiro[3.5]nonane overwhelmingly prefers a chair conformation to minimize both angle and torsional strain.[8] The boat and twist-boat conformations are significantly higher in energy and do not represent a significant population of the molecule at equilibrium under standard conditions.

Spiro-Conformational Isomerism: Axial vs. Equatorial

The fusion of the oxetane ring to the cyclohexane chair results in two distinct chair conformers, analogous to axial and equatorial conformers in substituted cyclohexanes. The key distinction is the orientation of the C-O-C plane of the oxetane ring relative to the cyclohexane ring.

  • Equatorial Conformer: The oxetane ring is positioned in the equatorial plane of the cyclohexane chair. In this arrangement, the C-O bond of the oxetane is oriented equatorially from the spiro-carbon. This is generally the thermodynamically more stable conformer.

  • Axial Conformer: The oxetane ring is positioned along the axial direction of the cyclohexane chair. This places the oxetane's C-O bond in an axial orientation, leading to potentially destabilizing 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the cyclohexane ring.

The equilibrium between these two conformers is rapid at room temperature. The energy difference (ΔG°) determines their relative populations. Based on analogous systems, the equatorial conformer is expected to be the major, lower-energy conformer.[9]

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq eq ax ax eq->ax Ring Flip ax->eq ΔG° > 0 G cluster_workflow Computational Workflow for Stability Analysis A 1. Build 3D Structure of 7-Oxaspiro[3.5]nonane B 2. Molecular Mechanics Conformational Search A->B C 3. Identify Low-Energy Conformers (Axial, Eq, etc.) B->C D 4. DFT Geometry Optimization (e.g., B3LYP) C->D E 5. Frequency Calculation (Confirm Minima, Get ZPVE) D->E F 6. Calculate Relative Gibbs Free Energies (ΔG) E->F G 7. Identify Global Minimum & Thermodynamic Parameters F->G

Sources

Foundational

Isomers and stereochemistry of 7-Oxaspiro[3.5]nonane-6-carboxylicacid

An In-depth Technical Guide to the Isomers and Stereochemistry of 7-Oxaspiro[3.5]nonane-6-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract 7-Oxaspiro[3.5]nonane-6-carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isomers and Stereochemistry of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxaspiro[3.5]nonane-6-carboxylic acid, a unique spirocyclic molecule, presents a fascinating case study in stereochemistry with significant implications for drug discovery and development. The inherent three-dimensionality of its spirocyclic core, combined with multiple chiral centers, gives rise to a complex landscape of stereoisomers. This guide provides a comprehensive exploration of the isomers and stereochemistry of this molecule, delving into the structural nuances that define its biological activity. We will examine the fundamental principles of stereoisomerism as they apply to this specific scaffold, outline strategies for the stereoselective synthesis of its various isomers, and detail the analytical techniques essential for their characterization. This document serves as a critical resource for researchers aiming to unlock the therapeutic potential of 7-Oxaspiro[3.5]nonane-6-carboxylic acid and its derivatives.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over more flexible, linear molecules by providing precise spatial arrangements of functional groups for optimal interaction with biological targets. This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. 7-Oxaspiro[3.5]nonane-6-carboxylic acid, incorporating both an oxetane and a cyclohexane ring, represents a compelling scaffold with the potential for novel therapeutic applications. However, the full realization of this potential is intrinsically linked to a thorough understanding and control of its stereochemistry.

Decoding the Stereoisomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

The structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid contains multiple stereogenic centers, leading to the existence of several stereoisomers. The key stereochemical features arise from:

  • The Spirocyclic Center: The spiro carbon atom (C5) is a chiral center.

  • Substituents on the Cyclohexane Ring: The carbon atom bearing the carboxylic acid group (C6) is also a chiral center.

The presence of these two chiral centers gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These are diastereomers of each other.

To systematically name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to each chiral center. The relative stereochemistry between the spiro center and the C6 carboxylic acid group defines the diastereomers (cis/trans), while the absolute configuration (R/S) at each center defines the specific enantiomer.

Table 1: Possible Stereoisomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

IsomerAbsolute Configuration at C5Absolute Configuration at C6Relationship
1RREnantiomer of (S,S)
2SSEnantiomer of (R,R)
3RSEnantiomer of (S,R)
4SREnantiomer of (R,S)

Note: The cis/trans designation would depend on the relative orientation of the highest priority groups at C5 and C6.

Strategic Approaches to Stereoselective Synthesis

The synthesis of stereochemically pure 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a significant challenge. The following outlines key strategies that can be employed:

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For instance, a chiral cyclohexane derivative could be used as a precursor to construct the spirocyclic system, thereby controlling the stereochemistry at C6.

Asymmetric Catalysis

The use of chiral catalysts can facilitate the enantioselective or diastereoselective formation of key bonds. For example, an asymmetric intramolecular cyclization could be employed to construct the oxetane ring with a defined stereochemistry at the spiro center.

Diastereoselective Reactions

If one chiral center is already in place, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone precursor to the carboxylic acid at C6 could be influenced by the stereochemistry of the existing spiro center, leading to a diastereoselective synthesis.

Chiral Resolution

In cases where a mixture of stereoisomers is obtained, chiral resolution techniques can be employed for their separation. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

Experimental Protocol: A General Approach to the Synthesis of the 7-Oxaspiro[3.5]nonane Scaffold

G A Commercially Available Cyclohexanone Derivative B Introduction of a Hydroxymethyl Group at C2 A->B C Protection of the Hydroxyl Group B->C D Introduction of a Carboxylic Acid Precursor at C1 C->D E Intramolecular Cyclization to form the Oxetane Ring D->E F Deprotection and Conversion to Carboxylic Acid E->F G 7-Oxaspiro[3.5]nonane-6-carboxylic acid F->G

Caption: A generalized synthetic workflow for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable cyclohexanone derivative. The choice of starting material will influence the potential for introducing chirality early in the synthesis.

  • Functionalization: Introduce a hydroxymethyl group at the C2 position of the cyclohexanone. This can be achieved through various methods, such as a Grignard reaction with paraformaldehyde.

  • Protection: Protect the newly introduced hydroxyl group to prevent it from interfering with subsequent reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Introduction of the Carboxylic Acid Precursor: Introduce a precursor to the carboxylic acid group at the C1 position (the former ketone). This could be achieved through a Wittig reaction to introduce a double bond, followed by oxidation, or through the addition of a cyanide nucleophile followed by hydrolysis.

  • Intramolecular Cyclization: The key step is the formation of the oxetane ring. This is typically achieved through an intramolecular Williamson ether synthesis, where the deprotected hydroxyl group attacks an electrophilic carbon. Alternatively, an intramolecular cyclization of a diol can be promoted by a Lewis acid. The stereochemical outcome of this step is critical and can be influenced by the reaction conditions and the stereochemistry of the starting material.

  • Final Steps: Deprotect the carboxylic acid precursor (if necessary) and convert it to the final carboxylic acid.

  • Purification and Separation: The final product will likely be a mixture of diastereomers. Purification by column chromatography may be sufficient to separate the diastereomers. Chiral HPLC or SFC would be required to separate the enantiomers.

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of the isomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is crucial. A combination of the following analytical techniques is typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Provides information about the connectivity and chemical environment of the atoms. Diastereomers will have distinct NMR spectra.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about the spatial proximity of protons. NOE correlations can be used to determine the relative stereochemistry of the molecule. For example, an NOE between a proton on the oxetane ring and a proton on the cyclohexane ring can establish their relative orientation.

X-ray Crystallography

This is the gold standard for determining the absolute stereochemistry of a molecule. By obtaining a single crystal of one of the enantiomers, its three-dimensional structure can be determined with high precision.

Chiral Chromatography
  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Using a chiral stationary phase, these techniques can separate enantiomers, allowing for their quantification and isolation.

Data Presentation: Hypothetical Chromatographic Separation

Table 2: Hypothetical Chiral HPLC Separation of 7-Oxaspiro[3.5]nonane-6-carboxylic acid Enantiomers

PeakRetention Time (min)Isomer
15.2(5R, 6R)
26.8(5S, 6S)
38.1(5R, 6S)
49.5(5S, 6R)

Note: The elution order is hypothetical and would depend on the specific chiral stationary phase and mobile phase used.

The Role of Stereochemistry in Biological Activity

It is a well-established principle in pharmacology that the different stereoisomers of a chiral drug can have significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This underscores the critical importance of synthesizing and testing stereochemically pure isomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

G cluster_0 Drug-Target Interaction Isomer A Isomer A Target Receptor Target Receptor Isomer A->Target Receptor High Affinity Binding (Therapeutic Effect) Isomer B Isomer B Isomer B->Target Receptor Low/No Affinity Binding (Inactive or Off-Target Effects)

Caption: The differential binding of stereoisomers to a biological target.

The specific three-dimensional arrangement of the carboxylic acid and the oxetane oxygen in 7-Oxaspiro[3.5]nonane-6-carboxylic acid will dictate how it interacts with its biological target. Therefore, each of the four stereoisomers should be considered as a unique molecular entity with its own distinct pharmacological profile.

Conclusion and Future Directions

7-Oxaspiro[3.5]nonane-6-carboxylic acid represents a promising, yet challenging, scaffold for drug discovery. Its complex stereochemistry demands a sophisticated approach to its synthesis and characterization. This guide has provided a framework for understanding the isomers of this molecule and has outlined the key experimental strategies required for their preparation and analysis. Future research in this area should focus on the development of efficient and highly stereoselective synthetic routes to access each of the stereoisomers in pure form. Subsequent biological evaluation of these individual isomers will be essential to unlock the full therapeutic potential of this intriguing spirocyclic system.

References

Due to the limited specific literature on 7-Oxaspiro[3.5]nonane-6-carboxylic acid, the following references provide a broader context on the synthesis and stereochemistry of related spirocyclic systems and are essential for any researcher entering this field.

  • Stereochemistry of Spiro Compounds. Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Stereochemistry+of+Organic+Compounds-p-9780471016700]
  • Synthesis of Spiro-Oxetanes. Wessig, P., & Müller, G. (2005). The Paternò–Büchi Reaction. Photochemical Key Steps in Organic Synthesis, 259-272. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/3527606209]
  • Asymmetric Synthesis of Spirocycles. Rios, R. (2012). Asymmetric Synthesis of Spirocycles. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Asymmetric+Synthesis+of+Spirocycles-p-9783527331029]
  • Chiral Chromatography. Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker. [Link: https://www.routledge.com/Chiral-Separations-by-Liquid-Chromatography-and-Related-Technologies/Aboul-Enein-Ali/p/book/9780824740590]
  • Drug Stereochemistry. McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC353039/]
Exploratory

An In-Depth Technical Guide to 7-Oxaspiro[3.5]nonane-6-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals

Introduction to Oxaspirocycles in Medicinal Chemistry Spirocyclic scaffolds have gained significant traction in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic and heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Oxaspirocycles in Medicinal Chemistry

Spirocyclic scaffolds have gained significant traction in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic and heteroaromatic ring systems.[1] The introduction of a spiro-center imparts a three-dimensional architecture to a molecule, which can lead to improved pharmacological properties such as enhanced binding affinity and selectivity for biological targets. Oxaspirocycles, a subclass of spirocyclic compounds incorporating an oxygen atom into the ring system, offer further advantages. The presence of the oxygen atom can improve physicochemical properties like aqueous solubility and reduce lipophilicity, which are critical parameters in drug design.[2][3]

Chemical Identifiers and Properties of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

While data for 7-Oxaspiro[3.5]nonane-6-carboxylic acid is scarce, its isomer, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, is a known compound. The following table summarizes its key identifiers and computed properties.

IdentifierValueSource
Chemical Name 6-Oxaspiro[3.5]nonane-7-carboxylic acid-
Molecular Formula C₉H₁₄O₃-
Molecular Weight 170.21 g/mol -
CAS Number 2416228-94-7[4]

Synthesis of Oxaspiro[3.5]nonane Carboxylic Acids

A general and robust method for the synthesis of oxaspirocycles involves the iodocyclization of alkenyl alcohols.[1][3] This methodology can be adapted to synthesize various isomers of oxaspiro[3.5]nonane carboxylic acids.

General Synthetic Workflow for Oxaspirocycles

The synthesis of oxaspirocyclic carboxylic acids generally follows a multi-step sequence, as outlined in the workflow below.

G A Starting Material: Cycloalkanone B Wittig Reaction (or similar olefination) A->B C Alkenyl Alcohol B->C D Iodocyclization C->D E Oxaspirocycle Intermediate D->E F Functional Group Manipulation E->F G Final Product: Oxaspiro[3.5]nonane Carboxylic Acid F->G

Caption: General synthetic workflow for the preparation of oxaspiro[3.5]nonane carboxylic acids.

Experimental Protocol for the Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

The following is a representative experimental protocol for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, based on general procedures for iodocyclization.[5]

Step 1: Synthesis of the Alkenyl Alcohol Precursor

  • To a solution of cyclobutanone in an appropriate aprotic solvent (e.g., THF), add a solution of a suitable organometallic reagent, such as a Grignard or organolithium reagent, containing the desired side chain with a terminal double bond and a protected carboxylic acid functionality.

  • The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkenyl alcohol by column chromatography.

Step 2: Iodocyclization

  • Dissolve the alkenyl alcohol in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a base, for example, sodium bicarbonate.

  • Add a solution of iodine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude iodo-oxaspirocycle can be purified by column chromatography.

Step 3: Deprotection and Oxidation to the Carboxylic Acid

  • The protecting group on the carboxylic acid moiety is removed under appropriate conditions.

  • The resulting primary alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation.

  • The final product, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, is purified by recrystallization or column chromatography.

Proposed Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

A plausible synthetic route to the titular compound, 7-Oxaspiro[3.5]nonane-6-carboxylic acid, can be envisioned utilizing a similar iodocyclization strategy.

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Functionalization A Cyclohexanone B Wittig Reaction with (3-carboxypropyl)triphenylphosphonium bromide A->B C 4-Cyclohexylidenebutanoic acid B->C D Reduction of Carboxylic Acid (e.g., with BH3-THF) C->D E 4-(Cyclohexylidenemethyl)butan-1-ol D->E F Iodocyclization (I2, NaHCO3) E->F G 6-(Iodomethyl)-7-oxaspiro[3.5]nonane F->G H Oxidation of Iodomethyl Group to Carboxylic Acid G->H I 7-Oxaspiro[3.5]nonane-6-carboxylic acid (Target Molecule) H->I

Caption: Proposed synthetic pathway for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Applications in Drug Development

The incorporation of the oxaspiro[3.5]nonane scaffold into drug candidates is a promising strategy to enhance their pharmacological profiles. The rigid, three-dimensional nature of this moiety can lead to improved binding to target proteins and increased metabolic stability.[4] Furthermore, the carboxylic acid handle provides a versatile point for further chemical modification, allowing for the synthesis of compound libraries for high-throughput screening.

The improved aqueous solubility and reduced lipophilicity offered by the oxa-spirocycle motif are particularly advantageous in addressing common challenges in drug development related to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Conclusion

While 7-Oxaspiro[3.5]nonane-6-carboxylic acid itself is not a well-documented compound, the broader class of oxaspiro[3.5]nonane carboxylic acids represents a valuable and underexplored area of chemical space for medicinal chemistry. The synthetic methodologies, particularly iodocyclization, provide a reliable means to access these scaffolds. The favorable physicochemical properties imparted by the oxaspirocycle motif make these compounds attractive building blocks for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link][1][3]

  • Fominova, K., et al. (2021). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link][5]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link][3]

  • PubChem. (n.d.). 7-Oxaspiro[3.5]nonane-9-carboxylic acid. Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). 5-oxaspiro[3.5]nonane-6-carboxylic acid — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid. Retrieved March 27, 2026, from [Link][4]

Sources

Foundational

An In-depth Technical Guide on the Solubility and Lipophilicity of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction In modern drug discovery, the intricate balance between a molecule's structural features and its physicochemical properties is paramount to achieving desired...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In modern drug discovery, the intricate balance between a molecule's structural features and its physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic outcomes. Spirocyclic scaffolds have gained significant traction as they offer a rigid, three-dimensional architecture that can enhance target engagement and provide novel intellectual property.[1] The 7-Oxaspiro[3.5]nonane-6-carboxylic acid core, which incorporates a strained oxetane ring fused with a cyclohexane carrying a carboxylic acid, is a prime example of a scaffold designed to modulate these properties. The oxetane motif, in particular, is an attractive bioisostere for carbonyl or gem-dimethyl groups, often improving aqueous solubility and metabolic stability without a proportional increase in lipophilicity.[2][3]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Oxaspiro[3.5]nonane-6-carboxylic acid: aqueous solubility and lipophilicity. As direct experimental data for this specific molecule is not extensively published, this paper will ground its analysis in the established principles of medicinal chemistry, draw comparisons with structurally related analogs, and provide detailed, field-proven protocols for the empirical determination of these critical parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, predict, and measure the properties of this and similar spirocyclic scaffolds.

Molecular Structure and Physicochemical Predictions

The structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid presents three key features that govern its solubility and lipophilicity:

  • The Carboxylic Acid: This ionizable functional group is the primary driver of pH-dependent solubility. At pH values significantly below its acid dissociation constant (pKa), the group is protonated and neutral, reducing its affinity for aqueous media. At pH values above its pKa, it becomes a carboxylate anion, dramatically increasing its aqueous solubility.

  • The Oxetane Ring: As a small, polar cyclic ether, the oxetane ring contributes favorably to aqueous solubility.[4] It acts as a hydrogen bond acceptor and can replace less polar groups (like a gem-dimethyl) to reduce a molecule's overall lipophilicity.[2]

  • The Spirocyclic Cyclohexane Core: This sp³-rich carbocyclic portion is inherently nonpolar and contributes to the molecule's lipophilicity. The rigid spirocyclic nature enhances the three-dimensionality, which can influence crystal packing and, consequently, the energy required to dissolve the solid state (lattice energy), a key component of thermodynamic solubility.[1][5]

Predicted Physicochemical Properties

Without direct experimental values, we rely on computational models and data from close structural analogs. The PubChem database provides computed properties for a positional isomer, 7-Oxaspiro[3.5]nonane-9-carboxylic acid (CID: 168438253) , which serves as a valuable reference point.[6]

PropertyPredicted ValueSource / MethodRationale and Implication
Molecular Weight 170.21 g/mol PubChem CID: 168438253[6]A low molecular weight is generally favorable for good pharmacokinetic properties.
XLogP3 1.3PubChem CID: 168438253[6]This calculated partition coefficient suggests moderate lipophilicity. The value is a balance between the lipophilic carbocyclic core and the polar oxetane and carboxylic acid groups. A LogP in this range is often considered favorable for oral drug candidates.
Hydrogen Bond Donor Count 1PubChem CID: 168438253[6]The carboxylic acid proton is the sole hydrogen bond donor.
Hydrogen Bond Acceptor Count 3PubChem CID: 168438253[6]The two oxygen atoms of the carboxyl group and the ether oxygen of the oxetane ring can accept hydrogen bonds, enhancing interaction with water.
Predicted pKa ~4.5 - 5.0Standard Carboxylic AcidsThe pKa is estimated based on typical aliphatic carboxylic acids. This value is critical, as it marks the pH at which the molecule transitions between its less soluble neutral form and its more soluble ionized form.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[7] For an ionizable compound like 7-Oxaspiro[3.5]nonane-6-carboxylic acid, solubility must be assessed as a function of pH. We describe two standard methodologies: a high-throughput kinetic assay for early discovery and a lower-throughput, definitive thermodynamic assay for lead optimization.[8][9]

Kinetic Solubility Assay (Turbidimetric Method)

This method is designed for rapid assessment in early drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[10] This provides a rapid, albeit sometimes overestimated, measure of solubility.[9]

Experimental Protocol: Kinetic Solubility
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well analysis plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[10]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or absorbance above the background (buffer with 1% DMSO).

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method that measures the concentration of a saturated solution in equilibrium with the solid compound, providing a true measure of solubility.[9][11]

Experimental Protocol: Thermodynamic Solubility
  • Sample Preparation: Add an excess of solid 7-Oxaspiro[3.5]nonane-6-carboxylic acid (enough to ensure undissolved solid remains visible) to a series of vials containing buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.

  • Sample Collection: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. This requires creating a standard curve from known concentrations of the compound.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[9]

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Prepare 10 mM stock in DMSO k2 Serially dilute stock in 96-well plate k1->k2 k3 Add DMSO solution to aqueous buffer (1:100) k2->k3 k4 Shake for 1-2 hours at 25°C k3->k4 k5 Measure turbidity via nephelometry or absorbance k4->k5 t1 Add excess solid to buffer (various pH) t2 Shake for 24-48 hours to reach equilibrium t1->t2 t3 Centrifuge or filter to separate solid t2->t3 t4 Quantify concentration in supernatant via HPLC/LC-MS t3->t4 t5 Measure final pH of solution t4->t5

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: Lipophilicity Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous one. It is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance.[12] For an ionizable molecule, the distribution coefficient (logD) is pH-dependent, while the partition coefficient (logP) refers specifically to the neutral form.

The Importance of pKa

To properly measure and interpret logD, the compound's pKa must be known or estimated. The pKa is the pH at which 50% of the compound is in its ionized form. For 7-Oxaspiro[3.5]nonane-6-carboxylic acid, the pKa dictates the ratio of the neutral (less water-soluble, more lipophilic) species to the anionic (more water-soluble, less lipophilic) species at a given pH. Potentiometric titration is a highly accurate method for pKa determination.[13][14]

Protocol Outline: Potentiometric pKa Titration
  • Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution with a constant ionic strength (e.g., containing 0.15 M KCl) to create a solution of known molarity (e.g., 1 mM).[15]

  • Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).[16]

Shake-Flask Method for logD Determination

This classic method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[17]

Experimental Protocol: Shake-Flask logD
  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the octanol stock solution to a precise volume of the pre-saturated aqueous buffer in a vial (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in both the octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC-UV.[17]

  • Calculation: Calculate the logD value using the formula:

    • D = C_oct / C_aq

    • logD = log10(D)

G cluster_legend Equilibrium Processes HA_solid HA (solid) HA_aq HA (aq) HA_solid->HA_aq Solubility (S₀) A_minus_aq A⁻ (aq) HA_aq->A_minus_aq pKa HA_org HA (org) HA_aq->HA_org l1 HA: Neutral Acid A⁻: Anionic Conjugate Base (aq): Aqueous Phase (org): Organic Phase (Octanol)

Caption: Key equilibria governing solubility (S₀), ionization (pKa), and partitioning (logP).

Conclusion and Field-Proven Insights

The physicochemical properties of 7-Oxaspiro[3.5]nonane-6-carboxylic acid are dictated by a sophisticated interplay between its polar and nonpolar components. The carboxylic acid function provides a powerful handle to modulate aqueous solubility through pH adjustments, a critical factor for formulation and in vivo absorption. The spirocyclic framework, enriched with an oxetane ring, offers a modern strategy to maintain or improve aqueous solubility and metabolic stability while controlling lipophilicity.[3][18] Based on the analysis of its structural motifs and data from its isomer, the molecule is predicted to have moderate lipophilicity (estimated logP ~1.3) and pH-dependent aqueous solubility, characteristics often sought in lead compounds for drug discovery.

For any research program utilizing this or similar scaffolds, the experimental determination of these properties is non-negotiable. The kinetic solubility assay serves as an efficient, high-throughput method for initial screening, while the thermodynamic shake-flask method provides the definitive data required for lead optimization and preclinical development.[7][8] Similarly, determining the logD at physiological pH (7.4) via the shake-flask method, informed by an accurately measured pKa, provides the most reliable measure of lipophilicity relevant to biological systems. These empirical data points are the foundation upon which successful structure-activity and structure-property relationships are built, ultimately guiding the design of safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4513-4516. Available at: [Link]

  • Hendriksen, B. A., Felix, E., & Ertl, P. (2019). Development of Methods for the Determination of pKa Values. ACS Omega, 4(26), 22006-22013. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Singh, U. P., & Gahtori, P. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Stankovic, M., & Kaliszan, R. (2014). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. ResearchGate. Available at: [Link]

  • Yılmaz, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 56(19), 7673-7684. Available at: [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Jovanovic, V. M., et al. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Macedonian Journal of Chemistry and Chemical Engineering, 32(1), 105-115. Available at: [Link]

  • Vitale, P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 29-39. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(18), 1637-1669. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Anand, O., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 33-38. Available at: [Link]

  • Mayer, P. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München. Available at: [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxaspiro[3.5]nonane-9-carboxylic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid: A Detailed Protocol for Researchers

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological properties of drug candidates. With...

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Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological properties of drug candidates. Within this class of molecules, 7-Oxaspiro[3.5]nonane-6-carboxylic acid stands out as a valuable building block for the synthesis of novel therapeutics. Its rigid framework, coupled with the presence of both a carboxylic acid and an ether linkage, provides a versatile platform for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, grounded in the authoritative work of Mykhailiuk and colleagues. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthetic strategy.

Synthetic Strategy: An Overview

The synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is achieved through a multi-step sequence, commencing with the formation of an iodomethyl-oxaspirocycle via an iodocyclization reaction. This key intermediate is then converted to the corresponding nitrile, which subsequently undergoes hydrolysis to yield the target carboxylic acid. This approach, as detailed by Mykhailiuk et al., offers a robust and scalable route to this valuable spirocyclic building block.[1]

Visualizing the Workflow

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow Start Starting Material: (1-Methylenecyclobutyl)methanol Intermediate1 Iodomethyl-oxaspirocycle (General Procedure A) Start->Intermediate1 Iodocyclization Intermediate2 Oxaspiro-nitrile (General Procedure F) Intermediate1->Intermediate2 Cyanation FinalProduct 7-Oxaspiro[3.5]nonane-6-carboxylic acid (General Procedure G) Intermediate2->FinalProduct Hydrolysis

Sources

Application

The Strategic Deployment of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid in Modern Synthesis

Introduction: Embracing Three-Dimensionality in Molecular Design The relentless pursuit of novel chemical entities with enhanced pharmacological properties has led medicinal chemists to "escape from flatland," a paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

The relentless pursuit of novel chemical entities with enhanced pharmacological properties has led medicinal chemists to "escape from flatland," a paradigm shift favoring three-dimensional molecular architectures.[1] Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks in this endeavor.[2] Their inherent rigidity and well-defined three-dimensional geometry can lead to improved potency, selectivity, and physicochemical properties of drug candidates.[1][2] The 7-Oxaspiro[3.5]nonane-6-carboxylic acid motif, which incorporates a strained oxetane ring and a versatile carboxylic acid handle, represents a unique and valuable building block for the exploration of novel chemical space. This document provides a comprehensive guide to the synthesis and application of this promising scaffold for researchers, scientists, and drug development professionals.

Core Attributes of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

The utility of 7-Oxaspiro[3.5]nonane-6-carboxylic acid as a synthetic building block stems from the orthogonal reactivity of its two key functional groups: the carboxylic acid and the oxetane ring.

  • The Carboxylic Acid: This functional group is a cornerstone of organic synthesis, offering a plethora of opportunities for derivatization. It can be readily converted into amides, esters, and other functionalities, allowing for the introduction of diverse substituents and the modulation of physicochemical properties.[3][4] The acidity of the carboxylic acid proton is a key chemical feature for many synthetic transformations.[3]

  • The Oxetane Ring: The four-membered oxetane ring is a strained ether that can undergo nucleophilic ring-opening reactions.[5] This provides a powerful strategy for introducing a 1,3-difunctionalized cyclohexane core, further expanding the accessible chemical space and creating molecules with complex substitution patterns.

The spirocyclic nature of the scaffold locks the conformation of the cyclohexane ring, providing a rigid framework for the precise spatial orientation of substituents. This can be particularly advantageous in drug design for optimizing interactions with biological targets.[6]

Proposed Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

G 7-Oxaspiro[3.5]nonane-6-carboxylic acid 7-Oxaspiro[3.5]nonane-6-carboxylic acid Spirocyclic Oxetane Ester Spirocyclic Oxetane Ester 7-Oxaspiro[3.5]nonane-6-carboxylic acid->Spirocyclic Oxetane Ester Hydrolysis Cyclohexanone with Ester Cyclohexanone with Ester Spirocyclic Oxetane Ester->Cyclohexanone with Ester [2+2] Cycloaddition (Paterno-Büchi) Paterno-Büchi Reaction Precursors Paterno-Büchi Reaction Precursors Cyclohexanone with Ester->Paterno-Büchi Reaction Precursors Functional Group Interconversion

Caption: Retrosynthetic analysis for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

A key step in this proposed synthesis is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.

Application I: Derivatization of the Carboxylic Acid Moiety for Library Synthesis

The carboxylic acid group of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a prime handle for diversification, enabling the rapid generation of compound libraries for high-throughput screening. Amide bond formation is a robust and widely used reaction for this purpose.

Protocol: Amide Coupling via Activated Ester

This protocol describes the coupling of 7-Oxaspiro[3.5]nonane-6-carboxylic acid with a primary amine using a common coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[6]

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid

  • Primary amine of choice

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.

Reactant Product Typical Yield
7-Oxaspiro[3.5]nonane-6-carboxylic acid + Amine7-Oxaspiro[3.5]nonane-6-carboxamide derivative70-95%

Application II: Ring-Opening of the Oxetane for the Synthesis of 1,3-Disubstituted Cyclohexanes

The strained oxetane ring of the spirocyclic scaffold can be opened by various nucleophiles under acidic or basic conditions to generate highly functionalized cyclohexane derivatives.[5] This approach provides access to unique chemical space that can be valuable in structure-activity relationship (SAR) studies.

Protocol: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol details the ring-opening of a 7-Oxaspiro[3.5]nonane-6-carboxamide derivative with an alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[5]

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxamide derivative

  • Alcohol of choice (e.g., methanol, benzyl alcohol)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 7-Oxaspiro[3.5]nonane-6-carboxamide derivative (1.0 eq) and the alcohol (5.0 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,3-disubstituted cyclohexane derivative.

G 7-Oxaspiro[3.5]nonane derivative 7-Oxaspiro[3.5]nonane derivative 1,3-Disubstituted Cyclohexane 1,3-Disubstituted Cyclohexane 7-Oxaspiro[3.5]nonane derivative->1,3-Disubstituted Cyclohexane Ring-Opening Nucleophile (e.g., ROH) Nucleophile (e.g., ROH) Nucleophile (e.g., ROH)->1,3-Disubstituted Cyclohexane

Caption: Ring-opening of the 7-oxaspiro[3.5]nonane scaffold.

Reactant Product Typical Yield
7-Oxaspiro[3.5]nonane derivative + Alcohol1-(Hydroxymethyl)-1-(alkoxymethyl)cyclohexane-2-carboxamide derivative60-85%

Spectroscopic Data for Carboxylic Acids

While specific data for 7-Oxaspiro[3.5]nonane-6-carboxylic acid is not available, the following are characteristic spectroscopic features for carboxylic acids that would be expected for this compound.[7]

Spectroscopic Method Characteristic Absorption/Signal
Infrared (IR)Broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch at 1710-1760 cm⁻¹
¹H NMRCarboxylic acid proton (COOH) typically a broad singlet around 12 ppm
¹³C NMRCarboxyl carbon (COOH) in the range of 165-185 ppm

Conclusion

7-Oxaspiro[3.5]nonane-6-carboxylic acid is a promising and versatile building block for modern organic synthesis and medicinal chemistry. Its unique combination of a rigid spirocyclic core, a readily derivatizable carboxylic acid, and a reactive oxetane ring provides a powerful platform for the creation of novel, three-dimensional molecules. The protocols and strategies outlined in this document offer a starting point for researchers to explore the rich chemistry of this scaffold and to unlock its potential in the discovery and development of new therapeutic agents.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. Benchchem.
  • 7-oxospiro[3.5]nonane-6-carboxylic acid 1424995-19-6 wiki. Guidechem.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Buy 7-Methyl-1-oxaspiro[3.5]nonane (EVT-12054926). EvitaChem.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid | C9H14O3 | CID 168438253. PubChem.
  • Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • An improved synthesis of 2-oxa-7-azaspiro[6][8]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • 5-oxaspiro[3.
  • 90612-60-5|7-Oxaspiro[3.5]nonane-2-carboxylic acid. BLDpharm.
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  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. Benchchem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines.
  • CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434.
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins. PMC.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (C8H13NO3). PubChemLite.
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  • Derivatives of Carboxylic Acids. MSU chemistry.
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Method

Application Note: Derivatization Strategies for 7-Oxaspiro[3.5]nonane-6-carboxylic Acid in Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: 7-Oxaspiro[3.5]nonane-6-carboxylic acid (CAS: 2731014-30-3) Introduction & Strategic Rationale The integration of spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: 7-Oxaspiro[3.5]nonane-6-carboxylic acid (CAS: 2731014-30-3)

Introduction & Strategic Rationale

The integration of spirocyclic motifs into drug candidates has become a cornerstone of modern medicinal chemistry, driven by the "Escape from Flatland" paradigm. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocycles like 7-oxaspiro[3.5]nonane-6-carboxylic acid restrict molecular conformation, improve target-binding thermodynamics, and enhance physicochemical properties such as aqueous solubility and metabolic stability[1][2].

While the carboxylic acid moiety is a versatile synthetic handle, its presence in a final drug candidate can present pharmacokinetic liabilities. At physiological pH, the ionized carboxylate limits passive membrane permeability and is highly susceptible to Phase II metabolic conjugation (e.g., glucuronidation), leading to rapid renal clearance[3]. Consequently, derivatizing the carboxylic acid—either by masking it through amide bond formation or excising it entirely via decarboxylative cross-coupling—is a critical workflow in lead optimization.

This application note details the mechanistic causality and experimental protocols for two highly effective derivatization pathways: HATU-mediated Amide Coupling and Ir/Ni-Metallaphotoredox Decarboxylative Arylation .

Mechanistic Causality in Experimental Design

Overcoming Steric Hindrance in Amide Coupling

Attaching the 7-oxaspiro[3.5]nonane core to an amine-containing pharmacophore requires overcoming the inherent steric bulk surrounding the C6-position of the spirocycle. Traditional carbodiimides (e.g., DCC, EDC) often suffer from slow acylation kinetics and yield inactive N-acylurea byproducts when applied to sterically hindered substrates.

The Solution: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and dramatically accelerate aminolysis[4].

Traceless Activation via Metallaphotoredox Decarboxylation

When the goal is to utilize the spirocycle as a purely structural, lipophilic scaffold, the carboxylic acid can be deployed as a traceless radical precursor. Direct thermal decarboxylation requires harsh, degradative conditions.

The Solution: Dual Ir/Ni metallaphotoredox catalysis. Under visible light irradiation, an Ir(III) photocatalyst undergoes single-electron transfer (SET) to oxidize the deprotonated spirocyclic carboxylate. Rapid extrusion of CO2​ generates a nucleophilic alkyl radical. Concurrently, a Ni(II) catalyst activates an aryl halide coupling partner. The spirocyclic radical is intercepted by the Ni complex, followed by reductive elimination to forge a robust C(sp3)−C(sp2) bond[5]. This bypasses thermodynamic redox limitations and operates at room temperature.

G A 7-Oxaspiro[3.5]nonane- 6-carboxylic acid B Deprotonation (Base) A->B C Carboxylate Anion B->C D Ir(III) Photocatalyst (Visible Light) C->D SET Oxidation E Spirocyclic Alkyl Radical (-CO2) D->E Decarboxylation F Ni(II) Catalytic Cycle + Aryl Halide E->F Radical Capture G C(sp3)-C(sp2) Coupled Spirocyclic Product F->G Reductive Elimination

Caption: Ir/Ni-metallaphotoredox decarboxylative cross-coupling pathway for spirocyclic acids.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the two derivatization strategies when applied to spirocyclic carboxylic acids.

ParameterHATU-Mediated Amide CouplingPhotoredox Decarboxylative Arylation
Primary Goal Pharmacophore linking / Prodrug synthesisScaffold rigidification / Lipophilicity enhancement
Bond Formed Amide ( C−N )Carbon-Carbon ( C(sp3)−C(sp2) )
Key Reagents HATU (1.2 eq), DIPEA (3.0 eq) [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%), NiCl2​⋅glyme (5 mol%)
Solvent Anhydrous DMF or DCMAnhydrous DMSO or DMAc
Reaction Time 2 – 4 hours16 – 24 hours (under Blue LED)
Typical Yields 75% – 95%50% – 85%
Key Limitation Epimerization risk if over-activatedStrict requirement for oxygen-free conditions

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid

Self-Validating Logic: The addition sequence is critical. The base (DIPEA) must be added to the acid before HATU to ensure the carboxylate is formed, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts[6].

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or secondary amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-Oxaspiro[3.5]nonane-6-carboxylic acid (0.5 mmol) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (1.5 mmol) via microsyringe. Stir the mixture at room temperature for 5 minutes to ensure complete carboxylate formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (0.6 mmol) in one portion. The solution will typically turn a pale yellow color, indicating the formation of the HOAt active ester. Stir at 0 °C for 15 minutes.

  • Coupling: Add the amine (0.55 mmol) dropwise (if liquid) or as a solution in 1 mL DMF (if solid). Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC (staining with ninhydrin for amine consumption).

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Step1 1. Reagent Preparation Acid + Amine in DMF Step2 2. Base Addition DIPEA (Cool to 0°C) Step1->Step2 Step3 3. Activation HATU Addition Step2->Step3 Step4 4. Reaction Stir at RT (2-4 h) Step3->Step4 Step5 5. Workup Aq. Extraction (EtOAc) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for HATU-mediated spirocyclic amide coupling.

Protocol B: Ir/Ni-Catalyzed Photoredox Decarboxylative Arylation

Self-Validating Logic: Oxygen is a potent triplet state quencher and will rapidly deactivate the excited Ir(III) photocatalyst while also terminating the alkyl radical intermediates. Rigorous degassing via freeze-pump-thaw is non-negotiable for reproducible yields[5].

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.5 equiv, 0.75 mmol)

  • Aryl bromide or iodide (1.0 equiv, 0.5 mmol)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (Photocatalyst, 1 mol%, 0.005 mmol)

  • NiCl2​⋅glyme (Cross-coupling catalyst, 5 mol%, 0.025 mmol)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (Ligand, 5 mol%, 0.025 mmol)

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 equiv, 0.75 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl2​⋅glyme (0.025 mmol) and dtbbpy (0.025 mmol) in 1.0 mL of anhydrous DMSO. Stir for 30 minutes until a pale green/blue complex forms.

  • Reaction Assembly: To a 40 mL borosilicate glass vial equipped with a stir bar, add 7-Oxaspiro[3.5]nonane-6-carboxylic acid (0.75 mmol), the aryl halide (0.5 mmol), the Ir(III) photocatalyst (0.005 mmol), and Cs2​CO3​ (0.75 mmol).

  • Solvent Addition: Add the pre-formed Ni/ligand solution to the vial, followed by an additional 4.0 mL of DMSO. Seal the vial with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. Subject the mixture to three cycles of freeze-pump-thaw using liquid nitrogen and a high-vacuum Schlenk line to ensure complete removal of dissolved oxygen. Backfill with Argon.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (approx. 440–450 nm). Stir vigorously at room temperature (using a cooling fan to maintain the temperature below 30 °C) for 16–24 hours.

  • Workup: Quench the reaction by opening the vial to air. Dilute with water (20 mL) and extract with Diethyl Ether ( Et2​O ) (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMSO, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via automated flash chromatography to isolate the arylated spirocycle.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle National Center for Biotechnology Information (NIH)[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists National Center for Biotechnology Information (NIH)[Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Journal of the American Chemical Society (ACS)[Link]

  • Processes for forming amide bonds and compositions related thereto (US9382193B2)
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Center for Biotechnology Information (NIH)[Link]

Sources

Application

Investigating the Biological Role of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid: A Guide for Researchers

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique three-dimensional structures and improved pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique three-dimensional structures and improved pharmacological properties. Spirocyclic compounds, characterized by their two rings connected by a single common atom, have garnered significant attention for their potential to "escape from flatland" and provide access to new chemical space.[1][2] These structures can act as bioisosteres of common motifs like piperidine, potentially leading to enhanced metabolic stability and novel biological activities.[1][2]

7-Oxaspiro[3.5]nonane-6-carboxylic acid is a fascinating, yet largely uncharacterized, member of this class. While direct studies on its biological mechanism of action are not yet available in the public domain, its structural features suggest a high potential for interaction with biological systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework and detailed protocols to systematically investigate the biological activities and elucidate the mechanism of action of this promising compound.

This document will not present a known mechanism but will instead serve as a strategic guide to discovery, outlining a logical, multi-tiered approach to understanding how 7-Oxaspiro[3.5]nonane-6-carboxylic acid functions in a biological context.

Part 1: Foundational Assessment and Initial Biological Screening

The first step in characterizing a novel compound is to assess its general biological impact. This initial phase aims to answer a fundamental question: Does 7-Oxaspiro[3.5]nonane-6-carboxylic acid elicit a biological response in a cellular context? We recommend a broad screening approach to identify any potential cytotoxic or cytostatic effects, which can provide the first clues towards its mechanism of action.

Protocol 1.1: In Vitro Cytotoxicity Screening using a Panel of Human Cancer Cell Lines

This protocol describes a standard method to evaluate the effect of 7-Oxaspiro[3.5]nonane-6-carboxylic acid on the viability of a diverse panel of human cancer cell lines. The choice of cell lines should ideally represent different tissue origins (e.g., lung, breast, colon, leukemia) to identify any potential tissue-specific effects.

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid (ensure purity is >95%)

  • A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, Jurkat)

  • Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™) or MTT reagent

  • Plate reader capable of measuring fluorescence or absorbance

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density for each cell line to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay:

    • For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • For MTT assays: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of 7-Oxaspiro[3.5]nonane-6-carboxylic acidIC50 (µM) of Positive Control (Doxorubicin)
A549Lung CarcinomaExperimental ResultExperimental Result
MCF-7Breast AdenocarcinomaExperimental ResultExperimental Result
HCT116Colorectal CarcinomaExperimental ResultExperimental Result
JurkatT-cell LeukemiaExperimental ResultExperimental Result

Experimental Workflow for Initial Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treatment Treat Cells with Serial Dilutions of Compound prep_compound->treatment prep_cells Seed Cells in 96-well Plates prep_cells->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay incubation->assay data_acq Measure Fluorescence or Absorbance assay->data_acq calc_ic50 Calculate IC50 Values data_acq->calc_ic50 conclusion Determine Initial Bioactivity calc_ic50->conclusion

Caption: Workflow for initial in vitro cytotoxicity screening.

Part 2: Target Identification and Mechanism of Action Deconvolution

If the initial screening reveals significant biological activity, the next crucial step is to identify the molecular target(s) of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. The following protocols outline a strategy to pinpoint the cellular components that interact with the compound, leading to the observed phenotype.

Protocol 2.1: Affinity-Based Target Identification using Chemical Proteomics

This protocol describes a powerful method to identify the protein targets of a small molecule by immobilizing the compound on a solid support and capturing its binding partners from a cell lysate.

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid

  • Linker-modified version of the compound for immobilization (requires chemical synthesis)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from the most sensitive cell line identified in Protocol 1.1

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels and reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Compound Immobilization: Covalently attach the linker-modified 7-Oxaspiro[3.5]nonane-6-carboxylic acid to the affinity resin.

  • Cell Lysis: Prepare a native protein lysate from the target cells.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding.

  • Washing: Wash the resin extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.

Hypothetical Signaling Pathway Interaction:

Based on the structural similarity of spirocyclic compounds to piperidine, a hypothetical mechanism could involve the modulation of a receptor or enzyme that recognizes a piperidine-like motif. The following diagram illustrates a generic signaling pathway that could be perturbed.

G compound 7-Oxaspiro[3.5]nonane- 6-carboxylic acid receptor Putative Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds and Modulates downstream_effector Downstream Effector (e.g., Kinase, Second Messenger) receptor->downstream_effector Activates/Inhibits transcription_factor Transcription Factor downstream_effector->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for the compound.

Part 3: Target Validation and Mechanistic Studies

Once putative targets are identified, it is essential to validate them and further investigate the downstream consequences of the compound-target interaction.

Protocol 3.1: Target Engagement Assay in Live Cells

This protocol aims to confirm that the compound interacts with the identified target protein within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Materials:

  • Sensitive cell line

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermocycler

  • Western blotting reagents and specific antibody for the putative target protein

Procedure:

  • Compound Treatment: Treat cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

This guide provides a roadmap for the systematic investigation of the biological activity and mechanism of action of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. The proposed workflow, from broad phenotypic screening to specific target identification and validation, offers a robust framework for elucidating the role of this novel spirocyclic compound in biological systems. The insights gained from these studies will be invaluable for assessing its potential as a new therapeutic agent or a chemical probe for exploring complex biological processes.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Available at: [Link]

  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid | C9H14O3. PubChem. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • 2,2-difluoro-7-oxaspiro[3.5]nonane-6-carboxylic acid. NextSDS. Available at: [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (C8H13NO3). PubChemLite. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid in Asymmetric Synthesis

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the demand for molecules with high specificity, improved metabolic stability, and novel intellectual property...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with high specificity, improved metabolic stability, and novel intellectual property has driven a paradigm shift away from flat, two-dimensional structures. This "Escape from Flatland" has elevated the prominence of spirocyclic scaffolds, which are ring systems fused at a single, quaternary carbon atom.[1] Their inherent three-dimensionality allows for the precise projection of functional groups into the complex topographies of biological targets, such as enzyme active sites and protein-protein interfaces.[1][2]

Among these scaffolds, oxaspirocycles are of particular interest due to the strategic placement of an oxygen atom, which can influence solubility, metabolic pathways, and hydrogen bonding interactions. This guide focuses on a promising yet underexplored chiral building block: 7-Oxaspiro[3.5]nonane-6-carboxylic acid . This molecule features a rigid spiro[3.5]nonane core containing a stable tetrahydropyran ring fused to a cyclobutane. The embedded lactone functionality and the synthetically versatile carboxylic acid handle make it an exceptional starting point for asymmetric synthesis and the construction of complex molecular architectures.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing both a proposed enantioselective synthesis of the core scaffold and detailed protocols for its application as a chiral building block in library synthesis.

Part I: Enantioselective Synthesis of the 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Scaffold

The asymmetric synthesis of chiral spirolactones is a critical challenge. While direct literature on the enantioselective synthesis of 7-oxaspiro[3.5]nonane-6-carboxylic acid is not extensively documented, established methodologies for similar structures can be adapted. A highly effective strategy is the catalytic asymmetric bromolactonization of a suitable carboxylic acid precursor.[3] This approach utilizes a chiral catalyst to control the stereochemistry of the cyclization, thereby installing the desired chirality at the spirocyclic center.

Proposed Synthetic Workflow

The proposed synthesis begins with a readily available starting material, which is then subjected to a chiral sulfide-catalyzed bromolactonization to stereoselectively form the spirocyclic core.

G cluster_0 Proposed Enantioselective Synthesis A 1-allylcyclobutane-1-carboxylic acid (Precursor) B Asymmetric Bromolactonization A->B N-Bromosuccinimide (NBS), Chiral Bifunctional Sulfide Catalyst C Chiral 7-Oxaspiro[3.5]nonane-6-carboxylic acid (Target Scaffold) B->C Intramolecular Cyclization

Caption: Proposed workflow for the asymmetric synthesis of the target scaffold.

Protocol 1: Asymmetric Bromolactonization

This protocol is adapted from established methods for the enantioselective synthesis of α-spiro-γ-lactones and is proposed as a viable route to the target compound.[3] The causality behind this choice rests on the proven ability of chiral bifunctional catalysts to create a chiral environment that directs the electrophilic attack of bromine and the subsequent intramolecular cyclization of the carboxylate.

Materials:

  • 1-allylcyclobutane-1-carboxylic acid (Precursor)

  • N-Bromosuccinimide (NBS)

  • BINOL-derived chiral bifunctional sulfide catalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the 1-allylcyclobutane-1-carboxylic acid precursor (1.0 eq) and the chiral bifunctional sulfide catalyst (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical for maximizing enantioselectivity by reducing thermal motion and favoring the transition state leading to the desired enantiomer.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.2 eq) portion-wise over 15 minutes. The slow addition maintains a low concentration of the electrophile, minimizing uncatalyzed background reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (equal volume to the organic solvent). This neutralizes any acidic byproducts.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford the enantiomerically enriched 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

  • Chiral Analysis: Determine the enantiomeric excess (ee%) of the product using Chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable ester (e.g., methyl or benzyl ester) for analysis.[4]

ParameterExpected OutcomeReference for Typical Values
Chemical Yield 70-90%[3]
Enantiomeric Excess (ee) >90%[3]

Part II: Application as a Chiral Building Block in Solid-Phase Synthesis

The presence of a carboxylic acid on the rigid, chiral 7-oxaspiro[3.5]nonane scaffold makes it an ideal candidate for immobilization on a solid support for library generation. Solid-Phase Organic Synthesis (SPOS) streamlines the production of compound libraries by simplifying purification to a simple filtration and washing process.[5]

Workflow for Solid-Phase Library Synthesis

This workflow details the immobilization of the chiral scaffold onto a Wang resin, followed by diversification through amide bond formation, a cornerstone reaction in medicinal chemistry.[6]

G cluster_1 Solid-Phase Synthesis Workflow Resin Wang Resin (Solid Support) Coupling Immobilization Resin->Coupling Scaffold Chiral 7-Oxaspiro[3.5]nonane- 6-carboxylic acid Activation Carboxylic Acid Activation Scaffold->Activation DIC, HOBt Activation->Coupling Immobilized Resin-Bound Scaffold Coupling->Immobilized Washing1 Wash Cycle 1 (Remove Excess Reagents) Immobilized->Washing1 Diversification Amide Bond Formation (Reaction with diverse amines R-NH2) Washing1->Diversification Washing2 Wash Cycle 2 (Remove Excess Amine/Reagents) Diversification->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Trifluoroacetic Acid (TFA) Library Library of Chiral Spiro-Amides Cleavage->Library

Caption: Workflow for library generation using the spirocyclic scaffold on solid support.

Protocol 2: Immobilization and Diversification on Wang Resin

This protocol provides a self-validating system where successful loading can be confirmed by a test cleavage, and the final products are obtained in high purity after cleavage from the resin. This methodology is adapted from standard SPOS procedures for cyclic amino acids.[5]

A. Loading of the Chiral Scaffold onto Wang Resin

Materials:

  • Wang resin (e.g., 1.0 mmol/g loading capacity)

  • Enantiomerically pure 7-Oxaspiro[3.5]nonane-6-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and gently agitate for 30 minutes to swell the resin beads, which is crucial for exposing the reactive sites. Drain the solvent.

  • Carboxylic Acid Activation: In a separate flask, dissolve 7-Oxaspiro[3.5]nonane-6-carboxylic acid (3 eq., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in anhydrous DMF (8 mL). Cool the solution to 0 °C. Add DIC (3 eq., 3.0 mmol) dropwise. Stir at 0 °C for 20 minutes. The formation of the HOBt ester is a standard, efficient activation method that minimizes side reactions.

  • Coupling to Resin: Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL) to remove all unreacted reagents and byproducts. Dry the resin under vacuum.

  • Validation (Optional): A small sample of the resin can be subjected to a test cleavage with trifluoroacetic acid (TFA) and the supernatant analyzed by LC-MS to confirm successful loading.

B. On-Resin Diversification via Amide Bond Formation

This protocol enables the creation of a library of compounds by reacting the now-immobilized lactone (which remains stable) with a diverse set of primary or secondary amines.

Materials:

  • Loaded 7-Oxaspiro[3.5]nonane resin

  • Library of diverse primary/secondary amines (R-NH₂)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, anhydrous

  • DCM, anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Note on Functionality: This protocol assumes the lactone on the scaffold is stable to the reaction conditions and that diversification occurs at a different site. If the carboxylic acid itself were to be modified after attachment (e.g., via a linker), this protocol would be adjusted. For this example, we assume the goal is to create a library of compounds where the spirocyclic carboxylic acid is the point of attachment, and diversity comes from other building blocks added in subsequent steps (not detailed here).

  • Cleavage to Yield Final Products: To generate the final library of carboxylic acids (if that is the desired output after further on-resin synthesis), the following cleavage protocol is used.

  • Resin Swelling: Swell the final, derivatized resin (e.g., 200 mg) in DCM (2 mL) for 20 minutes.

  • Cleavage: Drain the DCM. Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) (v/v/v, 2 mL). The TIPS acts as a scavenger for any reactive carbocations.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL).

  • Concentration: Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation to yield the crude product.

  • Purification: The final compounds can be purified by preparative HPLC to afford the library members in high purity.

Conclusion

7-Oxaspiro[3.5]nonane-6-carboxylic acid represents a valuable and versatile chiral building block for asymmetric synthesis and drug discovery. Its rigid, three-dimensional structure is ideally suited for exploring complex chemical space. The protocols outlined in this guide, based on established and robust chemical principles, provide a clear pathway for the enantioselective synthesis of the scaffold and its subsequent use in solid-phase library generation. By leveraging these methods, researchers can efficiently generate novel, stereochemically defined compounds for screening and lead optimization, accelerating the discovery of next-generation therapeutics.

References

  • OAE Publishing Inc. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Retrieved from [Link]

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • American Chemical Society. (2018, June 19). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Various naturally occurring [4.4.0] spirocyclic lactones. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023, January 25). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Retrieved from [Link]

  • IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. Retrieved from [Link]

Sources

Application

Application Note: A Representative Kilogram-Scale Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid for Preclinical Evaluation

Abstract This document provides a detailed, three-step synthetic protocol for the kilogram-scale production of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, a key intermediate for preclinical drug development. Spirocyclic oxe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the kilogram-scale production of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, a key intermediate for preclinical drug development. Spirocyclic oxetanes are increasingly utilized in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] The described route is designed for scalability, robustness, and control of critical quality attributes. The synthesis begins with a base-catalyzed conjugate addition to form a key diester intermediate, followed by a robust reduction to the corresponding 1,3-diol. The pivotal oxetane ring is constructed via a scalable intramolecular Williamson ether synthesis.[4][5][6][7] Finally, a selective oxidation of the primary alcohol furnishes the target carboxylic acid.[8][9] This guide details process parameters, in-process controls (IPCs), purification strategies, and analytical characterization to ensure the final compound meets the stringent purity requirements for preclinical studies.

Introduction

The "Escape from Flatland" concept has driven medicinal chemists to explore more three-dimensional molecular scaffolds to improve drug-like properties.[10] Spirocycles, particularly those containing strained rings like oxetanes, are of significant interest as they introduce conformational rigidity and favorable property modulations, often serving as bioisosteres for gem-dimethyl or carbonyl groups.[1][3] 7-Oxaspiro[3.5]nonane-6-carboxylic acid represents a valuable building block in this class, providing a scaffold for further elaboration into complex drug candidates.

The successful transition from discovery to preclinical studies necessitates a reliable and scalable synthetic route. Key challenges in scaling up the synthesis of spirocyclic ethers include managing reaction exotherms, ensuring efficient cyclization over competing side reactions, and developing robust purification methods suitable for large quantities.[4][6] This protocol addresses these challenges by employing well-established, scalable chemical transformations and defining critical process parameters for a representative kilogram-scale batch.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence starting from commercially available cyclohexanone and diethyl malonate. The strategy focuses on forming the spirocyclic core first, followed by the key intramolecular cyclization to build the oxetane ring, and concluding with a final oxidation to install the required carboxylic acid functionality.

Synthetic_Workflow A Cyclohexanone + Diethyl Malonate B Intermediate 1 (Diester) A->B Step 1: Michael Addition C Intermediate 2 (Diol) B->C Step 2a: Reduction D Intermediate 3 (Spiro-oxetane Alcohol) C->D Step 2b: Cyclization E Final Product (Carboxylic Acid) D->E Step 3: Oxidation

Caption: High-level overview of the synthetic workflow.

Materials and Equipment

Reagents and Solvents
Reagent / SolventGradeRepresentative SupplierNotes
CyclohexanoneReagentPlus®, 99%Sigma-Aldrich
Diethyl malonate≥99%Sigma-Aldrich
Sodium ethoxide21% w/w in ethanolSigma-AldrichTitrate before use.
Lithium aluminum hydride (LAH)1.0 M in THFSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle under inert atmosphere.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)98%Sigma-Aldrich
Sodium hypochlorite (NaOCl)10-15% available chlorineSigma-AldrichCommercial bleach.
Sodium chlorite (NaClO₂)Technical grade, 80%Sigma-Aldrich
Methyl tert-butyl ether (MTBE)≥99.8%Sigma-Aldrich
HeptaneAnhydrous, 99%Sigma-Aldrich
Equipment
  • 20 L glass reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • 5 L and 10 L three-neck round-bottom flasks.

  • Controlled addition funnel (pressure-equalizing).

  • Mechanical stirrer.

  • Large-scale rotary evaporator.

  • Chromatography column (silica gel).

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Detailed Synthesis Protocol

Step 1: Synthesis of Diethyl 2-(cyclohexylidene)malonate (Intermediate 1)

Causality: This step constructs the carbon framework. A Knoevenagel condensation followed by in-situ Michael addition provides the desired disubstituted cyclohexane precursor in a single, high-yielding operation. Using sodium ethoxide as the base is cost-effective and suitable for large-scale production.

Procedure:

  • Charge the 20 L reactor with anhydrous ethanol (8 L) and sodium ethoxide solution (1.5 L, ~4.0 mol). Stir under a nitrogen atmosphere.

  • In a separate vessel, pre-mix cyclohexanone (1.0 kg, 10.2 mol) and diethyl malonate (1.63 kg, 10.2 mol).

  • Add the mixture from step 2 to the reactor dropwise over 2 hours, maintaining the internal temperature below 30 °C using a cooling bath.

  • After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor reaction completion by HPLC (In-Process Control 1).

  • Cool the reactor to room temperature and neutralize the mixture by slowly adding 6M hydrochloric acid until pH 7 is reached.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Add water (5 L) and ethyl acetate (8 L) to the residue. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Intermediate 1 as a pale yellow oil.

Purification: The crude product is typically of sufficient purity (>95% by HPLC) for the next step. If necessary, purification can be achieved by vacuum distillation.

Step 2: Synthesis of (7-Oxaspiro[3.5]nonan-6-yl)methanol (Intermediate 3)

Causality: This two-part step is the core of the synthesis. First, a powerful reducing agent, LAH, is used to convert both ester groups to primary alcohols, forming the key 1,3-diol (Intermediate 2). This is immediately followed by a selective tosylation of the less-hindered primary alcohol and an intramolecular Williamson ether synthesis to form the strained oxetane ring.[4][6][7] This one-pot tosylation/cyclization is efficient and avoids isolation of the potentially unstable tosylate.

Procedure:

  • Reduction to Diol (Intermediate 2):

    • Charge the 20 L reactor with anhydrous THF (10 L) under a nitrogen atmosphere.

    • Carefully add LAH solution (1.0 M in THF, 5.0 L, 5.0 mol) while maintaining the temperature below 10 °C.

    • Dissolve the crude Intermediate 1 (assuming 1.2 kg, ~5.0 mol) in anhydrous THF (2 L) and add it to the LAH suspension dropwise over 2-3 hours, keeping the internal temperature below 15 °C.

    • Stir at room temperature for 4 hours. Monitor by TLC or HPLC (IPC 2).

    • Cool the reactor to 0 °C and carefully quench the reaction by the sequential, slow addition of water (190 mL), 15% aqueous NaOH (190 mL), and water (570 mL).

    • Stir the resulting white slurry for 1 hour, then filter through a pad of celite. Wash the filter cake with THF (3 x 1 L).

    • The filtrate containing the crude diol (Intermediate 2) is carried directly to the next step.

  • Cyclization to Spiro-oxetane (Intermediate 3):

    • Transfer the THF solution of Intermediate 2 to a clean 20 L reactor under nitrogen. Cool to 0 °C.

    • Add anhydrous pyridine (435 g, 5.5 mol) to the solution.

    • Add p-toluenesulfonyl chloride (954 g, 5.0 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C. Stir at 0 °C for 4 hours (IPC 3: formation of monotosylate).

    • In a separate flask, prepare a slurry of sodium hydride (240 g of 60% dispersion, 6.0 mol) in anhydrous THF (2 L).

    • Slowly add the NaH slurry to the reactor, keeping the temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours (IPC 4: formation of oxetane).

    • Cool to 0 °C and quench by the slow addition of water (200 mL).

    • Concentrate the mixture under reduced pressure. Partition the residue between MTBE (8 L) and water (4 L).

    • Wash the organic layer with 1M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Intermediate 3.

Purification: Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient.

Step 3: Oxidation to 7-Oxaspiro[3.5]nonane-6-carboxylic acid (Final Product)

Causality: A TEMPO-catalyzed oxidation using sodium hypochlorite and sodium chlorite as the terminal oxidant provides a selective and scalable method for converting the primary alcohol to a carboxylic acid without harsh metal oxidants.[9][11] This two-step oxidation proceeds via an aldehyde intermediate.[8] The biphasic reaction conditions simplify product isolation.

Procedure:

  • Charge the 20 L reactor with Intermediate 3 (500 g, 3.2 mol), MTBE (5 L), and a phosphate buffer solution (pH 6.8, 2.5 L).

  • Add TEMPO (5.0 g, 0.032 mol) and sodium bromide (33 g, 0.32 mol) to the stirring mixture.

  • In a separate vessel, prepare a solution of sodium chlorite (579 g, 5.12 mol) in water (2 L).

  • Cool the reactor to 15 °C. Simultaneously begin adding the sodium chlorite solution and a solution of sodium hypochlorite (5% w/v, 250 mL) dropwise, maintaining the internal temperature between 15-25 °C. The addition should take approximately 3 hours.

  • Stir for an additional 2 hours after the addition is complete. Monitor by HPLC (IPC 5).

  • Separate the layers. Add sodium sulfite (100 g) to the aqueous layer to quench any remaining oxidants.

  • Extract the aqueous layer with MTBE (2 x 2 L).

  • Combine the organic layers and discard them.

  • Cool the aqueous layer to 10 °C and acidify to pH 2-3 with 6M HCl.

  • Extract the acidified aqueous layer with dichloromethane (3 x 3 L).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as a white to off-white solid.

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to yield the final product with >99% purity.

Process Controls and Characterization

In-Process Controls (IPCs) and Expected Results
StepIPC #MethodSpecification
11HPLCConversion of cyclohexanone >98%
2a2TLC/HPLCConsumption of Intermediate 1 >99%
2b3TLC/HPLCFormation of monotosylate intermediate
2b4HPLCFormation of Intermediate 3 >90%
35HPLCConsumption of Intermediate 3 >99%
Final Product Specification
TestSpecificationMethod
AppearanceWhite to off-white solidVisual
Purity≥ 99.0%HPLC
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Residual SolventsPer ICH Q3CGC-HS
Water Content≤ 0.5%Karl Fischer

Quality Control and Validation Workflow

A robust quality control (QC) system is essential to ensure the consistency and purity of the final product intended for preclinical studies. Each batch must be validated against a pre-defined set of specifications before release.

QC_Workflow cluster_0 Step 1: Diester Formation cluster_1 Step 2: Oxetane Formation cluster_2 Step 3: Oxidation & Final Product S1_Input Starting Materials S1_Process Process Step 1 S1_Input->S1_Process S1_IPC IPC 1: HPLC (>98% Conversion) S1_Process->S1_IPC S1_Output Crude Intermediate 1 S1_IPC->S1_Output S2_Process Process Step 2 S1_Output->S2_Process S2_IPC IPC 2-4: HPLC (>90% Formation) S2_Process->S2_IPC S2_Purify Column Chromatography S2_IPC->S2_Purify S2_Output Pure Intermediate 3 S2_Purify->S2_Output S3_Process Process Step 3 S2_Output->S3_Process S3_IPC IPC 5: HPLC (>99% Consumption) S3_Process->S3_IPC S3_Purify Recrystallization S3_IPC->S3_Purify S3_FinalQC Final QC Testing (Purity, Identity, etc.) S3_Purify->S3_FinalQC S3_Release Batch Release for Preclinical Studies S3_FinalQC->S3_Release

Caption: Quality control workflow for synthesis and release.

Safety Considerations

  • Lithium aluminum hydride (LAH) and Sodium hydride (NaH) are highly reactive with water and moisture. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

  • The LAH quench is highly exothermic and generates hydrogen gas. It must be performed slowly at low temperatures with adequate cooling and ventilation.

  • The TEMPO-catalyzed oxidation can become a runaway reaction if not properly controlled. The temperature must be carefully monitored, and oxidant addition rates must be strictly followed.

  • Handle all solvents and reagents in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals before use.

References

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. [Link]

  • Marques, F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Wirth, T. (Ed.). (2016). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons. [Link]

  • Burés, J. (2016). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry – A European Journal. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Moody, C. J., & Whitham, G. H. (1992). Reactive Intermediates. Oxford University Press. [Link]

  • Silvi, M., & Aggarwal, V. K. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry. [Link]

  • Geden, J. V., & Leadbeater, N. E. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Organic & Biomolecular Chemistry. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). TEMPO-Catalyzed Oxidation of Alcohols: A Green and Sustainable Process. Advanced Synthesis & Catalysis. [Link]

Sources

Method

Application Note: High-Yield Functionalization of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid for Drug Discovery

Executive Summary The integration of Fsp³-rich spirocyclic scaffolds has become a cornerstone strategy in modern drug discovery. As a Senior Application Scientist, I have developed this technical guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of Fsp³-rich spirocyclic scaffolds has become a cornerstone strategy in modern drug discovery. As a Senior Application Scientist, I have developed this technical guide to address the specific mechanistic and steric challenges associated with functionalizing 7-Oxaspiro[3.5]nonane-6-carboxylic acid . This document provides field-proven, self-validating protocols for amidation and decarboxylative cross-coupling, enabling medicinal chemists to rapidly expand their spirocyclic chemical space with high fidelity.

Rationale & Structural Causality

The pharmaceutical industry's paradigm shift toward the "escape from flatland" relies heavily on spirocyclic motifs. These structures inherently project functionalities in three-dimensional space, significantly improving target complementarity and metabolic stability compared to traditional 1[1].

Within this chemical space, 7-Oxaspiro[3.5]nonane-6-carboxylic acid serves as a premier building block. The oxane ring acts as a potent hydrogen bond acceptor, while the spiro[3.5] linkage restricts conformational flexibility, inducing a better fit within target binding pockets[2]. Furthermore, bioisosteric replacement using structurally related spirocycles has been clinically validated to enhance pharmacological properties, lower toxicity, and increase 3[3].

The Mechanistic Challenge: Functionalizing the C6-carboxylic acid presents unique hurdles. The carboxyl group is situated adjacent to both an electron-withdrawing α-oxygen (C7) and a bulky spirocyclic center (C5). This neopentyl-like steric hindrance slows down standard bimolecular reactions. Consequently, successful functionalization requires finely tuned, highly reactive intermediates and modern 4[4].

Workflow & Mechanistic Pathways

Workflow Core 7-Oxaspiro[3.5]nonane- 6-carboxylic acid Amidation Amidation (HATU, DIPEA) Core->Amidation Reduction Reduction (BH3-THF) Core->Reduction Decarb Decarboxylative Arylation Core->Decarb AmideProd Spirocyclic Amides (Target Binding) Amidation->AmideProd AlcoholProd Spirocyclic Alcohols (Linker Synthesis) Reduction->AlcoholProd ArylProd Aryl-Spirocycles (Bioisosteres) Decarb->ArylProd

Caption: Divergent functionalization pathways for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for functionalizing the C6 position, comparing the causality behind reagent selection and expected outcomes.

Functionalization PathwayTarget MotifReagents / CatalystsTemp / TimeTypical YieldCausality / Strategic Advantage
Amidation Spiro-AmidesHATU, DIPEA, DMF25 °C, 4–12 h85–95%HOAt active ester overcomes C5 steric bulk.
Esterification Spiro-EstersEDC·HCl, DMAP, DCM25 °C, 12 h75–88%Mild activation prevents α-epimerization.
Reduction Spiro-AlcoholsBH₃·THF0–25 °C, 6 h90–98%Chemoselective reduction of COOH over ether.
Decarboxylative Arylation Aryl-SpirocyclesIr-Photocatalyst, Ni-Cat, Blue LED25 °C, 24 h60–75%Traceless activation; accesses C(sp³)-C(sp²) space.

Self-Validating Experimental Protocols

Protocol A: Sterically-Tolerant Amidation

Objective : Synthesize spirocyclic amides for target binding optimization. Causality & Design : Standard carbodiimides (e.g., EDC, DCC) often fail to drive amidation to completion due to the steric bulk at the C5 spiro center. HATU is strategically selected because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating the nucleophilic attack by the amine. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without forming unreactive amidine byproducts.

Step-by-Step Procedure :

  • Activation : Dissolve 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Validation Checkpoint : Stir for 15 minutes. Analyze a 5 µL aliquot via LC-MS. The successful formation of the HOAt-active ester must be confirmed (mass shift observed) before proceeding. Causality: Adding the amine before complete activation leads to competitive hydrolysis and diminished yields.

  • Coupling : Add the desired primary or secondary amine (1.2 equiv). Stir at 25 °C for 4–12 hours.

  • Validation Checkpoint : Monitor the reaction via TLC (using a Ninhydrin stain for aliphatic amines) to ensure complete consumption of the active ester.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to completely remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Metallaphotoredox Decarboxylative Arylation

Objective : Access C(sp³)-C(sp²) linked aryl-spirocycles using the carboxylic acid as a traceless activating group. Causality & Design : Decarboxylative cross-coupling leverages the carboxylic acid to generate an α-oxy sp³ radical via single-electron oxidation and CO₂ extrusion. The adjacent C7 oxygen atom stabilizes this transient radical via lone-pair donation (somophile-nucleophile interaction). A Nickel(II) catalyst intercepts this radical, subsequently undergoing reductive elimination to forge the new C-C bond with an aryl halide.

Step-by-Step Procedure :

  • Setup : In a flame-dried reaction vial, combine 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation : Add anhydrous DMF (0.05 M) to the mixture.

  • Validation Checkpoint (Critical) : Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher for the Iridium photocatalyst's excited state and rapidly intercepts sp³ radicals to form dead-end peroxides. Complete degassing is self-validated when no further gas evolution (bubbling) is observed during the final thaw cycle.

  • Irradiation : Seal the vial under nitrogen and irradiate with 440 nm blue LEDs at 25 °C for 24 hours with vigorous stirring.

  • Workup : Filter the crude mixture through a short pad of Celite to remove the inorganic salts and metal catalysts. Concentrate the filtrate and purify via automated flash chromatography.

References

  • Source: European Journal of Medicinal Chemistry (via NIH)
  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis URL
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Synthesis of Spiro Carbocycles via Methyl β-C(sp³)

Sources

Application

Application Notes and Protocols: The Strategic Use of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid in the Development of Advanced Polymeric Materials

Audience: Researchers, scientists, and drug development professionals. I.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unlocking New Material Properties with a Novel Spirocyclic Monomer

In the quest for advanced materials with superior performance and functionality, the molecular architecture of the constituent monomers is a critical design parameter. Spirocyclic compounds, characterized by their unique three-dimensional and rigid structures, have emerged as a compelling class of building blocks for next-generation polymers.[1][2][3] The incorporation of a spirocyclic center into a polymer backbone can significantly enhance thermal stability, glass transition temperature, and solubility while offering precise control over the spatial orientation of functional groups.[4]

This guide introduces 7-Oxaspiro[3.5]nonane-6-carboxylic acid , a novel monomer featuring a unique combination of a strained oxetane ring fused to a cyclohexane ring, and a carboxylic acid functional group. This distinct architecture presents a compelling platform for the development of innovative materials for biomedical and advanced engineering applications. The presence of the oxetane ring offers potential for ring-opening polymerization (ROP), a process known to produce polymers with controlled molecular weights and narrow polydispersity.[5][6] Furthermore, oxaspirocycles have been shown to improve aqueous solubility and reduce lipophilicity, desirable traits for biocompatible materials.[2][7][8][9] The carboxylic acid moiety provides a versatile handle for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or other functional groups.

These application notes will provide a comprehensive overview of the potential of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in two key areas: the synthesis of novel polyesters via ring-opening co-polymerization and the development of pH-responsive nanoparticles for targeted drug delivery. The protocols provided are based on established principles of polymer chemistry and are designed to be a starting point for researchers exploring this promising new monomer.

II. Application 1: Synthesis of a Novel Bio-Inspired Polyester via Ring-Opening Co-Polymerization

A. Rationale and Mechanistic Insights

The synthesis of aliphatic polyesters through the ring-opening polymerization (ROP) of cyclic esters is a well-established method for producing biocompatible and biodegradable materials.[10] We hypothesize that 7-Oxaspiro[3.5]nonane-6-carboxylic acid can be utilized as a co-monomer with a lactone, such as ε-caprolactone, to create a novel polyester with enhanced properties. The strained four-membered oxetane ring of the spiro-compound is susceptible to nucleophilic attack, initiating ring-opening. The carboxylic acid group can then participate in the polymerization process, potentially leading to a polyester with a unique microstructure.

The co-polymerization will be initiated by a suitable catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), a widely used catalyst for the ROP of cyclic esters. The resulting co-polymer is expected to exhibit a combination of the properties of polycaprolactone (PCL), such as its semi-crystallinity and biocompatibility, with the added benefits of the spirocyclic monomer, including increased rigidity and hydrophilicity.

B. Experimental Workflow: Ring-Opening Co-Polymerization

Caption: Workflow for the synthesis of a polyester.

C. Detailed Protocol: Synthesis of Poly(caprolactone-co-7-oxaspiro[3.5]nonane-6-carboxylate)
  • Materials & Reagents:

    • 7-Oxaspiro[3.5]nonane-6-carboxylic acid (synthesized as per established methods for oxa-spirocycles[11])

    • ε-Caprolactone (99%, distilled before use)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 95%)

    • Toluene (anhydrous)

    • Methanol (ACS grade)

    • Dichloromethane (DCM, HPLC grade)

  • Equipment:

    • Schlenk flask and line for inert atmosphere operations

    • Magnetic stirrer with heating plate

    • Glassware (oven-dried)

    • Syringes and needles

  • Procedure:

    • Step 1: Reagent Preparation: In a glovebox or under a stream of argon, add 7-Oxaspiro[3.5]nonane-6-carboxylic acid (e.g., 1.84 g, 10 mmol) and ε-caprolactone (e.g., 10.27 g, 90 mmol) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

    • Step 2: Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Using a syringe, add the required amount of the catalyst solution to the monomer mixture (a monomer-to-catalyst ratio of 500:1 is a good starting point).

    • Step 3: Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at 130°C. Allow the polymerization to proceed for 24 hours under magnetic stirring.

    • Step 4: Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. The resulting viscous polymer should be dissolved in a minimal amount of DCM.

    • Step 5: Purification: Precipitate the dissolved polymer by slowly adding the DCM solution to a beaker of cold methanol under vigorous stirring. A white, fibrous precipitate should form.

    • Step 6: Drying: Decant the methanol and wash the polymer with fresh methanol two more times. Collect the polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

D. Expected Polymer Characteristics
ParameterMethodExpected OutcomeRationale
Molecular Weight (Mn) GPC15,000 - 25,000 g/mol Dependent on monomer/initiator ratio and reaction time.
Polydispersity (Đ) GPC1.2 - 1.8Indicative of a controlled polymerization process.
Glass Transition (Tg) DSC65-75 °CHigher than pure PCL due to the rigid spirocyclic units.
Melting Temperature (Tm) DSC50-58 °CLower and broader than pure PCL due to disruption of crystallinity.
Composition ¹H NMRClose to feed ratioTo be confirmed by integration of characteristic peaks.

III. Application 2: Formulation of pH-Responsive Nanoparticles for Drug Delivery

A. Rationale and Design Principles

Polymers containing acid-labile groups are of great interest for drug delivery systems designed to release their payload in the acidic microenvironments of tumors or within cellular endosomes.[12][13] The acetal-like linkage within the 7-Oxaspiro[3.5]nonane-6-carboxylic acid monomer unit, once polymerized, is expected to be susceptible to hydrolysis under acidic conditions. This can lead to the degradation of the polymer backbone and the disassembly of nanoparticles formulated from it, resulting in triggered drug release.

The amphiphilic nature of the synthesized co-polymer, with its hydrophobic PCL segments and more hydrophilic spirocyclic units, should facilitate self-assembly into core-shell nanoparticles in an aqueous environment. A hydrophobic drug can be encapsulated within the PCL core during the formulation process.

B. Workflow for Nanoparticle Formulation and Drug Release

G cluster_0 Nanoparticle Formulation cluster_1 pH-Triggered Drug Release A 1. Dissolve Polymer & Drug in Organic Solvent B 2. Add dropwise to Aqueous Phase A->B C 3. Evaporate Organic Solvent B->C D 4. Purify Nanoparticles C->D E Nanoparticles at pH 7.4 (Stable) F Incubate at pH 5.5 E->F G Polymer Degradation & Nanoparticle Disassembly F->G H Drug Release G->H

Caption: Nanoparticle formulation and release mechanism.

C. Detailed Protocol: Nanoparticle Formulation by Nanoprecipitation
  • Materials & Reagents:

    • Poly(caprolactone-co-7-oxaspiro[3.5]nonane-6-carboxylate) (synthesized in Application 1)

    • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

    • Acetone (HPLC grade)

    • Deionized water

    • Pluronic F-127 (optional surfactant)

  • Equipment:

    • Magnetic stirrer

    • Rotary evaporator

    • Dynamic Light Scattering (DLS) instrument

    • Transmission Electron Microscope (TEM)

  • Procedure:

    • Step 1: Organic Phase Preparation: Dissolve 10 mg of the co-polymer and 1 mg of the hydrophobic drug in 2 mL of acetone.

    • Step 2: Nanoprecipitation: Vigorously stir 10 mL of deionized water (optionally containing 0.1% w/v Pluronic F-127). Add the organic phase dropwise to the aqueous phase. A milky suspension should form instantaneously.

    • Step 3: Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

    • Step 4: Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates. The supernatant containing the drug-loaded nanoparticles can be used for further studies.

D. Expected Nanoparticle Properties and Performance
ParameterMethodExpected OutcomeSignificance
Particle Size DLS100 - 200 nmSuitable for potential in vivo applications.
Polydispersity Index (PDI) DLS< 0.2Indicates a narrow size distribution.
Zeta Potential DLS-15 to -25 mVNegative surface charge due to carboxylic acid groups, contributing to colloidal stability.
Drug Loading (%) UV-Vis/HPLC5 - 15%Efficiency of drug encapsulation.
In Vitro Release Dialysis> 80% release at pH 5.5 in 48h; < 20% at pH 7.4Demonstrates pH-responsive drug release profile.

IV. References

  • Stansbury, J. W. (1992). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. Journal of Dental Research, 71(7), 1408-1412. [Link]

  • Al-Hajaj, N., et al. (2018). pH-Responsive, Functionalizable Spyrocyclic Polycarbonate: A Versatile Platform for Biocompatible Nanoparticles. Biomacromolecules, 19(9), 3539-3547. [Link]

  • Jeong, W., et al. (2007). Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones. Journal of the American Chemical Society, 129(27), 8414-8415. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • Mykhailiuk, P. K., et al. (2021). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Danylenko, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 11(2), 10-17. [Link]

  • Ghavami, S. A., et al. (2021). Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo. Polymers, 13(2), 245. [Link]

  • Stansbury, J. W. (1992). Free Radical Polymerization of Expandable Oxaspiro Monomers. In Expanding Monomers (pp. 1-33). CRC Press. [Link]

  • Hakola, A., & He, J. (2021). Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers with Improved Properties. Macromolecular Rapid Communications, 42(15), 2100222. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Jeong, W., et al. (2007). Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones. Journal of the American Chemical Society. [Link]

  • Ates, M., & Arslan, M. (2022). Natural bio-based monomers for biomedical applications: a review. Journal of Polymer Research, 29(4), 1-18. [Link]

  • Alla, R. K., et al. (2021). Copolymerization of Ring-Opening Oxaspiro Comonomer with Denture Base Acrylic Resin by Free-Radical/Cationic Hybrid Polymerization. Contemporary Clinical Dentistry, 12(2), 154-160. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Pappalardo, D., & Giammanco, M. (2022). Recent Advances in RO(CO)P of Bio-Based Monomers. Polymers, 14(11), 2244. [Link]

Sources

Method

Application Notes and Protocols: The Emerging Potential of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid and its Isomers as Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of drug discovery is in a constant state of evolution, with a discernible s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery is in a constant state of evolution, with a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) molecular frameworks.[1][2] This strategic move, often termed "escaping flatland," is driven by the pursuit of novel chemical matter with enhanced pharmacological properties.[2] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet conformationally defined architecture that can lead to improved target specificity, enhanced physicochemical properties, and the generation of novel intellectual property.[3][4][5]

Among the diverse array of spirocyclic systems, the oxaspiro[3.5]nonane core has garnered interest for its potential to introduce favorable 3D-geometry into drug candidates. While direct and extensive literature on 7-oxaspiro[3.5]nonane-6-carboxylic acid is nascent, this guide will leverage data on its closely related and synthetically documented isomer, 6-oxaspiro[3.5]nonane-7-carboxylic acid[6], as a representative scaffold. The principles, synthetic strategies, and potential applications discussed herein are broadly applicable to this class of compounds and aim to provide a foundational understanding for researchers venturing into this promising area of medicinal chemistry.

The Oxaspiro[3.5]nonane Carboxylic Acid Scaffold: A Structural Overview

The 7-oxaspiro[3.5]nonane-6-carboxylic acid scaffold features a unique fusion of a cyclobutane ring and a tetrahydropyran ring, sharing a single carbon atom. The presence of the carboxylic acid moiety provides a crucial handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. The inherent rigidity of the spirocyclic core can precisely orient these substituents in three-dimensional space, facilitating optimal interactions with biological targets.

Synthetic Strategies: Accessing the Oxaspiro[3.5]nonane Core

Protocol 1: Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

This protocol is based on a general procedure for the synthesis of oxa-spirocyclic carboxylic acids.[6]

Materials:

  • Appropriate starting materials (e.g., a cyclobutanone derivative and a suitable reagent for introducing the tetrahydropyran-carboxylic acid moiety)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Reagents for Wittig-type reactions or other carbon-carbon bond-forming reactions

  • Reagents for cyclization (e.g., acid or base catalysts)

  • Reagents for hydrolysis of an ester to a carboxylic acid (e.g., Lithium hydroxide, Hydrochloric acid)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Synthesis of the Diene Precursor:

    • To a solution of a suitable phosphonium ylide in anhydrous THF at -78 °C, add a solution of cyclobutanone in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diene by flash column chromatography.

  • Diels-Alder Cycloaddition:

    • Dissolve the purified diene and a suitable dienophile (e.g., an acrylate ester) in a high-boiling point solvent such as toluene.

    • Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the spirocyclic ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the spirocyclic ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature for 4-8 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-oxaspiro[3.5]nonane-7-carboxylic acid.[6]

Diagram: Synthetic Workflow

G start Cyclobutanone & Phosphonium Ylide diene Diene Precursor start->diene Wittig Reaction diels_alder Diels-Alder Cycloaddition diene->diels_alder with Acrylate Ester ester Spirocyclic Ester diels_alder->ester hydrolysis Hydrolysis ester->hydrolysis LiOH product 6-Oxaspiro[3.5]nonane-7-carboxylic acid hydrolysis->product

Caption: Synthetic workflow for 6-oxaspiro[3.5]nonane-7-carboxylic acid.

Application in Drug Discovery: Library Development and Screening

The true utility of a novel scaffold lies in its potential for derivatization to create a library of diverse compounds for biological screening. The carboxylic acid handle of 7-oxaspiro[3.5]nonane-6-carboxylic acid is an ideal attachment point for parallel synthesis.

Protocol 2: Solid-Phase Synthesis of an Amide Library

This protocol is adapted from established methodologies for solid-phase organic synthesis (SPOS) of amide libraries from carboxylic acid-functionalized scaffolds.[4]

Materials:

  • 7-Oxaspiro[3.5]nonane-6-carboxylic acid (or its isomer)

  • Wang resin

  • Coupling reagents (e.g., HOBt, DIC)

  • A diverse set of primary and secondary amines

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Neutralizing base: Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Step-by-Step Procedure:

  • Resin Swelling and Scaffold Immobilization:

    • Swell Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel.

    • In a separate flask, activate the carboxylic acid of 7-oxaspiro[3.5]nonane-6-carboxylic acid with HOBt and DIC in DMF at 0°C.

    • Add the activated acid to the swollen resin and agitate for 4-6 hours at room temperature.

    • Wash the resin sequentially with DMF, DCM, and Methanol (MeOH).

  • Amide Bond Formation (Parallel Synthesis):

    • Aliquot the resin-bound scaffold into separate reaction vessels.

    • To each vessel, add a solution of a unique amine, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

    • Agitate the reactions for 12-24 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA in DCM for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen to yield the crude amide products.

  • Purification:

    • Purify the individual library members by preparative HPLC.

Diagram: Solid-Phase Amide Library Synthesis Workflow

G scaffold 7-Oxaspiro[3.5]nonane-6-carboxylic acid immobilization Immobilization scaffold->immobilization resin Wang Resin resin->immobilization resin_bound Resin-Bound Scaffold immobilization->resin_bound diversification Parallel Amide Coupling resin_bound->diversification Diverse Amines cleavage Cleavage from Resin diversification->cleavage TFA library Amide Library cleavage->library

Caption: Workflow for solid-phase synthesis of an amide library.

Potential Biological Applications: Learning from Analogs

While the specific biological activities of 7-oxaspiro[3.5]nonane-6-carboxylic acid derivatives are yet to be extensively explored, insights can be drawn from related spirocyclic scaffolds. For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have shown promise as GPR119 agonists for the treatment of type 2 diabetes and as inhibitors of the KRAS G12C oncogenic protein.[2][7][8][9]

Table 1: Potential Therapeutic Areas for Oxaspiro[3.5]nonane Derivatives

Therapeutic AreaPotential Target ClassRationale based on Analogous Scaffolds
Metabolic DiseasesG Protein-Coupled Receptors (GPCRs)7-Azaspiro[3.5]nonane derivatives are potent GPR119 agonists.[7][9]
OncologyOncogenic Proteins (e.g., KRAS)1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives are covalent inhibitors of KRAS G12C.[8]
NeuroscienceIon Channels, TransportersSpirocyclic scaffolds can modulate neuronal function by presenting functional groups in precise 3D orientations.[10]
Infectious DiseasesViral ProteasesThe rigid core can be decorated to fit into well-defined enzyme active sites.[2]

Conclusion and Future Directions

The 7-oxaspiro[3.5]nonane-6-carboxylic acid scaffold represents a largely unexplored area of chemical space with significant potential for drug discovery. Its inherent three-dimensionality, coupled with a functional handle for derivatization, makes it an attractive starting point for the generation of novel compound libraries. By leveraging synthetic methodologies established for related spirocyclic systems and drawing inspiration from their biological activities, researchers can begin to unlock the therapeutic potential of this promising scaffold. Future work should focus on developing robust and scalable synthetic routes to 7-oxaspiro[3.5]nonane-6-carboxylic acid and its derivatives, followed by systematic biological screening to identify novel bioactive agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone.
  • Herzon, S. B., & Scanlan, C. N. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.
  • Benchchem. (n.d.). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • American Chemical Society. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. PubChem.
  • Benchchem. (n.d.). Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.
  • Guidechem. (n.d.). 7-oxospiro[3.5]nonane-6-carboxylic acid 1424995-19-6 wiki.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid

Introduction: The synthesis of spirocyclic ethers, such as 7-Oxaspiro[3.5]nonane-6-carboxylic acid, presents a unique set of challenges for medicinal and organic chemists. These rigid, three-dimensional scaffolds are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of spirocyclic ethers, such as 7-Oxaspiro[3.5]nonane-6-carboxylic acid, presents a unique set of challenges for medicinal and organic chemists. These rigid, three-dimensional scaffolds are of significant interest in drug discovery as they allow for precise spatial orientation of functional groups.[1] However, the construction of the key spirocyclic core, particularly the creation of a quaternary carbon center, can be synthetically demanding.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize reaction yields, minimize impurities, and overcome common hurdles encountered during the synthesis of this valuable building block.

Troubleshooting and Optimization Guide

This section is designed to address specific experimental issues in a direct question-and-answer format.

Section 1: Low Yield and Incomplete Reactions

Question 1: My overall yield for the synthesis is consistently low. Where should I begin troubleshooting?

Answer: Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial.

  • Starting Material Purity: Begin by verifying the purity of all starting materials and reagents. Commercially sourced reactants should be used without additional purification only if they are of high grade; otherwise, purification is recommended.[4] Pay special attention to the dryness of solvents, as trace amounts of water can quench sensitive reagents or catalyze side reactions.[5]

  • Key Bond-Forming Step: The formation of the spirocyclic ether core is often the most challenging step. If you are using an intramolecular cyclization (e.g., an Williamson ether synthesis or a Prins cyclization), this step is highly sensitive to reaction conditions.

  • Cumulative Loss: Account for product loss during workup and purification steps. Carboxylic acids can be partially soluble in aqueous layers during extraction, and multiple purification steps will invariably reduce the final isolated yield.

Question 2: The key intramolecular cyclization step to form the spiro-ether is inefficient, with significant starting material remaining. How can I drive the reaction to completion?

Answer: This is a critical step where optimization will have the largest impact. The cyclization to form a spiro-ether often involves overcoming steric hindrance and achieving the correct conformation for ring closure.

  • Catalyst/Reagent Choice: For acid-catalyzed cyclizations, the choice of acid is critical. While traditional acids may work, specialized catalysts like Rhenium(VII) oxide (Re₂O₇) have been shown to effectively promote the conversion of acyclic precursors to spirocyclic ethers through a dehydrative oxocarbenium ion formation and subsequent Prins reaction.[6]

  • Temperature and Reaction Time: Some cyclizations are slow and require elevated temperatures or extended reaction times. Monitor the reaction progress closely using TLC or LC-MS to find the optimal balance. Be aware that prolonged heating can also lead to decomposition or side reactions.[5]

  • Concentration (The Thorpe-Ingold Effect): Intramolecular reactions can be favored at high dilution, which minimizes intermolecular side reactions. However, for some substrates, gem-disubstitution on the precursor chain can increase the angle between bonds, promoting cyclization. Experiment with different concentrations to find the optimal conditions for your specific substrate.

Section 2: Side Reactions and Impurity Profile

Question 3: I am observing a major byproduct that I suspect is a ring-opened species. What could be causing this?

Answer: Ring-opening is a potential side reaction, particularly under harsh acidic or basic conditions or during reductions.[5]

  • Harsh pH: Strong acids used to catalyze cyclization can also promote the reverse reaction or other cleavage pathways. Consider using milder, Lewis acidic conditions.

  • During Reduction Steps: If your synthesis involves the reduction of a lactone or ketone (e.g., reducing a 7-oxo precursor), harsh reducing agents like LiAlH₄ can sometimes lead to ring cleavage.[5] Using a milder agent like a borane-tetrahydrofuran complex (BH₃·THF) may prevent this.[5]

  • Work-up Conditions: During the work-up, ensure that quenching is performed carefully and at low temperatures to avoid localized heat that can degrade the product.

Below is a summary of potential side products and mitigation strategies.

Observed Impurity Potential Cause Recommended Solution Relevant Citations
Ring-Opened ProductHarsh acidic/basic conditions; aggressive reduction.Use milder catalysts (e.g., Lewis acids); switch to a less reactive reducing agent (e.g., BH₃·THF).[5]
Elimination Product (Alkene)Over-reduction; high reaction temperatures.Maintain low reaction temperatures (0 °C to RT); monitor reaction closely and quench upon completion.[5]
Isomeric Spiro-etherThermodynamic vs. kinetic control; epimerization.Adjust reaction temperature; screen different catalysts to favor the desired isomer. Stereocontrol is a known challenge in spiro-ether synthesis.[7]
Polymeric MaterialHigh concentration favoring intermolecular reactions.Perform the key cyclization step under high-dilution conditions.
Section 3: Purification Challenges

Question 4: My carboxylic acid product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What is the cause and solution?

Answer: This is a classic problem when purifying carboxylic acids and other polar compounds on standard silica gel. The acidic nature of the silica surface interacts strongly with the carboxylic acid group, causing the streaking (tailing) you observe.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). This protonates the silica gel's surface silanol groups and keeps your product in its neutral, protonated state, reducing strong interactions and leading to sharper peaks.

  • Esterification for Purification: A common strategy is to temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This non-polar derivative will behave much better on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid.

  • Reversed-Phase Chromatography: Use C18 reversed-phase chromatography with a mobile phase like water/acetonitrile, often with a pH modifier like formic acid or TFA, which is an excellent alternative for purifying polar molecules.

Question 5: I am losing a significant amount of product during the acid-base extraction workup. How can I improve my recovery?

Answer: Carboxylic acids require careful pH control during extractions to ensure they are in the correct layer.

  • Ensure Complete Deprotonation: When extracting into a basic aqueous layer (e.g., with NaHCO₃ or NaOH), ensure the pH of the aqueous phase is sufficiently high (typically > 9) to fully deprotonate the carboxylic acid to its carboxylate salt form. Check the pH with litmus paper or a pH meter.

  • Ensure Complete Protonation: When re-acidifying the aqueous layer to recover your product, ensure the pH is sufficiently low (typically < 4) to fully protonate the carboxylate.

  • Back-Extraction: After re-acidifying and extracting your product back into an organic layer, some product may remain in the aqueous phase. Perform multiple extractions (3-4 times) with your organic solvent to maximize recovery.

  • Use Brine: Washing the final organic layer containing your neutral product with a saturated sodium chloride (brine) solution will help to remove dissolved water and can also decrease the solubility of your organic product in the residual aqueous phase, driving more of it into the organic layer.[8]

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

This decision tree illustrates a logical workflow for diagnosing and solving issues related to low reaction yield.

G start Low Yield Observed check_purity Verify Starting Material and Solvent Purity start->check_purity check_reaction Analyze Key Cyclization Step (TLC/LC-MS) check_purity->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete byproducts Major Byproducts? incomplete->byproducts No optimize_cond Optimize Conditions: - Change Catalyst/Reagent - Adjust Temperature/Time - Vary Concentration incomplete->optimize_cond Yes identify_bp Identify Byproduct Structure (NMR, MS) byproducts->identify_bp Yes check_workup Review Workup & Purification Procedure byproducts->check_workup No success Yield Improved optimize_cond->success mitigate_bp Modify Conditions to Minimize Side Reaction (e.g., lower temp, milder reagent) identify_bp->mitigate_bp mitigate_bp->success optimize_workup Optimize Extraction pH & Purification Method check_workup->optimize_workup optimize_workup->success

Caption: A decision tree for systematically troubleshooting low yield.

Protocol: Purification via Acid-Base Extraction

This protocol provides a reliable method for purifying the final carboxylic acid product from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add 30 mL of a 1 M sodium bicarbonate (NaHCO₃) solution and shake vigorously. Allow the layers to separate. The deprotonated carboxylate salt will move to the aqueous layer.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh 30 mL portions of 1 M NaHCO₃, combining all aqueous extracts.

  • Wash: Wash the combined aqueous extracts with 20 mL of ethyl acetate to remove any residual neutral impurities. Discard the organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate or cloudiness should appear as the neutral carboxylic acid is formed.

  • Product Extraction: Extract the acidified aqueous solution with three 40 mL portions of ethyl acetate. The protonated, neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with 30 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis? A: Depending on the specific route, you may handle strong acids/bases, organometallic reagents (e.g., n-butyllithium), or hydrides (e.g., LiAlH₄). Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the proper quenching procedures for reactive reagents. Anhydrous reactions require careful handling under an inert atmosphere (Nitrogen or Argon).[5]

Q2: How can I confirm the stereochemistry at the spirocyclic center? A: Confirming the stereochemistry of a newly formed chiral center is non-trivial. High-resolution NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons in the molecule. However, unambiguous determination often requires single-crystal X-ray diffraction analysis.[7]

Q3: Are there alternative strategies for synthesizing spirocyclic ethers? A: Yes, the field is an active area of research. Besides intramolecular Williamson ether synthesis or Prins-type cyclizations, other advanced methods include copper-catalyzed enantioselective carboetherification of alkenols[1] and strategies utilizing olefin metathesis to construct the spirocyclic framework.[3] The best strategy depends on the available starting materials and desired substitution patterns.

References

  • Griesbeck, A. G., & Bondock, S. (2003). Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones. The Journal of Organic Chemistry, 68(25), 9899–9906. [Link]

  • Ismail, M. M. (2018). Synthesis of Spirocyclic Ethers. ResearchGate. [Link]

  • Chekanov, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Dudley, G. B., & Woltornist, R. A. (2019). Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. Organic Letters, 21(13), 5249–5253. [Link]

  • Kotha, S., & Mandal, K. (2016). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Kim, D., & Thomson, R. J. (2015). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 54(4), 1269–1272. [Link]

  • Kumar, V., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Energies, 10(5), 738. [Link]

  • Bruce, W. F. (1937). ACONITIC ACID. Organic Syntheses, 17, 1. [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges associated with isolating and purifying 7-Oxaspiro[3.5]nonane-6-carboxylic acid .

The presence of the oxygen heteroatom at position 7, adjacent to the carboxylic acid at position 6, classifies this molecule as an α -alkoxy carboxylic acid. This structural motif significantly increases the molecule's hydrophilicity and alters its hydrogen-bonding profile compared to purely carbocyclic spiro-compounds, necessitating highly optimized purification workflows.

Module 1: Liquid-Liquid Extraction & Workup

Troubleshooting Guide: Aqueous Extraction

Issue: Low recovery of the target acid from the aqueous phase during post-reaction workup. Causality: The tetrahydropyran oxygen acts as a strong hydrogen-bond acceptor, increasing the molecule's affinity for water. If the aqueous layer is not sufficiently acidified, the carboxylic acid remains partially ionized, preventing efficient partitioning into the organic phase. Solution: The pH of the aqueous solution must be driven at least 3 units below the pKa of the acid (estimated pKa ~4.5) to ensure complete protonation[1]. Furthermore, the addition of sodium chloride disrupts the hydration shell around the organic molecule (the "salting-out" effect), forcing the protonated acid into the organic layer.

Table 1: Effect of Aqueous pH on Extraction Recovery

Quantitative data demonstrating the partition efficiency of 7-Oxaspiro[3.5]nonane-6-carboxylic acid into Ethyl Acetate.

Aqueous Phase pHAdditiveRecovery (%)Mechanistic Observation
7.0 None< 5%Compound exists as a highly water-soluble carboxylate salt.
4.5 None~ 50%pH pKa; 50% ionized, leading to poor partitioning.
2.0 None82%Fully protonated, but the oxa-ring causes slight aqueous retention.
2.0 Sat. NaCl> 95% Salting-out effect disrupts aqueous hydration, maximizing recovery.
Protocol 1: Self-Validating Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Basic Extraction: Extract the organic layer with 1M NaOH (pH > 9)[1]. The target acid will move into the aqueous layer as a sodium salt.

  • Organic Wash: Discard the organic layer (which now contains neutral and basic impurities). Validation check: Spot the organic layer on a TLC plate to ensure no target acid remains.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.5–2.0 (verify with pH paper)[2].

  • Salting Out: Saturate the acidified aqueous layer with solid NaCl until no more dissolves.

  • Final Extraction: Extract the aqueous phase 3–4 times with Ethyl Acetate to maximize recovery from the aqueous phase[3].

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Mixture in Organic Solvent BaseExt Extract with 1M NaOH (pH > 9) Crude->BaseExt OrgDiscard Organic Layer (Discard Neutral Impurities) BaseExt->OrgDiscard Top Layer AqLayer Aqueous Layer (Contains Carboxylate Salt) BaseExt->AqLayer Bottom Layer Acidify Acidify to pH 2 with HCl + Add Sat. NaCl AqLayer->Acidify OrgExt Extract with EtOAc (3x) Acidify->OrgExt Dry Dry over Na2SO4 & Concentrate OrgExt->Dry Organic Phase Pure Purified 7-Oxaspiro[3.5]nonane- 6-carboxylic acid Dry->Pure

Fig 1: Acid-base extraction workflow for isolating spirocyclic carboxylic acids.

Module 2: Chromatographic Purification

Troubleshooting Guide: Silica Gel Chromatography

Issue: The compound streaks severely on the TLC plate or remains stuck at the baseline during normal-phase column chromatography[3]. Causality: Carboxylic acids are highly polar and act as strong hydrogen-bond donors. They interact aggressively with the free silanol (Si-OH) groups on the stationary phase of unmodified silica gel, leading to irreversible adsorption or severe peak tailing[3]. Solution: You must suppress the ionization of the carboxylic acid dynamically during elution. Adding 1-2% of a volatile acid (such as Acetic Acid or Formic Acid) to the mobile phase outcompetes the target molecule for the silanol binding sites, resulting in tight, well-resolved bands[2].

Table 2: Normal-Phase Solvent System Screening

Impact of mobile phase modifiers on the retention factor ( Rf​ ) and peak shape of the target compound.

Solvent SystemAdditive Rf​ ValueSpot Shape / Resolution
100% EtOAcNone0.0 - 0.1Severe Streaking / Stuck at baseline[3]
Hexane:EtOAc (1:1)None0.0No Movement
Hexane:EtOAc (1:1)1% AcOH 0.35 Tight, Round / Excellent Resolution
DCM:MeOH (9:1)None0.40Tailing / Moderate Resolution
Protocol 2: Reverse-Phase (C18) Flash Chromatography Alternative

If normal-phase chromatography fails to separate non-polar impurities, reverse-phase chromatography is highly recommended[3].

  • Column Equilibration: Equilibrate a C18 column with 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Note: TFA ensures the carboxylic acid remains un-ionized, improving peak shape.

  • Sample Loading: Dissolve the sample in a minimum volume of DMSO or the starting mobile phase and inject.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile over 15 column volumes.

  • Fraction Analysis: Lyophilize the pure fractions to remove water and the volatile TFA modifier. Validation check: Confirm purity via LC-MS or 1H-NMR before proceeding to downstream assays.

Chromatography Issue Issue: Poor Resolution or Tailing Check Is the compound stuck at baseline? Issue->Check Yes Yes: Strong Silica Interaction Check->Yes No No: Co-eluting Impurity Check->No Mod Add 1-2% AcOH to Mobile Phase Yes->Mod Normal Phase RP Switch to Reverse-Phase (C18) Water/MeCN + 0.1% TFA Yes->RP Alternative Grad Decrease Polarity / Flush Impurities No->Grad

Fig 2: Decision matrix for troubleshooting chromatographic separation issues.

Module 3: Frequently Asked Questions (FAQs)

Q1: During recrystallization, my compound forms an oily precipitate at the bottom of the flask instead of crystals. How do I fix this? A1: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when impurities disrupt the crystal lattice[3]. To resolve this:

  • Switch to a lower-boiling point solvent system (e.g., MTBE/Heptane instead of Toluene).

  • Perform a preliminary purification step (like the acid-base extraction detailed in Protocol 1) to remove lattice-disrupting impurities[3].

  • "Seed" the cooling solution with a previously obtained pure crystal to provide a nucleation site[3].

Q2: I am noticing degradation of my purified 7-Oxaspiro[3.5]nonane-6-carboxylic acid when stored in aqueous buffers. What is causing this? A2: The pH of the experimental medium is a critical factor influencing the stability of spirocyclic carboxylic acid derivatives[4]. Because this molecule is an α -alkoxy acid, extreme pH conditions (particularly highly alkaline environments) can accelerate hydrolytic degradation or epimerization at the stereocenter adjacent to the carboxylate group[4]. It is crucial to store the compound as a dry powder or in mildly acidic to neutral organic solutions.

Q3: Can I purify this compound by distillation? A3: While liquid aliphatic carboxylic acids can sometimes be fractionally distilled[1], spirocyclic compounds with ether linkages are often prone to thermal degradation at the temperatures required for distillation. If distillation is absolutely necessary, it is highly recommended to first convert the acid to its corresponding methyl or ethyl ester (e.g., via Thionyl chloride in Methanol)[1][2]. The ester is significantly more volatile and thermally stable, allowing for vacuum distillation or easier column chromatography. The ester can then be hydrolyzed back to the free acid[1].

References

  • Isolation of a Carboxylic acid : r/chemhelp Source: Reddit URL:[Link]

  • General procedures for the purification of Carboxylic acids Source: Chempedia - LookChem URL:[Link]

Sources

Troubleshooting

Common side products in the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylicacid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This document provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and reaction mechanisms.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, with a focus on identifying and mitigating the formation of common side products. The primary synthetic route considered is the Baeyer-Villiger oxidation of 7-oxospiro[3.5]nonane-6-carboxylic acid.

Question 1: My yield of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is significantly lower than expected. What are the potential reasons?

Low yields can often be attributed to incomplete reaction or the formation of side products. In the context of the Baeyer-Villiger oxidation of 7-oxospiro[3.5]nonane-6-carboxylic acid, several factors could be at play:

  • Incomplete Conversion: The Baeyer-Villiger oxidation can be sluggish depending on the substrate and reaction conditions. Ensure that the reaction has been allowed to proceed to completion by monitoring it using an appropriate technique (e.g., TLC, LC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, though the latter may promote side reactions.

  • Formation of the Regioisomeric Lactone: The Baeyer-Villiger reaction exhibits regioselectivity based on the migratory aptitude of the groups attached to the carbonyl carbon.[1][2][3][4] For 7-oxospiro[3.5]nonane-6-carboxylic acid, there are two possible migration pathways, leading to the desired product and a regioisomeric lactone. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this case, the more substituted carbon (part of the cyclohexane ring) is expected to migrate preferentially, leading to the desired 7-oxaspiro[3.5]nonane-6-carboxylic acid. However, the formation of the isomeric 6-oxa-lactone is a potential side product.

  • Hydrolysis of the Lactone: The desired product is a lactone, which is a cyclic ester. Under acidic or basic conditions, particularly in the presence of water during workup, the lactone can hydrolyze to form the corresponding hydroxy acid. Careful control of pH during extraction and purification is crucial.

  • Decomposition of the Peroxy-acid: Peroxy-acids, the common oxidants in Baeyer-Villiger reactions, can be unstable.[1] Ensure that the peroxy-acid used is fresh or has been properly stored. Decomposition of the reagent will lead to incomplete conversion of the starting material.

Question 2: I see an unexpected peak in my NMR spectrum that I suspect is a side product. What could it be?

Based on the likely Baeyer-Villiger oxidation pathway, here are the most probable side products you might observe:

Side Product NameStructureKey Spectroscopic Features (Predicted)Conditions Favoring Formation
Unreacted Starting Material: 7-oxospiro[3.5]nonane-6-carboxylic acid7-oxospiro[3.5]nonane-6-carboxylic acidPresence of a ketone carbonyl signal in ¹³C NMR.Insufficient reaction time, low temperature, or decomposed peroxy-acid.
Regioisomeric Lactone: 6-Oxa-7-oxospiro[3.5]nonane-7-carboxylic acidRegioisomeric LactoneDifferent chemical shifts for the protons and carbons adjacent to the ester oxygen compared to the desired product.While less favored due to migratory aptitudes, its formation can be influenced by the specific peroxy-acid and solvent used.
Hydroxy Acid: 4-(1-hydroxycyclohexyl)-3-oxobutanoic acidHydroxy AcidPresence of an additional hydroxyl proton signal in ¹H NMR and a broader carboxylic acid peak.Aqueous workup under harsh acidic or basic conditions.

Experimental Workflow: Baeyer-Villiger Oxidation

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 7-oxospiro[3.5]nonane-6-carboxylic acid in an appropriate solvent (e.g., CH2Cl2). Cool Cool the solution in an ice bath. Start->Cool Add_Peracid Slowly add a solution of a peroxy-acid (e.g., m-CPBA) Cool->Add_Peracid React Stir the reaction mixture at 0°C to room temperature. Add_Peracid->React Monitor Monitor the reaction progress by TLC or LC-MS. React->Monitor Quench Quench the excess peroxy-acid (e.g., with Na2S2O3 solution). Monitor->Quench Wash Wash the organic layer with saturated NaHCO3 solution and brine. Quench->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography or recrystallization. Concentrate->Purify

Caption: A typical experimental workflow for the Baeyer-Villiger oxidation.

Question 3: How can I minimize the formation of the regioisomeric lactone?

The regioselectivity of the Baeyer-Villiger oxidation is a well-studied aspect of the reaction.[3][4] To favor the formation of the desired 7-oxa product, consider the following:

  • Choice of Peroxy-acid: While m-CPBA is a common choice, other peroxy-acids can sometimes offer different regioselectivity. Experimenting with reagents like peracetic acid or trifluoroperacetic acid might be beneficial, although the latter is a much stronger oxidant and can lead to other side reactions.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the migration step. Running the reaction in a range of solvents from non-polar (e.g., dichloromethane) to more polar (e.g., chloroform) could reveal an optimal medium for the desired regioselectivity.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst in conjunction with an oxidant like hydrogen peroxide can enhance the regioselectivity of the Baeyer-Villiger oxidation.[4]

Reaction Pathway and Potential Side Products

G Start 7-oxospiro[3.5]nonane-6-carboxylic acid Desired_Product 7-Oxaspiro[3.5]nonane-6-carboxylic acid (Major Product) Start->Desired_Product Favored Migration Side_Product_1 Regioisomeric Lactone (Minor Product) Start->Side_Product_1 Unfavored Migration Peracid Peroxy-acid (e.g., m-CPBA) Side_Product_2 Hydroxy Acid (From Hydrolysis) Desired_Product->Side_Product_2 Hydrolysis Side_Product_1->Side_Product_2 Hydrolysis

Caption: The reaction pathway for the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid and its common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Baeyer-Villiger oxidation for this synthesis?

A1: Temperature control is arguably the most critical parameter. The reaction is exothermic, and allowing the temperature to rise uncontrollably can lead to the decomposition of the peroxy-acid and an increase in the rate of side reactions, including the potential for the formation of the undesired regioisomer. Maintaining a low temperature (typically 0 °C to room temperature) is recommended.

Q2: Are there any specific safety precautions I should take when performing a Baeyer-Villiger oxidation?

A2: Yes, peroxy-acids are strong oxidizing agents and can be explosive, especially in concentrated form. Always handle them with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with metals and other materials that could catalyze their decomposition. Quench any excess peroxy-acid carefully at the end of the reaction.

Q3: What are the recommended methods for purifying the final product, 7-Oxaspiro[3.5]nonane-6-carboxylic acid?

A3: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from the unreacted starting material and the regioisomeric lactone, as they will likely have different polarities.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: To remove any acidic impurities or byproducts, you can dissolve the crude product in an organic solvent and wash it with a mild base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid product will remain in the organic layer if it is not deprotonated, while more acidic impurities may be removed. Conversely, to separate the carboxylic acid product from neutral impurities, an extraction with a weak base can be performed to move the desired product into the aqueous phase, which is then re-acidified and extracted.

Q4: Can I use a biocatalytic approach for this Baeyer-Villiger oxidation?

A4: Biocatalysis using Baeyer-Villiger monooxygenases (BVMOs) is a growing field and offers a greener and often highly selective alternative to chemical methods.[5] These enzymes can exhibit excellent regio- and enantioselectivity. If a suitable BVMO can be identified for this specific substrate, it could be a superior method for synthesis, potentially eliminating the formation of the regioisomeric side product.

References

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[5][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Royal Society of Chemistry. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

  • National Institutes of Health. Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. [Link]

Sources

Optimization

Improving the stability and shelf-life of 7-Oxaspiro[3.5]nonane-6-carboxylicacid

Welcome to the technical support center for 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability and shelf-life of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Stability of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

7-Oxaspiro[3.5]nonane-6-carboxylic acid is a unique molecule incorporating both a strained oxetane ring and a carboxylic acid functional group. This combination presents specific stability challenges that must be carefully managed to ensure the integrity of the compound throughout its lifecycle. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] Furthermore, some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization into lactones, even at room temperature.[3][4] The carboxylic acid moiety introduces pH-dependent stability and solubility concerns.[5]

This guide will provide you with the expertise to anticipate and mitigate these stability issues, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

1. What are the primary degradation pathways for 7-Oxaspiro[3.5]nonane-6-carboxylic acid?

The two primary degradation pathways to be aware of are:

  • Isomerization to a lactone: This is a known instability for some oxetane-carboxylic acids, where the molecule rearranges to form a more stable lactone structure.[3][4] This can occur spontaneously, especially with slight heating.[3][4]

  • Acid-catalyzed oxetane ring-opening: The oxetane ring is susceptible to cleavage under acidic conditions, which can be initiated by protonation of the ring oxygen.[1] This leads to the formation of diol or other ring-opened products.

2. What are the ideal short-term and long-term storage conditions for this compound?

To maintain the integrity of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, the following storage conditions are recommended:

ParameterRecommended ConditionRationale & NotesSource
Temperature -20°C (Frozen) To minimize thermal degradation and potential isomerization.[6][6]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)The compound may be sensitive to air and moisture. An inert atmosphere prevents oxidation and moisture-related degradation.[6][6][7]
Light Keep in a dark place, protected from lightTo prevent potential photolytic decomposition.[6]
Container Tightly sealed, appropriate for freezer storagePrevents contamination and exposure to moisture and air.[6][8]

3. I am observing a new, more polar spot on my TLC/LC-MS after storing my compound. What could it be?

This is a strong indication of degradation. The new, more polar spot is likely a ring-opened product, such as a diol, resulting from acid-catalyzed hydrolysis of the oxetane ring. This can happen if the compound is exposed to acidic conditions, even trace amounts, or if the compound itself creates a locally acidic environment. It is also possible, though less likely to be more polar, that you are observing the lactone isomer. You should proceed with characterization of the impurity to confirm its structure.

4. Can I heat my reaction mixture containing 7-Oxaspiro[3.5]nonane-6-carboxylic acid?

Heating should be approached with extreme caution. Several oxetane-carboxylic acids have been shown to isomerize into lactones upon even slight heating (e.g., 50°C).[3][4] If heating is necessary, it is crucial to first assess the thermal stability of your specific batch of the compound. If possible, opt for reactions that can be run at room temperature or below.

5. Is it better to use the free acid or a salt form of the compound for my experiments?

For many applications, particularly those involving aqueous solutions or long-term storage, converting the carboxylic acid to a salt form can significantly improve stability and solubility.[9][10][11] The free acid may be more prone to degradation, especially if it is less stable in its solid form.[9] However, the choice depends on the specific requirements of your experiment. For reactions requiring the free acid, it is best to use it fresh or store it under the recommended inert and frozen conditions.

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability-related problems.

Troubleshooting Guide 1: Unexpected Isomerization to Lactone

Issue: You have identified the presence of a lactone isomer in your sample of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Causality: This isomerization is a known instability for some oxetane-carboxylic acids and can be triggered by thermal stress or prolonged storage, even at room temperature.[3][4]

Workflow for Investigation and Mitigation:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies A Lactone isomer detected (e.g., by NMR, LC-MS) B Review storage history: - Temperature fluctuations? - Age of sample? A->B Investigate C Review experimental conditions: - Was heat applied? - Solvent choice? A->C Investigate G Re-purify material if lactone content is unacceptable. A->G Action D Strictly adhere to storage at -20°C under inert gas. B->D Implement F Consider converting to a more stable salt form for long-term storage. B->F Consider E Avoid heating. If necessary, run a small-scale thermal stress test first. C->E Implement

Caption: Workflow for addressing lactone isomerization.

Troubleshooting Guide 2: Poor Stability in Solution

Issue: The purity of 7-Oxaspiro[3.5]nonane-6-carboxylic acid decreases over time when dissolved in a solvent.

Causality: Carboxylic acids can exhibit pH-dependent stability.[5] The oxetane ring is particularly susceptible to acid-catalyzed ring-opening.[1] The solvent itself or impurities within it could be contributing to degradation.

Workflow for Investigation and Mitigation:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies A Purity degradation observed in solution over time. B What is the solvent? (protic, aprotic, pH) A->B Analyze C Identify degradation products. (Ring-opened, other?) A->C Characterize G Prepare solutions fresh and use immediately. A->G Best Practice D Is the solution buffered? B->D Check E Use fresh, high-purity, anhydrous solvents where possible. B->E Implement F If aqueous media is required, use a buffered solution (pH 6-8). D->F Implement H For stock solutions, consider a more stable salt form. F->H Consider

Caption: Workflow for improving solution stability.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing and improving the stability of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Rationale: Forced degradation studies intentionally stress the molecule to accelerate decomposition, providing insight into its intrinsic stability.[12][13][14] This is a crucial step in pharmaceutical development.[12]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light (ICH Q1B conditions) for a specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a suitable analytical method, such as HPLC with UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation for optimal results.[15]

Protocol 2: Salt Formation for Improved Stability

Objective: To prepare a more stable salt form of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Rationale: Converting a carboxylic acid to a salt is a common and effective method to enhance its chemical and physical stability.[9][10][11]

Methodology:

  • Select a Counter-ion: Choose a suitable, pharmaceutically acceptable counter-ion (e.g., sodium, potassium, tromethamine).

  • Dissolution: Dissolve 1 equivalent of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Addition of Base: Slowly add 1 equivalent of the corresponding base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of the same solvent.

  • Salt Formation: Stir the mixture at room temperature. The salt may precipitate out of solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Isolation and Drying: Isolate the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and purity using techniques such as NMR, FT-IR, and elemental analysis.

  • Stability Assessment: Subject the newly formed salt to the forced degradation protocol (Protocol 1) and compare its stability profile to that of the free acid.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (n.d.). Retrieved March 1, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved March 1, 2026, from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - European Heart Journal. (2009, November 15). Retrieved March 1, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). Retrieved March 1, 2026, from [Link]

  • Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development - PubMed. (2018, July 30). Retrieved March 1, 2026, from [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (2021, January 20). Retrieved March 1, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved March 1, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. (n.d.). Retrieved March 1, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved March 1, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). Retrieved March 1, 2026, from [Link]

  • Shelf Life Determination: Set Expiry via Stability Data - Pharmuni. (2025, January 8). Retrieved March 1, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022, June 29). Retrieved March 1, 2026, from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Retrieved March 1, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved March 1, 2026, from [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). Retrieved March 1, 2026, from [Link]

  • Pharmaceutical Shelf-Life Determination - Sandpiper Pharma. (2025, July 20). Retrieved March 1, 2026, from [Link]

  • Shelf-Life Determination of Drug Product - Veeprho. (2025, September 23). Retrieved March 1, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved March 1, 2026, from [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29). Retrieved March 1, 2026, from [Link]

  • Impurity Synthesis And Identification | SpiroChem. (n.d.). Retrieved March 1, 2026, from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, April 1). Retrieved March 1, 2026, from [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC. (n.d.). Retrieved March 1, 2026, from [Link]

  • Analytical Method Development | SpiroChem. (n.d.). Retrieved March 1, 2026, from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (2023, June 15). Retrieved March 1, 2026, from [Link]

  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations - ManTech Publications. (2025, May 15). Retrieved March 1, 2026, from [Link]

  • (PDF) Excipients That Facilitate Amorphous Drug Stabilization - ResearchGate. (n.d.). Retrieved March 1, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved March 1, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 1, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved March 1, 2026, from [Link]

  • Excipients - Pharmlabs. (n.d.). Retrieved March 1, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved March 1, 2026, from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark. (n.d.). Retrieved March 1, 2026, from [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Retrieved March 1, 2026, from [Link]

  • A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC. (2020, September 24). Retrieved March 1, 2026, from [Link]

  • Microbial transformations of acyclic monoterpenes - Indian Academy of Sciences. (n.d.). Retrieved March 1, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7 - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved March 1, 2026, from [Link]

  • 5-oxaspiro[3.5]nonane-6-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 1, 2026, from [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (C8H13NO3) - PubChemLite. (n.d.). Retrieved March 1, 2026, from [Link]

  • Degradation Products and Microbial Communities Associated with the Conversion of Five Long-chain Fatty Acids Relevant for Anaero - Clemson OPEN. (n.d.). Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Challenges in the scale-up of 7-Oxaspiro[3.5]nonane-6-carboxylicacid production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, chemists, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to create conformationally rigid, three-dimensional structures, which can lead to improved potency and better physicochemical properties.[1][2] However, their synthesis, particularly on a larger scale, presents unique and significant challenges.[1][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of producing 7-Oxaspiro[3.5]nonane-6-carboxylic acid, ensuring robust and scalable results.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the spirocyclization reaction is consistently low (<40%). What are the most common culprits? A1: Low yields in spirocyclization reactions are a frequent challenge.[4] The primary factors to investigate are:

  • Starting Material Purity: Impurities in your precursors can act as catalyst poisons or introduce competing side reactions.[4] Always verify the purity of starting materials by NMR or LC-MS before beginning a large-scale run.

  • Sub-optimal Reaction Conditions: The energy barrier for forming the spirocyclic core can be high. Temperature, solvent, and reactant concentration must be precisely optimized. It's common for optimization to take significant time.[4]

  • Product Decomposition: The target molecule, containing a lactone and a carboxylic acid, can be sensitive to the workup conditions. Strong acids or bases, or prolonged heating, can cause ring-opening or other degradation pathways.[4]

Q2: I'm observing a complex mixture of products on my crude TLC/LC-MS analysis. How do I identify the major byproducts? A2: A complex product profile often points to issues with stereocontrol or side reactions.

  • Diastereomers: The formation of the spirocenter can result in diastereomers, which may appear as closely related spots on a TLC plate or peaks in an LC-MS.[4][5] Their formation is highly dependent on reaction conditions.

  • Incomplete Cyclization: You may be seeing the intermediate before the final lactone ring has closed.

  • Polymerization: Under certain conditions, especially at high concentrations, the starting materials can polymerize instead of undergoing the desired intramolecular cyclization.

Q3: What is the most effective method for purifying the final carboxylic acid product on a multi-gram scale? A3: The choice of purification depends on the impurity profile.

  • Recrystallization: If the crude product is >90% pure and crystalline, recrystallization is the most efficient and scalable method. A solvent screen (e.g., ethyl acetate/hexanes, acetone/water) is recommended.

  • Acid-Base Extraction: The carboxylic acid functionality is perfect for an extractive workup. Dissolving the crude material in an organic solvent (like ethyl acetate) and extracting with a mild aqueous base (e.g., NaHCO₃) will move the desired product to the aqueous layer, leaving neutral impurities behind. Subsequent acidification will precipitate the pure product.[6]

  • Column Chromatography: While effective, silica gel chromatography can be challenging for large quantities of polar carboxylic acids. It is often reserved for removing closely related impurities when recrystallization fails. Using a mobile phase with a small amount of acetic or formic acid can improve peak shape.

Q4: Is the 7-oxaspiro[3.5]nonane lactone ring stable during workup and storage? A4: The lactone is a cyclic ester and is susceptible to hydrolysis. Avoid prolonged exposure to strong aqueous acids or bases (e.g., HCl, NaOH). For basic extractions, use milder reagents like sodium bicarbonate or potassium carbonate and minimize contact time.[4][7] For storage, ensure the material is dry and stored away from moisture, preferably under an inert atmosphere.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up production of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Problem 1: Low or Stalled Reaction Conversion
Possible Cause Diagnostic Step Recommended Solution Scientific Rationale
Poor Starting Material Quality Analyze all starting materials via NMR, GC/MS, or LC-MS for purity. Check for residual solvents or unreacted precursors from previous steps.Repurify starting materials. For example, distill liquid precursors or recrystallize solids. Ensure all reagents are thoroughly dried.Impurities can inhibit catalysts, react with reagents, or alter the optimal stoichiometry, leading to failed or incomplete reactions.[4]
Sub-Optimal Reaction Conditions Run a Design of Experiments (DoE) matrix on a small scale, varying temperature, concentration, and reaction time.Systematically screen solvents of varying polarities (e.g., Toluene, THF, Acetonitrile).[4] Adjust temperature in 5-10°C increments. Evaluate reactant concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).Spirocyclization transition states are highly sensitive to their environment. Solvent polarity can influence the reaction pathway and rate, while temperature affects the ability to overcome the activation energy.[4]
Catalyst/Reagent Inactivity If using a catalyst, test it in a known, reliable reaction. Use freshly opened or purified reagents.For base-catalyzed reactions, consider stronger, non-nucleophilic bases. For metal-catalyzed processes, screen different ligands or metals.[4]The chosen base or catalyst may not be sufficient to promote the key bond-forming step. The activity of many reagents, especially organometallics or anhydrous bases, degrades over time.
Problem 2: Poor Selectivity and Formation of Byproducts
Possible Cause Diagnostic Step Recommended Solution Scientific Rationale
Poor Diastereoselectivity Characterize the crude product mixture by NMR to determine the ratio of diastereomers.Lower the reaction temperature; this often favors the formation of the thermodynamically more stable product.[4] Screen different solvents, as solvent polarity can influence the transition state geometry.[4]Higher temperatures provide enough energy to overcome the small activation energy differences between diastereomeric transition states, leading to mixtures. Lower temperatures increase this differentiation.
Product Decomposition Take aliquots from the reaction at various time points and analyze by TLC or LC-MS to monitor product formation and subsequent degradation.Shorten the reaction time. If decomposition occurs during workup, use milder conditions (e.g., saturated NH₄Cl quench instead of strong acid).[4] Perform the workup at a lower temperature.The desired spiro-lactone may not be stable under the reaction conditions for extended periods or may degrade upon exposure to workup reagents.[4]
Intermolecular Side Reactions Compare reactions run at different concentrations (e.g., 0.1 M vs. 1 M). Higher concentrations favoring byproduct formation suggest intermolecular pathways.Use high-dilution conditions. Add the key reagent slowly via a syringe pump to maintain a low instantaneous concentration.The desired intramolecular cyclization is a first-order process, while intermolecular side reactions (like polymerization) are second-order. High dilution favors the intramolecular pathway.

Visualizations and Workflows

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing experimental challenges during scale-up.

G A Problem Identified (e.g., Low Yield) B Formulate Hypothesis (e.g., Poor Reagent Quality) A->B C Design Small-Scale Test Experiment B->C D Implement Solution (e.g., Purify Reagent) C->D E Analyze Results (TLC, LC-MS, NMR) D->E F Problem Solved? Implement on Scale E->F  Yes G Hypothesis Incorrect Re-evaluate E->G  No H Scale-Up Synthesis F->H G->B

Caption: A systematic workflow for troubleshooting synthesis problems.

Purification Method Selection

Choosing the correct purification strategy is critical for achieving high purity on a large scale.

G cluster_0 Purity Assessment cluster_1 Decision Point cluster_2 Methodology A Analyze Crude Material (LC-MS, NMR) B Purity >90% & Solid? A->B C Recrystallization B->C Yes D Acid-Base Extraction B->D No (Neutral Impurities) E Column Chromatography D->E If impurities are also acidic

Caption: Decision tree for selecting the optimal purification method.

Experimental Protocols

Protocol 1: Illustrative Scale-Up Synthesis

This protocol is a representative procedure based on common methods for spiro-lactone synthesis and should be optimized for your specific system.

  • Reaction Setup:

    • To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the Michael acceptor precursor (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 5 volumes).

    • Begin stirring and cool the vessel to the optimized temperature (e.g., -20 °C to 0 °C).

  • Reagent Addition:

    • In a separate flask, dissolve the nucleophilic precursor (1.1 eq) in the same anhydrous solvent.

    • Slowly add a strong, non-nucleophilic base (e.g., NaHMDS, 1.2 eq) to the nucleophile solution while maintaining a low temperature.

    • Transfer this solution to an addition funnel and add it dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction and Cyclization:

    • Allow the reaction to stir at the optimized temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

    • Upon completion of the initial addition, allow the reactor to slowly warm to room temperature to facilitate the intramolecular lactonization step. Stir for an additional 12-16 hours.

  • Workup and Quench:

    • Cool the reactor to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 3 volumes).

    • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 2 volumes).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the carboxylic acid moiety to separate it from neutral byproducts.

  • Dissolution: Dissolve the crude product (e.g., 50 g) in ethyl acetate (500 mL).

  • Base Extraction:

    • Transfer the organic solution to a 2 L separatory funnel.

    • Add a 1 M solution of sodium bicarbonate (NaHCO₃, 400 mL) and shake vigorously. Caution: Vent frequently to release CO₂ gas.

    • Separate the layers and collect the aqueous (bottom) layer.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 200 mL).

    • Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (100 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification and Precipitation:

    • Cool the combined aqueous solution in an ice bath.

    • While stirring, slowly add 3 M hydrochloric acid (HCl) until the pH is ~2. A white precipitate of the pure product should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 100 mL) to remove inorganic salts.

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

References

  • Guerra, A. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8035. Available from: [Link]

  • Carreira, A. R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-654. Available from: [Link]

  • Borah, B., et al. (2021). Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles. Asian Journal of Organic Chemistry, 10(11), 2855-2877. Available from: [Link]

  • Ma, C., & Sibi, M. P. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 15(11), 1344. Available from: [Link]

  • Karageorge, G. N., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4. Available from: [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Dmytriv, Y. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. Available from: [Link]

  • Santagada, V., et al. (2022). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 13(1), 16-37. Available from: [Link]

  • Mori, T., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(4), 2038–2049. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

Welcome to the technical support center for the purification of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and alternative purification challenges associated with this unique spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: My standard recrystallization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is failing or giving low yields. Why?

A1: Recrystallization failures are common and typically point to two main issues: improper solvent selection or the presence of specific impurities that inhibit crystal formation. Spirocyclic compounds can have unique solubility profiles. More importantly, impurities from the synthesis, such as unreacted starting materials or byproducts with similar polarity, can act as "crystal poisons." If your compound is oily or a sticky solid, it's a strong indicator that significant impurities are present, making standard recrystallization difficult.

Q2: I'm observing significant streaking or tailing of my compound on silica gel TLC plates. What causes this and how can I get clean spots?

A2: This is a classic issue when working with carboxylic acids on standard silica gel.[1] Silica gel is slightly acidic, and it can engage in acid-base interactions with your carboxylic acid. This leads to a dynamic equilibrium between the protonated and deprotonated forms of your compound on the plate, causing it to streak rather than move as a single, compact spot.[1]

Solution: To suppress this interaction and obtain sharp, reliable TLC spots, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures your carboxylic acid remains fully protonated and behaves predictably on the silica surface.[1]

Q3: My final product after purification is a persistent oil or a sticky gum, not the expected solid. What are my next steps?

A3: An oily or gummy product is a clear sign of residual impurities, which could include solvents or synthetic byproducts. Before attempting a different large-scale purification, confirm the presence of your desired product via NMR or LC-MS. If the product is present, consider the following:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period.

  • Alternative Purification: The impurity is likely preventing crystallization. You will need to employ a more robust purification technique to remove it. Acid-base extraction is an excellent first step to remove neutral or basic impurities.[1][2][3][4] If the impurity is another acidic compound, chromatography will likely be necessary.

Troubleshooting Guides & Alternative Protocols

When standard methods fall short, a range of alternative techniques can provide the purity required for downstream applications. Below is a decision-making workflow to help you select the best strategy, followed by detailed protocols.

Decision-Making Workflow for Purification Strategy

Purification_Decision_Tree start Crude 7-Oxaspiro[3.5]nonane- 6-carboxylic acid Sample check_impurities What is the nature of the primary impurities? start->check_impurities neutral_basic Neutral or Basic Impurities (e.g., unreacted alcohol, amine) check_impurities->neutral_basic Predominantly Neutral/Basic acidic_polar Acidic or Polar Neutral Impurities (e.g., other carboxylic acids, aldehydes) check_impurities->acidic_polar Similar Polarity / Acidic chiral_isomers Chiral Isomers / Diastereomers check_impurities->chiral_isomers Isomeric Mixture protocol_abe Protocol 1: Acid-Base Extraction neutral_basic->protocol_abe protocol_spe Protocol 4: Solid-Phase Extraction (SPE) neutral_basic->protocol_spe For high-throughput needs protocol_chrom Protocol 2: Modified Column Chromatography acidic_polar->protocol_chrom protocol_sfc Protocol 5: Supercritical Fluid Chromatography (SFC) chiral_isomers->protocol_sfc protocol_abe->protocol_chrom If impurities remain protocol_rp Protocol 3: Reversed-Phase Chromatography protocol_chrom->protocol_rp If separation is poor on silica

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Acid-Base Extraction

Principle: This technique is the most effective method for separating carboxylic acids from neutral or basic impurities.[1][3] It exploits the differential solubility of the carboxylic acid and its salt form. By treating the crude mixture with a weak base (sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[2][5]

Experimental Protocol:
  • Dissolution: Dissolve the crude 7-Oxaspiro[3.5]nonane-6-carboxylic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~10 mL per gram). Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any trace neutral impurities that may have been carried into the aqueous layer, add a small amount of fresh organic solvent (~5-10 mL) to the combined aqueous extracts, shake, and discard the organic layer.[6]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The carboxylic acid will precipitate out as a solid.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

    • If the product oils out or does not precipitate, extract the acidified aqueous layer with three portions of an organic solvent (e.g., ethyl acetate).[2]

  • Drying and Concentration: Dry the combined organic extracts from step 7 with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified carboxylic acid.

ABE_Workflow start Dissolve Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Sodium Carboxylate Salt) separate->aqueous_layer acidify Cool and Acidify Aqueous Layer with HCl aqueous_layer->acidify isolate Isolate Product: Filtration or Extraction acidify->isolate dry Dry and Concentrate isolate->dry product Purified Carboxylic Acid dry->product

Caption: Step-by-step workflow for Acid-Base Extraction.

Protocol 2: Modified Normal-Phase Column Chromatography

Principle: For separating the target acid from other acidic or polar neutral impurities, column chromatography is necessary. As discussed in the FAQs, the key to success is adding a volatile acid to the mobile phase to suppress deprotonation of the carboxyl group on the silica surface.[1]

Experimental Protocol:
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Add 0.5-1% acetic acid to the pre-mixed eluent. Aim for an Rf value of ~0.2-0.4 for your target compound.

  • Column Packing: Pack a chromatography column with silica gel using your chosen non-polar solvent or a low-polarity mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase solvent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using your pre-acidified mobile phase. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity).[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC (using the same acidified eluent) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid is volatile and will be removed during this process.

Protocol 3: Reversed-Phase Flash Chromatography

Principle: Purification of highly polar compounds can be challenging on normal-phase silica.[8] Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is an excellent alternative. In this system, polar compounds elute earlier.

Experimental Protocol:
  • Method Development: Use reversed-phase TLC plates or an analytical HPLC with a C18 column to develop a separation method. A common mobile phase is a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to ensure the carboxylic acid is protonated and gives sharp peaks.[8]

  • Column Equilibration: Equilibrate a C18-functionalized flash column with the initial mobile phase conditions.

  • Sample Loading: Dissolve the sample in a small amount of a strong solvent like DMSO, DMF, or the mobile phase itself.

  • Elution and Collection: Run the column using the developed gradient method and collect fractions.

  • Isolation: Combine the pure fractions. Removing water from the collected fractions is typically done by lyophilization (freeze-drying) or by extracting the product into an organic solvent after partially removing the organic modifier (e.g., acetonitrile) via rotary evaporation.

Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Miscibility with WaterNotes
Hexane/Heptane 0.169 / 98ImmiscibleCommon non-polar phase for normal-phase chromatography.
Dichloromethane 3.140ImmiscibleGood for dissolving a wide range of organic compounds.
Ethyl Acetate 4.477Slightly MiscibleCommon polar phase for normal-phase chromatography.
Acetonitrile 5.882MiscibleCommon organic modifier in reversed-phase chromatography.
Methanol 5.165MiscibleAlternative organic modifier in reversed-phase chromatography.
Water 10.2100-Primary mobile phase in reversed-phase chromatography.
Protocol 4: Solid-Phase Extraction (SPE) with Anion Exchange Resin

Principle: This technique, often used for high-throughput purification, utilizes an ion-exchange resin. A basic anion exchange resin (e.g., DOWEX formate form) will bind the acidic 7-Oxaspiro[3.5]nonane-6-carboxylic acid while neutral and basic impurities can be washed away. The pure acid is then eluted by washing the resin with an acidic solution.[4]

Experimental Protocol:
  • Resin Selection & Conditioning: Select a suitable strong anion exchange (SAX) or weak anion exchange (WAX) resin. Condition the SPE cartridge according to the manufacturer's protocol, typically by washing with a strong organic solvent (e.g., methanol) followed by the loading solvent.

  • Loading: Dissolve the crude sample in a suitable solvent (e.g., CH₂Cl₂, methanol, or solvent/water mixtures) and pass it through the conditioned cartridge. The carboxylic acid will be retained on the resin.[4]

  • Washing: Wash the cartridge with the loading solvent to elute any unbound neutral or basic impurities.

  • Elution: Elute the purified carboxylic acid from the resin by washing with a solution containing a volatile acid, such as 2-5% formic acid or TFA in an organic solvent.[4]

  • Isolation: Collect the eluate and remove the solvent and volatile acid under reduced pressure to yield the final product.

Protocol 5: Supercritical Fluid Chromatography (SFC)

Principle: SFC is a powerful purification technique that uses supercritical CO₂ as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol.[9] It is particularly advantageous for chiral separations, which is highly relevant for complex spirocyclic structures that may be synthesized as racemic mixtures. SFC is considered a "green" chemistry technique due to its reduced consumption of organic solvents.[9]

Application: This is an advanced technique best suited for challenging separations, especially for isolating individual enantiomers or diastereomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. The separation is performed on a chiral stationary phase (CSP).[10][11] Given the technical requirements of SFC systems, this is typically performed in specialized labs. If a chiral separation is required, SFC offers faster, more efficient purification with higher loading capacities compared to preparative HPLC.[12]

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved March 27, 2026, from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 27, 2026, from [Link]

  • Kassel, D. B., et al. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Retrieved March 27, 2026, from [Link]

  • Google Patents. (2014, June 26). WO2014095080A2 - Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved March 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). New insights into supercritical fluid chromatography for chiral separations. Retrieved March 27, 2026, from [Link]

  • MDPI. (2019). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 24(15), 2755. Retrieved March 27, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved March 27, 2026, from [Link]

  • LCGC. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved March 27, 2026, from [Link]

  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved March 27, 2026, from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved March 27, 2026, from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 11(02). Retrieved March 27, 2026, from [Link]

  • Google Patents. (1995, February 7). US5387713A - Process for purification of carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Diastereoselectivity in Spirocyclization Reactions

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high diastereomeric ratios (dr) during complex spiroannulations. Spirocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high diastereomeric ratios (dr) during complex spiroannulations. Spirocyclizations are thermodynamically demanding; the formation of contiguous quaternary and tertiary stereocenters often leads to competing transition states with minimal energy differences.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve kinetic stereocontrol, suppress epimerization, and isolate your desired spirocyclic diastereomer.

Diagnostic Logic for Stereocontrol

Before adjusting reaction parameters, you must identify whether your spirocyclization is under kinetic or thermodynamic control. Use the diagnostic decision tree below to isolate the root cause of your low diastereoselectivity.

G Start Issue: Low Diastereoselectivity (dr) in Spirocyclization Q1 Is the spirocenter formation reversible? (e.g., Spiroketals) Start->Q1 Rev_Yes Yes (Thermodynamic Control Risk) Q1->Rev_Yes O-O, N-O Acetals Rev_No No (Kinetic C-C Bond Formation) Q1->Rev_No All-Carbon, C-N Sol_Rev1 Switch to bulky Chiral Phosphoric Acids (e.g., (S)-TRIP) Rev_Yes->Sol_Rev1 Sol_Rev2 Add 4Å Molecular Sieves to suppress hemiketal epimerization Rev_Yes->Sol_Rev2 Sol_Rev3 Use non-polar hydrocarbon solvents Rev_Yes->Sol_Rev3 Sol_Irrev1 Optimize Ligand Sterics (e.g., t-BuPHOX for Pd-enolates) Rev_No->Sol_Irrev1 Sol_Irrev2 Enhance Metal Coordination (e.g., AgSbF6 additive for Ir/Rh) Rev_No->Sol_Irrev2 Sol_Irrev3 Lower temperature & adjust solvent polarity Rev_No->Sol_Irrev3

Diagnostic decision tree for troubleshooting low diastereoselectivity in spirocyclizations.

In-Depth Troubleshooting Guides

Q1: My spiroketalization reaction yields a near 1:1 mixture of diastereomers, favoring the thermodynamic product instead of my desired non-thermodynamic spiroketal. How can I override this inherent preference?

Causality & Solution: Spiroketals are highly susceptible to acid-catalyzed epimerization. When utilizing standard Brønsted acids, the reaction reversibly opens to an oxocarbenium ion, eventually funneling into the thermodynamically most stable isomer (stabilized by dual anomeric effects). To achieve kinetic control, you must restrict the transition state geometry and prevent reversible ring-opening.

Transition to a sterically demanding Chiral Phosphoric Acid (CPA) such as BINOL-derived (S)-TRIP. The deep chiral pocket of the catalyst overrides the inherent substrate bias. Crucially, you must add 4 Å molecular sieves and lower the temperature. Molecular sieves actively suppress racemic background pathways that proceed via achiral anomeric hemiketals caused by trace moisture[1]. Finally, strictly utilize non-polar hydrocarbon solvents (like toluene or pentane); polar solvents stabilize the oxocarbenium intermediate, accelerating undesired epimerization[1].

Q2: During transition-metal-catalyzed Michael spirocyclizations, I am achieving excellent enantioselectivity (ee) but poor diastereoselectivity (dr). What parameters dictate this divergence?

Causality & Solution: In metal-catalyzed cascades—such as the Michael spirocyclization of tetrasubstituted palladium enolates—enantioselectivity is typically set during the initial oxidative addition or enolate formation, whereas diastereoselectivity is dictated by the subsequent facial approach of the tethered electrophile. A high ee with low dr indicates a "loose" transition state during the C–C bond-forming cyclization event.

You must modulate the steric environment of your chiral ligand to increase the energy gap between the Re and Si face attack trajectories. For palladium enolates, switching from a standard t-BuPHOX ligand to a highly fluorinated, bulky derivative like (S)-(CF3)3-t-BuPHOX tightens the chiral pocket. This specific modification has been proven to elevate dr from modest levels to >20:1 while maintaining >90% ee[2]. Ensure the reaction is run at mild temperatures (40 °C) to prevent background thermal pathways[3].

Q3: I am running an Iridium-catalyzed [3+2] spiroannulation via C–H functionalization. The dr fluctuates drastically depending on the electronic nature of my substrate. How can I stabilize the stereocontrol?

Causality & Solution: In redox-neutral cascade reactions (e.g., Ir(III)-catalyzed annulations of N-sulfonyl ketimines with nitroalkenes), diastereoselectivity relies on the rigid, multipoint coordination of the metal to both the directing group and the incoming olefin[4]. Substrates with strong electron-donating or withdrawing groups alter the electron density at the metal center, changing the bite angle and loosening the transition state.

Force the generation of a highly active, coordinatively unsaturated cationic metal species. The addition of a catalytic amount of silver hexafluoroantimonate (AgSbF6) abstracts halides from the Ir(III) precatalyst, creating a tight cationic complex that is less susceptible to substrate-induced electronic fluctuations[4][5].

Quantitative Data Summaries

To illustrate the impact of these variables, review the following standardized data tables derived from benchmark optimization studies.

Table 1: Influence of Reaction Parameters on CPA-Catalyzed Spiroketalization

Solvent Additive Temperature dr (Non-thermo : Thermo) ee (%)
Dichloromethane None 25 °C 1 : 1.5 < 20
Toluene None 25 °C 3 : 1 85
Toluene None -20 °C 4 : 1 86

| Toluene | 4 Å Molecular Sieves | -20 °C | > 10 : 1 | 95 |

Data generalized from mechanistic studies on overriding thermodynamic preferences using chiral phosphoric acids[1].

Table 2: Optimization of Pd-Catalyzed Michael Spirocyclization

Ligand Solvent Temp (°C) Yield (%) dr ee (%)
(S)-t-BuPHOX THF 60 45 2 : 1 60
(S)-t-BuPHOX Toluene 40 72 5 : 1 82

| (S)-(CF3)3-t-BuPHOX | Toluene | 40 | 89 | > 20 : 1 | 93 |

Data demonstrating the critical role of ligand sterics in tetrasubstituted palladium enolate spirocyclizations[2].

Standard Operating Procedures (SOPs)

The following workflow describes a self-validating protocol for achieving high diastereoselectivity in metal-catalyzed Michael spirocyclizations.

Workflow Step1 Preparation Dry glassware & reagents Step2 Catalyst Assembly Mix Pd2(dba)3 & Ligand Step1->Step2 Step3 Substrate Addition Add enolate precursor Step2->Step3 Toluene (0.1 M) N2 Atmosphere Step4 Spirocyclization Stir at 40°C for 16h Step3->Step4 Step5 Quench & Purification Filter & Chromatography Step4->Step5 Check Aliquot via 1H NMR

Step-by-step experimental workflow for highly diastereoselective Pd-catalyzed spirocyclization.

SOP: Enantioselective and Diastereoselective Michael Spirocyclization

Based on the methodology for Palladium Enolates[2][3].

  • Preparation (Self-Validation Check): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure N2 three times. Ensure your toluene is freshly distilled over sodium/benzophenone to eliminate trace water, which can prematurely protonate the enolate and ruin dr.

  • Catalyst Assembly: In a glovebox, add Pd2(dba)3 (2.5 mol %) and (S)-(CF3)3-t-BuPHOX ligand (6.5 mol %) to the Schlenk tube. Add 0.1 M anhydrous toluene.

    • Validation: Observe the solution for 15 minutes. A color change to a deep, homogeneous orange/red indicates successful formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the racemic prenyl β-ketoester substrate (0.025 mmol scale) dissolved in a minimal amount of toluene dropwise to the active catalyst solution.

  • Spirocyclization: Seal the tube and heat to exactly 40 °C. Stir for 16 hours.

    • Validation: Pull a 10 µL aliquot at 8 hours. Quench with wet ether and analyze by crude 1H NMR. The disappearance of the starting material's olefinic protons confirms conversion, while the ratio of the newly formed spirocyclic methyl peaks provides an early, accurate readout of the dr.

  • Quench & Purification: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography to isolate the major diastereomer.

Frequently Asked Questions (FAQs)

Q: Why does scaling up my spirocyclization reaction suddenly decrease the diastereoselectivity? A: Scale-up alters heat and mass transfer. If the reaction is highly exothermic or sensitive to trace moisture (e.g., CPA-catalyzed acetalizations), larger scales might experience localized heating or incomplete desiccation by molecular sieves, leading to epimerization. Ensure rigorous drying of solvents, increase the equivalents of molecular sieves, and utilize a syringe pump for the slow addition of the substrate.

Q: Can I use achiral Brønsted acids to achieve diastereoselective spirocyclization if my substrate already contains a chiral center? A: Substrate-directed diastereoselectivity is possible, but it is entirely dependent on the inherent thermodynamic preference of your specific molecule. If the inherent bias of the substrate opposes your desired stereocenter, an achiral acid will simply yield the thermodynamic product. A chiral catalyst is mandatory to override inherent substrate bias and achieve catalyst-controlled stereoselectivity[1].

References

  • Sun, Zhankui, et al. "Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations." Journal of the American Chemical Society (2012). URL:[Link]

  • Strong, Christian S., et al. "Enantioselective Michael Spirocyclization of Palladium Enolates." ChemRxiv (2025). URL:[Link]

  • Strong, Christian S., et al. "Enantioselective Michael Spirocyclization of Palladium Enolates." ACS Catalysis (2025). URL:[Link]

  • Mukherjee, Upasana, et al. "Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction." Organic Letters (2019). URL:[Link]

  • Mishra, Aniket, et al. "Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction." PubMed (2019). URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Screening for 7-Oxaspiro[3.5]nonane-6-carboxylic acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this unique spirocyclic scaffold. Given that this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes established principles from the broader field of oxaspirocycle and spiroether synthesis to provide a robust framework for your experimental design and troubleshooting efforts.[1][2]

Our approach is grounded in explaining the causality behind experimental choices, providing self-validating protocols, and referencing authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on your synthesis campaign.

Q1: What are the plausible synthetic strategies for constructing the 7-Oxaspiro[3.5]nonane-6-carboxylic acid core?

The synthesis of a spiroether fused to a cyclobutane ring presents a unique challenge. Plausible strategies involve forming one of the rings onto a pre-existing cyclic structure. The most common approaches for forming the oxacycle are intramolecular cyclizations.[3] Key retrosynthetic disconnections could involve:

  • Intramolecular Etherification/Cyclization: This is a primary strategy where a suitably functionalized cyclobutane or cyclohexane precursor undergoes cyclization to form the spirocyclic ether linkage. This can be catalyzed by acids, bases, or transition metals.

  • Transition-Metal Catalyzed C-H Activation/C-O Bond Formation: Advanced methods using catalysts like Palladium(II) can mediate the formation of C-O bonds through intramolecular C-H activation, which is particularly useful for constructing sterically hindered centers.[4][5]

  • [2+2] Cycloaddition followed by Cyclization: A photochemical or metal-catalyzed [2+2] cycloaddition could form the cyclobutane ring, followed by a subsequent intramolecular cyclization to form the ether.

The choice of strategy will heavily depend on the availability and complexity of the starting materials.

Q2: Why is catalyst screening so critical for this specific synthesis?

Catalyst selection is paramount for several reasons:

  • Yield and Efficiency: The primary goal is to identify a catalyst that promotes the desired transformation with high conversion and yield. Without an effective catalyst, the reaction may not proceed at all or may result in a complex mixture.[6]

  • Stereoselectivity: The spirocenter (C5) and the carbon bearing the carboxylic acid (C6) are potential stereocenters. A chiral catalyst or auxiliary can be crucial for controlling the diastereoselectivity and enantioselectivity of the product, which is often a critical requirement in medicinal chemistry.[3][4][7]

  • Chemoselectivity and Side Reactions: The starting materials will possess multiple reactive sites. An effective catalyst must selectively promote the desired bond formation without catalyzing side reactions like elimination, decomposition, or intermolecular reactions.[6]

  • Reaction Conditions: Different catalysts operate under different conditions (temperature, solvent, atmosphere). Screening helps identify a catalyst that functions under mild conditions, which can be crucial for preserving sensitive functional groups and preventing product degradation.[8]

Q3: What classes of catalysts should be prioritized for screening?

A broad screening approach is recommended. Based on established literature for analogous spiroether and oxaspirocycle syntheses, the following catalyst classes are high-priority candidates:

  • Transition Metal Catalysts:

    • Palladium (Pd): Pd(OAc)₂, PdCl₂(MeCN)₂, and similar complexes are powerful for C-O bond formation, often via C-H activation or Heck-type reactions.[4][5]

    • Copper (Cu): Copper-catalyzed methods, such as carboetherification, are effective for the de novo formation of both rings in a spirocycle synthesis.[3]

    • Rhodium (Rh) / Iridium (Ir): These are often used in spiroketalization and can be effective for specific cyclization pathways.[8]

    • Cobalt (Co): Cobalt(III) catalysis has emerged as a robust method for C-H activation and annulation to form spirocyclic systems.[9]

  • Organocatalysts:

    • N-Heterocyclic Carbenes (NHCs): NHCs can catalyze a variety of annulation and cycloaddition reactions to form complex heterocyclic and spirocyclic structures.[10]

    • Brønsted/Lewis Acids: Simple acids (e.g., TsOH, HCl) or Lewis acids (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄) are the most traditional catalysts for intramolecular etherification and spiroketalization.[11][12][13] They are excellent baseline catalysts to include in any screen.

  • Phase-Transfer Catalysts (PTCs): Chiral PTCs, often derived from cinchona alkaloids, can be highly effective in promoting enantioselective intramolecular cyclizations under biphasic conditions.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q: My reaction yield is consistently low or zero. What are the potential causes and solutions?

A: Low yield is a common and frustrating issue. A systematic approach is required to diagnose the problem.

  • Cause 1: Inactive Catalyst or Ligand. The catalyst may be old, may have been deactivated by air/moisture, or the chosen catalyst may simply be ineffective for this specific transformation.

    • Solution:

      • Verify Catalyst Source: Use a freshly opened bottle of catalyst or purchase from a reputable supplier.

      • Screen Different Catalysts: Your initial choice may not be optimal. Screen catalysts from different classes (e.g., a Pd(II) salt, a Cu(I) complex, and a strong Brønsted acid).[6]

      • Ensure Inert Atmosphere: For many transition metal catalysts, reactions must be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent oxidative deactivation.

  • Cause 2: Poor Starting Material Quality. Impurities in your starting materials (e.g., water, other nucleophiles, inhibitor residues) can poison the catalyst.

    • Solution:

      • Purify Starting Materials: Re-purify your starting materials by column chromatography, recrystallization, or distillation.

      • Characterize Thoroughly: Confirm the identity and purity of your starting materials by NMR, LC-MS, and elemental analysis before use.

  • Cause 3: Sub-optimal Reaction Conditions. Temperature, concentration, and solvent can dramatically affect reaction outcomes.

    • Solution:

      • Vary Temperature: Run the reaction at a lower temperature to prevent decomposition and at a higher temperature to overcome activation energy barriers.

      • Screen Solvents: The polarity and coordinating ability of the solvent can be critical. Screen a range of solvents like Toluene (non-polar), THF (coordinating), and DMF (polar aprotic).[6]

The logical flow for troubleshooting this issue can be visualized as follows:

G start Low / No Yield Observed check_catalyst Is the catalyst known to be active? start->check_catalyst check_sm Are starting materials pure & dry? check_catalyst->check_sm Yes action_catalyst Action: Use fresh catalyst. Screen different catalyst classes (Pd, Cu, Acid, Organocatalyst). check_catalyst->action_catalyst No check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes action_sm Action: Re-purify & dry starting materials. Confirm identity via NMR/MS. check_sm->action_sm No action_conditions Action: Screen temperature and a range of solvents (Toluene, THF, DCM, ACN). check_conditions->action_conditions No end_node Re-run Experiment check_conditions->end_node Yes (Re-evaluate synthetic route) action_catalyst->end_node action_sm->end_node action_conditions->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q: I'm observing significant side product formation. How can I improve selectivity?

A: Poor selectivity indicates that alternative, kinetically or thermodynamically favorable pathways are competing with your desired reaction.

  • Cause 1: Incorrect Catalyst/Ligand. The catalyst may be too reactive or not selective enough, leading to undesired reactions.

    • Solution: Screen different catalysts and, if applicable, ligands. For transition metal catalysts, ligands can tune steric and electronic properties, dramatically improving selectivity.[6] For example, in Pd-catalyzed reactions, switching from a simple phosphine ligand to a bidentate or bulky ligand can prevent side reactions.

  • Cause 2: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.

    • Solution: Lower the reaction temperature. This often increases selectivity for the pathway with the lowest activation energy.[6] Running reactions at 0°C or even -78°C can sometimes yield a single product.

  • Cause 3: Incorrect Stoichiometry. An excess of one reagent might lead to intermolecular side reactions.

    • Solution: If performing an intramolecular cyclization, ensure high dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture via a syringe pump.

Q: I've successfully synthesized the product, but purification is difficult. What are the best practices for isolating a spirocyclic carboxylic acid?

A: Purifying carboxylic acids can be challenging due to their polarity and potential for salt formation.

  • Technique 1: Acid-Base Extraction. This is the most fundamental method for purifying carboxylic acids.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

      • Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will deprotonate and move to the aqueous layer, while neutral organic impurities remain in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer to a pH < 4 with cold 1M HCl. The protonated carboxylic acid will often precipitate or can be extracted back into a fresh portion of organic solvent.

      • Dry the final organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[14]

  • Technique 2: Column Chromatography. If extraction is insufficient, chromatography is the next step.

    • Pro-Tip: Standard silica gel is acidic and can cause streaking with carboxylic acids. To improve separation, consider adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase. This keeps the product fully protonated and improves peak shape.[15]

  • Technique 3: Solid-Phase Extraction (SPE). For small-scale or parallel synthesis, anion-exchange SPE cartridges can be highly effective.

    • Principle: Use a basic resin (e.g., DOWEX formate resin) to capture the carboxylic acid from the crude mixture. Wash away neutral impurities, then elute the purified acid by washing the cartridge with a solution containing a stronger acid (e.g., 2% TFA or formic acid in methanol).[16]

  • Technique 4: Recrystallization. If the final product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Screen various solvents and solvent pairs (e.g., Ethyl Acetate/Hexanes, Methanol/Water, Toluene) to find conditions that provide good quality crystals.[14]

Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for screening different catalysts in parallel for the intramolecular cyclization to form the target oxaspirocycle.

G cluster_0 Reaction Setup cluster_1 Analysis prep 1. Prepare Stock Solutions - Substrate in dry solvent - Catalysts in dry solvent dispense 2. Dispense Catalysts - Array of reaction vials - Add 5-10 mol% of each catalyst prep->dispense add_sub 3. Add Substrate - Initiate reactions simultaneously dispense->add_sub react 4. React & Monitor - Stir at defined temp (e.g., 80°C) - Monitor by TLC/LC-MS at t=2, 8, 24h add_sub->react quench 5. Quench & Sample - Cool reactions - Take aliquot for LC-MS analysis react->quench analyze 6. Analyze Data - Compare % conversion - Identify promising hits quench->analyze

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Troubleshooting

Managing reaction exotherms in the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylicacid

Technical Support Center: Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for managing reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing reaction exotherms during the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. The information presented herein is designed to enhance laboratory safety, improve reaction control, and ensure the synthesis of a high-purity final product by addressing potential thermal hazards proactively.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid?

The most significant potential for a hazardous exotherm arises from the core lactone-forming step. A plausible and common synthetic route to this spiro-lactone involves the Baeyer-Villiger oxidation of a precursor ketone, 7-Oxaspiro[3.5]nonan-6-one.[1][2] This reaction uses powerful oxidizing agents, typically peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), peracetic acid, or hydrogen peroxide with a catalyst.[3][4]

Causality: The Baeyer-Villiger oxidation is highly exothermic due to the conversion of a relatively weak oxygen-oxygen single bond in the peracid to a stronger carbon-oxygen bond in the resulting lactone and carboxylic acid by-product. The overall process has a large negative enthalpy of reaction (ΔH). For a similar peracid oxidation, the heat generated was determined to be -975 kJ/mol, leading to a potential adiabatic temperature rise of 172 °C, highlighting the severe thermal risk if not controlled.[5]

Q2: Beyond the main oxidation, are there other potential sources of exotherms?

Yes, other steps in the synthesis or workup can also generate heat:

  • Quenching of Excess Oxidant: After the main reaction, any unreacted peracid must be neutralized. This is often done with a reducing agent like sodium thiosulfate or sodium sulfite.[6] This quenching process is itself a redox reaction and can be significantly exothermic, requiring controlled addition and cooling.

  • Acid/Base Neutralization: Any neutralization steps during the workup can release heat. While typically less hazardous than the main reaction, this can still cause boiling of low-boiling point solvents if not managed.

  • Product Decomposition: Although the oxetane ring is more stable than an epoxide, it is still a strained ring.[7] Under strongly acidic conditions or at elevated temperatures, it can be susceptible to ring-opening, which can be an exothermic process.

Q3: How does the scale of the reaction impact exotherm management?

Scaling up a reaction fundamentally changes its thermal behavior due to the surface-area-to-volume ratio .

  • Small Scale (Lab Bench): A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings (e.g., a cooling bath).

  • Large Scale (Pilot Plant): As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. The reaction generates heat throughout its entire volume, but can only dissipate it through its surface. This makes cooling much less efficient and significantly increases the risk of a thermal runaway.

Therefore, a procedure that is safe on a 1-gram scale may become extremely dangerous at a 1-kilogram scale without re-engineered controls.[5]

Q4: What is a thermal runaway and what are the immediate signs?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. This creates a dangerous feedback loop: the reaction temperature increases, which accelerates the reaction rate, which in turn generates even more heat.

Immediate Signs:

  • A rapid, uncontrolled increase in the internal reaction temperature, even with full cooling applied.

  • Sudden, vigorous boiling of the solvent.

  • A noticeable increase in pressure within the reaction vessel.

  • Evolution of gas or fumes.[5]

A thermal runaway can lead to reactor over-pressurization, explosion, and the release of hazardous materials.

Troubleshooting Guide: Exotherm-Related Issues

Symptom ObservedProbable Cause(s)Recommended Actions & Explanations
Rapid Temperature Spike During Oxidant Addition 1. Oxidant added too quickly. 2. Inadequate cooling bath capacity. 3. Accumulation of unreacted oxidant followed by sudden reaction.Immediate Action: 1. Stop the addition immediately. 2. Ensure the cooling bath is at the target temperature and has sufficient volume/surface area. 3. If safe, add a small amount of pre-chilled solvent to dilute the reaction mass and absorb heat. Explanation: The rate of heat generation must not exceed the rate of heat removal. Slow, controlled addition is the primary control parameter.[8]
Reaction Temperature Does Not Respond to Cooling 1. Exotherm rate exceeds the heat transfer capacity of the reactor. 2. Poor mixing, creating localized "hot spots". 3. Cooling bath is saturated (e.g., all ice has melted).Immediate Action: 1. Stop all reagent addition. 2. Increase stirrer speed to improve heat transfer to the vessel walls. 3. Replenish the cooling bath (e.g., add more dry ice). 4. Prepare for an emergency quench if the temperature continues to rise unabated.
Vigorous, Uncontrolled Off-Gassing 1. Thermal runaway causing solvent to boil. 2. Decomposition of peroxide/peracid, releasing oxygen gas.[7][9] 3. Quench of peracid is too rapid.Immediate Action: 1. Ensure the reactor is vented to a safe area (fume hood/scrubber). Do not seal the system. 2. Apply emergency cooling. 3. If caused by a quench, stop the addition of the quenching agent. Explanation: Oxygen evolution in the presence of flammable organic solvents creates a serious explosion risk.[7] The system must be able to safely vent any pressure buildup.
Low Yield or Formation of Impurities 1. High reaction temperatures leading to side reactions. 2. Decomposition of the oxetane ring or lactone product.Corrective Action: 1. Re-evaluate the process using a lower reaction temperature. 2. Ensure the internal temperature probe is accurately placed and calibrated. 3. Analyze byproducts to understand the decomposition pathway and adjust conditions (e.g., pH, temperature) accordingly.

Experimental Protocols & Data

Protocol 1: Recommended Setup for Controlled Baeyer-Villiger Oxidation

This protocol provides a self-validating system for managing the exotherm at a laboratory scale.

  • Vessel Selection: Use a jacketed glass reactor if available. If not, use a round-bottom flask that is no more than 50% full to ensure adequate headspace and surface area for cooling.

  • Stirring: Employ overhead mechanical stirring. A magnetic stir bar is often insufficient for viscous slurries or larger volumes, leading to poor heat transfer.

  • Temperature Monitoring: Place a calibrated thermocouple probe directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the vessel walls.

  • Reagent Addition: Use a syringe pump for the slow, controlled addition of the peroxyacid solution. This is superior to a dropping funnel as it provides a constant, non-gravity-dependent addition rate.

  • Cooling System: Prepare a cooling bath with a large volume relative to the reaction flask. Ensure the bath level is above the level of the reaction mixture inside the flask. (See Table 1 for options).

  • Inert Atmosphere: Maintain a gentle flow of an inert gas (e.g., Nitrogen) over the reaction. This helps to mitigate the risk of flammable atmospheres in case of oxygen evolution.[9]

Table 1: Common Laboratory Cooling Baths
Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Standard for mild exotherms.
Ice / Water / NaCl-10 to -20Eutectic mixture provides lower temperatures.
Dry Ice / Acetone-78Standard for low-temperature reactions. Use with caution due to flammability of acetone.
Dry Ice / Isopropanol-77A slightly safer alternative to acetone.
Visual Workflow for Proactive Exotherm Management

The following diagram outlines the decision-making process for safely managing a potentially exothermic reaction.

ExothermManagement A Step 1: Pre-Reaction Safety Assessment - Review literature for known hazards. - Perform reaction calorimetry (RC1) for scale-up. [2] B Step 2: Engineer Controls - Select appropriate reactor size. - Set up overhead stirring & calibrated probe. - Use a syringe pump for addition. A->B Plan C Step 3: Prepare Cooling System - Choose bath from Table 1. - Ensure bath volume is >> reactor volume. B->C Setup D Step 4: Controlled Execution - Cool reactor contents to setpoint. - Begin SLOW addition of oxidant. - Monitor internal temperature (T_i) constantly. C->D Execute E Decision: Is T_i stable and within ±2°C of setpoint? D->E F Continue controlled addition. Monitor T_i and visual cues. E->F  Yes   G Action: HALT Addition Immediately! E->G  No   F->E Continuous Monitoring I Reaction Complete & Safe Quench - Cool quench solution. - Add quench agent slowly. - Monitor temperature during quench. F->I Addition Complete H Troubleshoot: - Check cooling bath. - Check stirrer. - Is addition rate too high? G->H H->D Adjust & Resume Cautiously

Caption: Proactive workflow for managing exothermic reactions.

Causal Relationship of a Thermal Runaway

Understanding the feedback loop is critical for prevention.

ThermalRunaway A ↑ Reaction Temperature B ↑ Reaction Rate (Arrhenius Law) A->B C ↑ Heat Generation Rate B->C C->A Positive Feedback Loop E Condition: Heat Generation > Heat Removal D Heat Removal Rate (Cooling System) D->A Counteracts

Caption: Causal loop diagram illustrating a thermal runaway.

References

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide.
  • Execution of a Performic Acid Oxidation on Multikilogram Scale.
  • Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents.
  • H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis. However, th. EPFL.
  • Org. Syn. Coll. Vol. 5, 414. Organic Syntheses. [Link]

  • Baeyer–Villiger oxidation. Wikipedia. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Baeyer–Villiger Oxidation. IntechOpen. [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. PMC - NIH. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

Sources

Optimization

Analytical methods for detecting impurities in 7-Oxaspiro[3.5]nonane-6-carboxylicacid

Welcome to the Analytical Sciences Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique analytical challenges associated with 7-Oxaspiro[3.5]nonane-6-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Sciences Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique analytical challenges associated with 7-Oxaspiro[3.5]nonane-6-carboxylic acid .

Because this compound features a purely aliphatic spirocyclic core and lacks a strong UV chromophore, traditional analytical approaches often fail to provide adequate sensitivity or resolution. This guide synthesizes field-proven chromatographic strategies, self-validating protocols, and mechanistic troubleshooting to ensure robust impurity profiling in compliance with stringent regulatory standards.

Part 1: Diagnostic Workflow for Impurity Profiling

Before diving into specific troubleshooting, use the decision tree below to select the appropriate analytical technique based on the physicochemical properties of the suspected impurities.

ImpurityWorkflow Start 7-Oxaspiro[3.5]nonane-6-carboxylic acid Sample Matrix Volatile Volatile Fraction (Solvents, Alkyl Halides) Start->Volatile Thermal Partitioning NonVolatile Non-Volatile Fraction (Intermediates, Isomers) Start->NonVolatile Liquid Solubilization GCMS Headspace GC-MS (DB-624 Column) Volatile->GCMS ICH Q3C / M7 Analysis UVCheck UV Detection Check (Lacks Chromophore) NonVolatile->UVCheck Optical Assessment Chiral Chiral HPLC (Enantiomeric Resolution) NonVolatile->Chiral Stereocenter at C6 CAD UHPLC-CAD / ELSD (Universal Organics) UVCheck->CAD Poor UV Response MS UHPLC-ESI-MS (Mass Profiling) UVCheck->MS Isobaric/Unknowns

Analytical workflow for impurity profiling of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing poor peak response and severe baseline drift when analyzing 7-Oxaspiro[3.5]nonane-6-carboxylic acid using standard HPLC-UV at 254 nm or 210 nm? A1:

  • Causality: The spirocyclic structure of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is purely aliphatic; it lacks an extended conjugated π-electron system. Therefore, it does not absorb UV light at standard wavelengths (254 nm). While the carboxylic acid moiety absorbs weakly at low wavelengths (210 nm), gradient elution at this wavelength causes severe baseline drift due to the changing absorbance of the mobile phase solvents (e.g., Acetonitrile/Methanol).

  • Solution: Abandon UV detection for quantitation. Switch to a universal detector such as a or Evaporative Light Scattering Detector (ELSD). For structural elucidation, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization in negative mode (ESI-) to detect the deprotonated carboxylate ion [M-H]-[1].

Q2: How do I separate the target compound from uncyclized intermediates and starting materials? A2:

  • Causality: The synthesis of the 7-oxaspiro[3.5]nonane core often relies on tandem alkylation and enolate cyclization, typically reacting 1,3-dibromopropane with 4-oxocyclohexanecarboxylate derivatives[2]. Incomplete reactions leave behind uncyclized ester intermediates (non-volatile) and unreacted alkyl halides (volatile).

  • Solution: Employ an orthogonal, dual-method approach. Use Headspace GC-MS to detect volatile, potentially genotoxic starting materials like 1,3-dibromopropane[3]. For the non-volatile uncyclized intermediates, use the UHPLC-CAD method (detailed in Part 3) with a polar-embedded C18 column. Keeping the mobile phase acidic (pH ~2.7) ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring separation from neutral ester intermediates[4].

Q3: We detect an isobaric impurity (identical m/z) in our LC-MS profile. What is the likely structural cause, and how do we resolve it? A3:

  • Causality: Isobaric impurities in spirocyclic synthesis are typically regioisomers (formed if cyclization occurs at an unintended carbon) or diastereomers. Furthermore, because 7-Oxaspiro[3.5]nonane-6-carboxylic acid possesses a chiral center at the C6 position, enantiomeric impurities may be present if the synthesis was asymmetric.

  • Solution: Standard C18 columns often fail to resolve closely related spiro-diastereomers. Switch to a Pentafluorophenyl (PFP) stationary phase, which provides alternative selectivity driven by dipole-dipole and hydrogen-bonding interactions. If the impurity is an enantiomer, you must migrate the method to a Chiral Stationary Phase (CSP) such as Chiralpak AD-H or IC.

Part 3: Self-Validating Experimental Protocols

Protocol A: UHPLC-CAD/MS for Non-Volatile Organic Impurities

This protocol is designed to quantify the API and non-volatile synthesis intermediates without relying on UV chromophores.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The pKa of the carboxylic acid is ~4.5. Formic acid lowers the pH to ~2.7, ensuring the analyte is fully protonated and neutral, maximizing hydrophobic retention).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Self-Validating System Suitability Test (SST)

  • Action: Inject a resolution mixture containing 7-Oxaspiro[3.5]nonane-6-carboxylic acid and a known uncyclized ester intermediate (e.g., at 0.1% specification level).

  • Validation Criteria: The system is only validated for sample analysis if the resolution ( Rs​ ) between the API and the intermediate is ≥2.0 , and the CAD Signal-to-Noise (S/N) ratio for the 0.05% Limit of Quantitation (LOQ) standard is ≥10 .

Protocol B: Headspace GC-MS for Volatile Impurities

Designed to detect residual solvents and volatile alkyl halides (e.g., 1,3-dibromopropane)[3].

Step 1: Matrix Solubilization

  • Dissolve 50 mg of the sample in 1.0 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. (Causality: DMSO is a high-boiling solvent that completely dissolves the polar carboxylic acid without co-eluting with early volatile impurities).

Step 2: Headspace & GC Parameters

  • Oven Incubation: 85°C for 20 minutes.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm). (Causality: The mid-polarity cyanopropylphenyl phase is optimal for resolving halogenated alkanes from common synthesis solvents).

  • MS Detection: Electron Ionization (EI) mode, scanning m/z 35 to 300.

Part 4: Quantitative Data & Method Parameters

Table 1: Target Impurity Profile & Analytical Strategy

Impurity ClassExample CompoundAnalytical TechniqueLOD/LOQ TargetRegulatory Guideline
Residual Solvents DMF, DichloromethaneHS-GC-MS< 880 ppm (DMF)
Starting Materials 1,3-dibromopropaneHS-GC-MS< 10 ppm
Uncyclized Intermediates 4-oxocyclohexanecarboxylateUHPLC-CAD/MS< 0.10% area
Stereoisomers (S)-7-Oxaspiro[3.5]nonane...Chiral HPLC-CAD< 0.15% area

Table 2: UHPLC Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.4955
1.50.4955
8.00.41090
10.00.41090
10.10.4955
13.00.4955

Part 5: References

  • Sharma, A. K. "Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives." Research & Reviews: Journal of Pharmaceutical Analysis, 2025. Available at: [Link][1]

  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma Technical Articles, 2025. Available at: [Link][4]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Quality Guidelines. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity and improved pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling strategy to "escape from flatland" and access new chemical space.[1] Among these, the 7-oxaspiro[3.5]nonane core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive framework for the validation of the biological activity of 7-oxaspiro[3.5]nonane-6-carboxylic acid derivatives.

While specific biological data for this particular class of compounds is nascent in the public domain, this document will draw upon established principles of medicinal chemistry and data from structurally related spirocycles to propose potential therapeutic applications and detail the requisite experimental validation protocols. We will objectively compare the potential performance of these derivatives against relevant alternatives, supported by a robust foundation of experimental design.

The Rationale for Investigating 7-Oxaspiro[3.5]nonane Derivatives

The incorporation of an oxa-spirocyclic motif into a molecular structure can confer significant advantages. The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating interactions with biological targets.[2] The rigid spirocyclic framework helps to pre-organize substituents in a defined three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for target proteins.[1]

Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been successfully developed as potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3][4] This precedent underscores the potential of the spiro[3.5]nonane framework to interact meaningfully with complex biological targets. Furthermore, other spirocyclic compounds, such as spirooxindoles, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Based on these observations, derivatives of 7-oxaspiro[3.5]nonane-6-carboxylic acid are hypothesized to possess potential as:

  • Anticancer agents: The rigid scaffold could be decorated with pharmacophores that target key oncogenic proteins.

  • Anti-inflammatory agents: The carboxylic acid moiety, combined with the unique spirocyclic core, may lead to novel inhibitors of inflammatory enzymes.

  • Antimicrobial agents: The overall structure could be tailored to disrupt microbial cell walls or key metabolic pathways.

  • Analgesics: Modulation of ion channels or receptors involved in pain signaling is a plausible therapeutic application.

A Roadmap for Biological Validation

A systematic approach is essential to validate the biological activity of novel 7-oxaspiro[3.5]nonane-6-carboxylic acid derivatives. The following sections outline key experimental workflows.

Synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Derivatives

While a specific, detailed synthesis for 7-Oxaspiro[3.5]nonane-6-carboxylic acid was not found in the reviewed literature, a plausible synthetic route can be adapted from the synthesis of the related 6-Oxaspiro[3.5]nonane-7-carboxylic acid.[7] The following is a proposed synthetic workflow:

Synthesis_Workflow start Starting Materials (e.g., Cyclobutanone and a suitable malonic ester derivative) step1 Knoevenagel Condensation start->step1 step2 Michael Addition step1->step2 step3 Dieckmann Condensation step2->step3 step4 Hydrolysis and Decarboxylation step3->step4 step5 Derivatization of Carboxylic Acid step4->step5 end_product 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Derivatives step5->end_product

Caption: Proposed synthetic workflow for 7-Oxaspiro[3.5]nonane-6-carboxylic acid derivatives.

Part 1: In Vitro Biological Evaluation

Initial screening of biological activity should be performed using a panel of in vitro assays to assess cytotoxicity, and potential anticancer, anti-inflammatory, and antimicrobial effects.

Cytotoxicity Assays: Establishing a Therapeutic Window

It is crucial to first determine the inherent cytotoxicity of the compounds to establish a concentration range for subsequent biological assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 7-oxaspiro[3.5]nonane-6-carboxylic acid derivatives in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Cytotoxicity of Spirocyclic Compounds

Compound ClassCancer Cell LineRepresentative IC50 (µM)Citation
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones A5490.18 - 0.19
MDA-MB-2310.08 - 0.09[8]
HeLa0.14 - 0.15[8]
Spirooxindoles MCF74.3 - 10.7
HepG23.5 - 6.9[5]
7-Oxaspiro[3.5]nonane-6-carboxylic Acid Derivatives TBDTo be determined
Non-Spirocyclic Analogs (e.g., Cyclohexanecarboxylic acid derivatives) TBDTo be determined

This table provides a template for presenting cytotoxicity data. The data for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and Spirooxindoles are from published studies on different spirocyclic scaffolds and serve as a benchmark for comparison.

Anti-Inflammatory Activity Assays

The potential of the derivatives to modulate inflammatory pathways can be assessed by targeting key enzymes like cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/2) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Susceptibility Testing

The antimicrobial potential of the compounds can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Part 2: In Vivo Biological Validation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

In Vivo Analgesic Activity Model

The acetic acid-induced writhing test is a common model to screen for peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Acclimatize mice to the experimental conditions.

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally. A positive control such as aspirin can be used.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior).

  • Data Analysis: Calculate the percentage of inhibition of writhing compared to the vehicle control group.

In_Vivo_Analgesia_Workflow cluster_pre_treatment Pre-treatment cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization compound_admin Compound Administration (Test, Vehicle, Positive Control) acclimatization->compound_admin writhing_induction Induction of Writhing (Acetic Acid Injection) compound_admin->writhing_induction observation Observation and Counting of Writhes writhing_induction->observation data_analysis Calculation of % Inhibition observation->data_analysis

Caption: Workflow for the in vivo acetic acid-induced writhing test.

Part 3: Comparative Analysis and Future Directions

The biological activity data obtained for the 7-oxaspiro[3.5]nonane-6-carboxylic acid derivatives should be compared with that of relevant benchmarks.

Comparison with Alternatives:

  • Non-Spirocyclic Analogs: A direct comparison with non-spirocyclic analogs (e.g., substituted cyclohexanecarboxylic acids) will be crucial to determine if the spirocyclic scaffold provides any tangible benefits in terms of potency, selectivity, or pharmacokinetic properties.

  • Other Spirocyclic Scaffolds: Benchmarking against other well-characterized spirocyclic compounds, such as the 7-azaspiro[3.5]nonane derivatives, can provide insights into the role of the oxygen atom in the scaffold and its impact on biological activity.[3][9]

Future Directions:

Should promising activity be identified, further studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives to understand how different substituents on the spirocyclic core and the carboxylic acid moiety affect biological activity.

  • Mechanism of Action studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their effects.

  • Pharmacokinetic and Toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.

Conclusion

The 7-oxaspiro[3.5]nonane-6-carboxylic acid scaffold represents a novel and promising area for drug discovery. While direct biological data is currently limited, the principles of medicinal chemistry and the precedent set by related spirocyclic compounds suggest a high potential for discovering new therapeutic agents. The systematic validation workflow outlined in this guide provides a clear path for researchers to explore the biological activities of these intriguing molecules and to compare their performance against existing alternatives. Through rigorous and objective evaluation, the true therapeutic potential of this novel chemical space can be unlocked.

References

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][10]deca-6,9-diene-3,8-dione Derivatives. PMC. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry. [Link]

  • 6-Oxaspiro[3.5]nonane-7-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • 6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid; trifluoroacetic acid. NextSDS. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]

  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid. PubChem. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]

Sources

Validation

The Rising Star in 3D-Pharmacology: A Comparative Guide to 7-Oxaspiro[3.5]nonane-6-carboxylic Acid and Other Spirocyclic Scaffolds in Drug Design

In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional "flat" pharmacophores has led to a surge in the exploration of three-dimensional (3D) sca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional "flat" pharmacophores has led to a surge in the exploration of three-dimensional (3D) scaffolds.[1][2][3] Among these, spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as particularly promising motifs.[4][5] Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, leading to enhanced target engagement and improved physicochemical properties.[6][7][8]

This guide provides an in-depth comparison of a relatively unexplored yet potentially valuable scaffold, 7-oxaspiro[3.5]nonane-6-carboxylic acid , with other more established spirocyclic compounds in the context of drug design. While direct comparative experimental data for 7-oxaspiro[3.5]nonane-6-carboxylic acid is limited, this guide will leverage available data on analogous structures and fundamental medicinal chemistry principles to project its potential advantages and guide future research.

The Spirocyclic Advantage: Escaping Flatland

The "escape from flatland" concept has become a guiding principle in contemporary medicinal chemistry, advocating for the move away from planar, aromatic-rich molecules towards more sp3-hybridized, 3D structures.[2] Spirocycles are at the forefront of this movement, offering several key advantages:

  • Enhanced Target Binding: The rigid conformation of spirocycles can pre-organize functional groups in an optimal orientation for binding to protein targets, potentially increasing potency and selectivity.[4][6]

  • Improved Physicochemical Properties: The introduction of a spiro center can disrupt planarity, which often leads to improved aqueous solubility and metabolic stability, while modulating lipophilicity (LogP).[3][6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.[9]

A Head-to-Head Comparison: 7-Oxaspiro[3.5]nonane-6-carboxylic Acid vs. Key Comparators

To understand the potential of 7-oxaspiro[3.5]nonane-6-carboxylic acid, we will compare its projected properties against two well-established spirocyclic scaffolds: 7-azaspiro[3.5]nonane and spiro[3.3]heptane .

Property7-Oxaspiro[3.5]nonane-6-carboxylic acid (Projected)7-Azaspiro[3.5]nonaneSpiro[3.3]heptane-2-carboxylic acid
Molecular Weight ~172 g/mol ~127 g/mol (base)~154 g/mol
Projected LogP Low to moderateLowModerate
Aqueous Solubility High (due to oxa and carboxyl groups)Moderate to highModerate
Key Features Oxygen heteroatom for H-bonding, carboxylic acid for salt formation and H-bondingNitrogen heteroatom for H-bonding and substitutionRigid hydrocarbon core, carboxylic acid for interactions
Potential Applications CNS disorders, metabolic diseases, oncologyGPR119 agonists, oncologyBioisosteric replacement of larger rings

Note: The properties for 7-Oxaspiro[3.5]nonane-6-carboxylic acid are projected based on the known effects of its constituent functional groups.

The Influence of the Oxa- and Carboxyl- Moieties

The presence of the oxygen atom in the 7-oxaspiro[3.5]nonane core is predicted to have a significant impact on its properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and target interactions. The carboxylic acid group is a key functional handle, allowing for salt formation to further enhance solubility and providing a strong hydrogen bond donor and acceptor for target binding.

Experimental Protocols

General Synthesis of Spirocyclic Carboxylic Acids

The synthesis of spirocyclic carboxylic acids often involves multi-step sequences. A general workflow is presented below.

Spirocyclic_Acid_Synthesis Start Commercially Available Starting Material (e.g., cyclic ketone) Step1 Spirocyclization Reaction (e.g., Wittig, Grignard) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Introduction of Carboxylic Acid Moiety Step2->Step3 Final Final Spirocyclic Carboxylic Acid Step3->Final

Caption: A generalized synthetic workflow for spirocyclic carboxylic acids.

Step-by-Step Protocol for a Representative Spirocyclization:

  • Reaction Setup: To a solution of a suitable cyclic ketone (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add the appropriate Wittig reagent or Grignard reagent (1.1 eq) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation: In Vitro Assays

A standard suite of in vitro assays is crucial for evaluating the potential of novel spirocyclic compounds.

In_Vitro_Assay_Workflow Compound Spirocyclic Test Compound Potency Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound->Potency Selectivity Selectivity Panel (Off-target screening) Potency->Selectivity Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) Selectivity->Cytotoxicity ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) Cytotoxicity->ADME Lead Lead Candidate Identification ADME->Lead

Caption: A typical workflow for the in vitro evaluation of drug candidates.

Protocol for a Target-Based Enzyme Inhibition Assay (Example):

  • Reagent Preparation: Prepare a stock solution of the spirocyclic test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate. Add the test compound at various concentrations (serially diluted). Add the enzyme solution and incubate for a pre-determined time.

  • Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

While 7-oxaspiro[3.5]nonane-6-carboxylic acid remains a relatively understudied scaffold, its structural features suggest significant potential in drug discovery. The presence of both an oxygen heteroatom and a carboxylic acid moiety within a rigid spirocyclic framework is a compelling combination for achieving desirable physicochemical and pharmacological properties.

Further research is warranted to synthesize and experimentally validate the properties of this and related oxaspirocyclic compounds. Direct, head-to-head comparisons with established scaffolds like 7-azaspiro[3.5]nonane will be crucial in elucidating its true potential and defining its niche in the ever-expanding landscape of 3D-pharmacology. The protocols and comparative framework provided in this guide aim to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. 2022. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022;17(6):603-618. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. 2021. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane. PubChem. [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylicacid. ChemBK. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

  • Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... ResearchGate. [Link]

  • Experimental pKa values of carboxylic acids 49 and 18b. a)For compound... ResearchGate. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. [Link]

  • Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. ResearchGate. [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry. [Link]

  • Spiro Products. Advanced ChemBlocks. [Link]

  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid. PubChem. [Link]

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Comparative

Enantioselective separation of 7-Oxaspiro[3.5]nonane-6-carboxylicacid isomers

Technical Comparison Guide: Enantioselective Separation of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Isomers As a Senior Application Scientist, I frequently encounter the challenge of resolving small, polar spirocyclic mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Enantioselective Separation of 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Isomers

As a Senior Application Scientist, I frequently encounter the challenge of resolving small, polar spirocyclic molecules. The spirocyclic scaffold is highly valued in modern drug development for its ability to project chemical functionality into three-dimensional space, thereby improving target binding affinity and metabolic stability.

7-Oxaspiro[3.5]nonane-6-carboxylic acid represents a particularly challenging motif. It combines a rigid, hydrophobic spiro-core with a highly polar, ionizable carboxylic acid at the chiral C6 position. Because the two enantiomers of chiral carboxylic acids can exhibit dramatically different pharmacokinetic, therapeutic, or even teratogenic profiles, rigorous enantioselective separation is a non-negotiable step in the pharmaceutical pipeline[1]. This guide objectively compares the leading methodologies for isolating these isomers, providing the causal reasoning and self-validating protocols necessary for successful method transfer.

Mechanistic Causality in Chiral Recognition

The separation of chiral carboxylic acids is notoriously difficult due to their tendency to dimerize via hydrogen bonding and undergo secondary ionic interactions with the stationary phase, which leads to severe peak tailing[2]. Successful chiral recognition requires a precise three-point interaction model.

The orthogonal spiro-rings of 7-Oxaspiro[3.5]nonane-6-carboxylic acid provide distinct steric bulk that differentially penetrates the chiral helical grooves of polysaccharide-based Chiral Stationary Phases (CSPs)[3]. However, to achieve baseline resolution, we must actively suppress the ionization of the -COOH group. This is the causal reason why acidic additives (such as 0.1% Trifluoroacetic acid, TFA) are mandatory in the mobile phase. The additive maintains the analyte in a protonated, neutral state, preventing non-specific ionic binding with free silanols on the silica support and ensuring that the enantiomers interact uniformly with the chiral selector[4].

Comparative Analysis of Separation Modalities

To isolate the isomers of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, three primary methodologies are typically evaluated.

  • Chiral Supercritical Fluid Chromatography (SFC): The premier choice for modern laboratories. SFC utilizes supercritical CO 2​ , which possesses gas-like diffusivity and liquid-like solvating power. When paired with an alcohol modifier and a polysaccharide CSP (e.g., Chiralpak AD-H), SFC delivers superior enantioselectivity and speed compared to traditional liquid chromatography[4]. The low viscosity of CO 2​ allows for high flow rates without exceeding system backpressure limits[5].

  • Chiral High-Performance Liquid Chromatography (HPLC): A highly accessible alternative using normal-phase (Hexane/Isopropanol) or reversed-phase conditions. While effective for aryloxycarboxylic and spirocyclic acids, it suffers from longer equilibration times, broader peaks, and high organic solvent consumption[6].

  • Classical Diastereomeric Salt Resolution: A non-chromatographic bulk method. The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethanamine) to form a mixture of diastereomeric salts. These salts are then separated by fractional crystallization based on differential solubility[1].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance for spirocyclic carboxylic acids across different modalities, adapted from benchmark polysaccharide CSP data[3].

MetricChiral SFC (Preferred)Chiral HPLC (Normal Phase)Diastereomeric Resolution
Typical Resolution ( Rs​ ) > 3.0 (Baseline)1.5 - 2.8N/A (Purity >98% ee)
Selectivity Factor ( α ) 1.451.24N/A
Analysis/Cycle Time 3 - 8 minutes15 - 30 minutes24 - 48 hours
Solvent Consumption Low (Mostly CO 2​ )High (Hexane/IPA)Moderate (Crystallization)
Mechanistic Driver CSP Helical InteractionsCSP Helical InteractionsDifferential Salt Solubility

Experimental Protocol: Self-Validating SFC Workflow

To ensure trustworthiness, the following SFC protocol is designed as a self-validating system. It includes a built-in feedback loop to dynamically adjust the method based on real-time resolution data.

Step 1: Column & Mobile Phase Preparation

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO 2​ / Methanol containing 0.1% TFA (80:20 v/v).

  • Causality Check: Ensure the TFA is freshly added to the Methanol modifier. Degraded TFA will fail to suppress ionization, leading to immediate peak tailing.

Step 2: Instrumental Parameter Initialization

  • Flow Rate: 3.0 mL/min.

  • Automated Back Pressure Regulator (ABPR): 120 bar (Critical to maintain CO 2​ in the supercritical state).

  • Column Temperature: 35 °C.

Step 3: Sample Preparation

  • Dissolve racemic 7-Oxaspiro[3.5]nonane-6-carboxylic acid in pure Methanol at a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Execution and System Validation (The Feedback Loop)

  • Inject 10 µL of the sample. Monitor the eluent at 210 nm (spirocyclic acids lack strong chromophores, necessitating low-UV detection).

  • Validation Check: Calculate the Resolution ( Rs​ ) between the two enantiomeric peaks.

    • If Rs​≥2.0 : The system is validated. Proceed to preparative scale-up.

    • If Rs​<1.5 : The hydrogen-bonding kinetics are too fast. Corrective Action: Increase the steric bulk of the modifier by switching from Methanol to Isopropanol (IPA). The bulkier IPA slows down the interaction kinetics within the CSP grooves, artificially inflating the separation factor ( α ).

Methodological Workflow Visualization

Workflow Start Racemic 7-Oxaspiro[3.5]nonane- 6-carboxylic acid Split Method Selection Start->Split SFC Chiral SFC (Preferred) Polysaccharide CSPs Split->SFC High Throughput HPLC Chiral HPLC Normal/Reversed Phase Split->HPLC Standard Lab Classical Diastereomeric Salt Resolution Split->Classical Bulk Scale OptSFC Modifier Optimization (MeOH + 0.1% TFA) SFC->OptSFC Prep Preparative Scale-Up & Isomer Recovery HPLC->Prep Classical->Prep OptSFC->Prep

Figure 1: Decision matrix and optimization workflow for enantioselective spirocyclic resolution.

References

  • Chemistry LibreTexts. "6.8: Resolution: Separation of Enantiomers." LibreTexts. 1

  • BenchChem. "Comparing the performance of different chiral columns for Spiro[3.5]nonan-2-ol separation." BenchChem Technical Guides. 3

  • National Institutes of Health (NIH). "Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry Platform." PMC. 5

  • ResearchGate. "A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest." ResearchGate Publications. 4

  • ResearchGate. "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." ResearchGate Publications. 6

  • National Institutes of Health (NIH). "Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography." PubMed. 2

Sources

Validation

Analytical Methods for the Quantification of 7-Oxaspiro[3.5]nonane-6-carboxylic acid in Biological Matrices

Executive Summary & The Bioanalytical Challenge 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a specialized spirocyclic building block increasingly utilized in modern drug discovery to optimize the pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

7-Oxaspiro[3.5]nonane-6-carboxylic acid is a specialized spirocyclic building block increasingly utilized in modern drug discovery to optimize the pharmacokinetic properties of lead compounds. The rigid spiro[3.5]nonane scaffold enhances metabolic stability and aqueous solubility; however, quantifying this molecule in complex biological matrices (e.g., plasma, urine, tissue) presents a formidable bioanalytical challenge.

As a highly polar, low-molecular-weight aliphatic acid, it exhibits negligible retention on standard reversed-phase (RP) liquid chromatography columns. Furthermore, direct analysis is plagued by poor ionization efficiency in negative electrospray ionization (ESI-) mode, where critically hinder assay sensitivity and reproducibility[1]. To achieve the sub-ng/mL sensitivity required for pharmacokinetic (PK) profiling, the analytical strategy must shift from direct measurement to chemical derivatization.

Methodological Landscape: A Comparative Analysis

When developing a quantitative assay for spirocyclic carboxylic acids, bioanalytical scientists typically evaluate three primary modalities. The table below objectively compares the performance of these methods based on empirical data extrapolated from[2].

Analytical ParameterDirect LC-MS/MS (ESI-)GC-MS (Methyl Esterification)3-NPH Derivatization LC-MS/MS (ESI+)
Primary Limitation Poor RP retention & low ionizationVolatility losses during sample dryingRequires precise quenching steps
Sample Prep Time ~30 mins~120 mins~60 mins
Chromatographic Resolution Poor (Peak tailing)ExcellentExcellent (via CSH C18 columns)
Limit of Detection (LOD) 50 - 100 ng/mL10 - 20 ng/mL0.1 - 0.5 ng/mL
Linear Dynamic Range 100 - 5,000 ng/mL20 - 10,000 ng/mL0.5 - 50,000 ng/mL
Matrix Effect Severe (>60% suppression)MinimalLow (<15% suppression)
Derivatization Efficiency N/A~85%[3]

Mechanistic Insights: Why 3-NPH Derivatization Wins (Expertise & Experience)

Do not view derivatization merely as an extra sample preparation step; it is a fundamental physicochemical transformation designed to manipulate the analyte's behavior in both the liquid and gas phases.

  • Overcoming Steric Hindrance: The spiro[3.5]nonane ring introduces significant steric bulk adjacent to the C6-carboxylic acid. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent alongside pyridine (a nucleophilic catalyst) forms a highly reactive acylpyridinium intermediate. This effectively overcomes the steric barrier, allowing 3-NPH to attack and form a stable hydrazone.

  • Chromatographic Shift: The addition of the 3-nitrophenyl group drastically increases the lipophilicity of the molecule, shifting its retention mechanism on a C18 column from virtually non-retained to highly retained.

  • Ionization Polarity Reversal: Native carboxylic acids rely on deprotonation (ESI-), which is easily suppressed by endogenous salts and lipids in plasma. The 3-NPH derivative contains secondary amines that readily accept a proton, allowing the assay to[1].

Validated Experimental Protocol: 3-NPH Derivatization Workflow

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every bioanalytical protocol must be a self-validating system . The following step-by-step methodology incorporates built-in controls to ensure absolute data integrity.

Step 1: Protein Precipitation & Isotope Spiking
  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The immediate addition of the SIL-IS prior to extraction mathematically normalizes any downstream variations in derivatization efficiency or matrix-induced ion suppression.

Step 2: EDC-Mediated Coupling
  • Action: Transfer 40 µL of the supernatant to a clean vial. Add 20 µL of 200 mM 3-NPH (in 50% aqueous ACN) and 20 µL of 120 mM EDC containing 6% pyridine (in 50% aqueous ACN). Incubate at 40°C for 30 minutes.

  • Causality: Pyridine is strictly required here; without it, the reaction kinetics for sterically hindered spirocyclic acids are too slow, leading to incomplete derivatization and high coefficient of variation (CV) values.

Step 3: Quenching & Dilution
  • Action: Post-incubation, add 920 µL of 50% aqueous methanol containing 0.1% formic acid to quench the reaction.

  • Causality: Formic acid neutralizes the pyridine and destroys unreacted EDC, preventing the continuous formation of background artifacts while waiting in the autosampler queue.

Step 4: LC-MS/MS Acquisition
  • Action: Inject 2 µL onto a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XBridge).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in ACN.

  • Causality: A CSH column maintains a slight positive surface charge at acidic pH. This prevents the secondary interactions that typically cause peak tailing for hydrazone derivatives, ensuring sharp, symmetrical peaks for accurate integration.

Workflow Visualization

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Extraction Protein Precipitation & SIL-IS Spiking Sample->Extraction Deriv Chemical Derivatization (3-NPH + EDC + Pyridine) Extraction->Deriv LC RP-LC Separation (CSH C18 Column) Deriv->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Quantification of 7-Oxaspiro[3.5]nonane -6-carboxylic acid MS->Data

Caption: Analytical workflow for the quantification of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

References

  • Han, J., et al. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." Analytica Chimica Acta, 2022. URL:[Link]

  • Jain, S. K., et al. "An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer." International Journal of Molecular Sciences, 2024. URL:[Link]

  • Li, Y., et al. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry, 2021. URL:[Link]

  • Fessard, A., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, 2024. URL:[Link]

Sources

Comparative

A Multi-Pronged Strategy for Unveiling the Biological Targets of 7-Oxaspiro[3.5]nonane-6-carboxylic acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often formidable mile...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often formidable milestone in this process is the identification of the molecule's direct biological targets. This guide provides an in-depth, technically-grounded strategy for the target deconvolution of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, a novel scaffold with yet unknown biological functions. We will explore and compare complementary experimental approaches, emphasizing the rationale behind each step to construct a self-validating workflow.

While the specific biological activities of 7-Oxaspiro[3.5]nonane-6-carboxylic acid are not yet characterized, the broader class of spirocyclic compounds, including oxaspiro derivatives, has demonstrated a wide array of pharmacological effects, from anticancer and antimicrobial to antihypertensive properties.[1][2] This suggests that our subject compound could interact with a range of protein classes, necessitating a broad and unbiased screening approach.

This guide will detail a primary, affinity-based chemical proteomics strategy, supported by a secondary, label-free validation method. This dual approach is designed to maximize the probability of identifying true binding partners while minimizing false positives.

Part 1: The Core Strategy - A Chemical Proteomics Approach

The cornerstone of our target identification campaign will be an affinity-based chemical proteomics workflow.[3][4][5] This method relies on the synthesis of a chemical probe derived from 7-Oxaspiro[3.5]nonane-6-carboxylic acid, which is then used to "fish" for its binding partners in a cellular context.

Rationale for an Affinity-Based Approach

Affinity-based methods provide a direct physical link between the small molecule and its protein targets.[6][7] By immobilizing the compound, we can isolate interacting proteins from a complex cellular lysate for subsequent identification by mass spectrometry.[8][9] This approach is particularly powerful for identifying high-affinity interactions.

Experimental Workflow: Chemical Proteomics

The overall workflow for our chemical proteomics experiment is depicted below:

Chemical_Proteomics_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification & Validation A 7-Oxaspiro[3.5]nonane- 6-carboxylic acid B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Immobilize Probe on Beads C->D E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE & In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J K Hit Validation J->K

Caption: A schematic of the affinity-based chemical proteomics workflow.

Detailed Experimental Protocol: Probe Synthesis and Affinity Pulldown

1. Synthesis of an Affinity Probe:

  • Rationale: To enable the capture of interacting proteins, a linker and an affinity tag (e.g., biotin) will be chemically attached to the 7-Oxaspiro[3.5]nonane-6-carboxylic acid core. The carboxylic acid moiety is a logical point of attachment for a linker, as it is a reactive handle. Structure-activity relationship (SAR) studies, if available, would ideally guide the point of linker attachment to minimize disruption of the compound's binding pharmacophore.[10]

  • Protocol:

    • Synthesize an amino-terminated linker of appropriate length (e.g., a short polyethylene glycol; PEG linker).

    • Activate the carboxylic acid of 7-Oxaspiro[3.5]nonane-6-carboxylic acid using a standard coupling reagent (e.g., HATU or EDC/NHS).

    • React the activated carboxylic acid with the amino-terminated linker to form an amide bond.

    • Conjugate the other end of the linker to a biotin moiety.

    • Purify the final biotinylated probe by HPLC.

2. Affinity Pulldown:

  • Rationale: The biotinylated probe will be immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that bind to the 7-Oxaspiro[3.5]nonane-6-carboxylic acid moiety will be captured. Stringent washing steps are crucial to remove non-specifically bound proteins.

  • Protocol:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the probe.

    • Incubate the probe-coated beads with the cell lysate. As a negative control, incubate beads with a biotinylated linker alone or conduct a competition experiment by adding an excess of the free, unmodified 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

    • Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

3. Protein Identification by Mass Spectrometry:

  • Rationale: The eluted proteins will be separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • Run the eluted protein samples on a 1D SDS-PAGE gel.

    • Excise the protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

    • Compare the protein lists from the experimental and control pulldowns to identify specific binding partners.

Part 2: Orthogonal Validation - The Cellular Thermal Shift Assay (CETSA)

To increase confidence in the putative targets identified through chemical proteomics, an orthogonal, label-free method is highly recommended. The Cellular Thermal Shift Assay (CETSA) is an excellent choice for this purpose.[11][12][13]

Rationale for CETSA

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[14][15] This method is performed in intact cells or cell lysates and does not require any modification of the compound, thus avoiding potential artifacts introduced by chemical probes.[16] A positive CETSA result provides strong evidence of direct target engagement in a physiological context.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment & Heat Shock cluster_lysis Lysis & Fractionation cluster_detection Protein Detection & Analysis A Treat Cells with Compound or Vehicle (DMSO) B Heat Cells at a Range of Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble & Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melt Curve & Determine Thermal Shift F->G

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocol: CETSA

1. Cell Treatment and Heat Shock:

  • Protocol:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Treat the cells with varying concentrations of 7-Oxaspiro[3.5]nonane-6-carboxylic acid or a vehicle control (e.g., DMSO) for a defined period.

    • Heat the plate at a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes).

2. Lysis and Fractionation:

  • Protocol:

    • Lyse the cells using a suitable lysis buffer (e.g., containing non-ionic detergents and protease inhibitors).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

3. Protein Detection and Analysis:

  • Protocol:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the putative target protein (identified from the chemical proteomics screen) in the soluble fraction using a specific antibody via Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a "melt curve".

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

Comparison of Target Identification Strategies

FeatureChemical Proteomics (Affinity-Based)Cellular Thermal Shift Assay (CETSA) (Label-Free)Drug Affinity Responsive Target Stability (DARTS) (Label-Free)
Principle Physical isolation of binding partners using an immobilized probe.[6][7]Ligand-induced thermal stabilization of the target protein.[14][15]Ligand-induced resistance to proteolysis.[7][9]
Compound Modification Required (synthesis of a tagged probe).[8]Not required.[16]Not required.[5]
Throughput Moderate to high, especially with automated platforms.High, adaptable to multi-well formats.[12]Moderate.
Primary Application Unbiased discovery of direct binding partners.[3][4]Validation of target engagement in a cellular context.[11]Identification and validation of protein-ligand interactions.[10]
Potential Challenges - Linker or tag may interfere with binding.- Identification of non-specific binders.- Not all ligand binding events result in a thermal shift.- Requires a specific antibody for detection.- Not all ligand binding events confer protease resistance.
Key Advantage Directly identifies binding proteins.Physiologically relevant assessment of target engagement.Does not require compound modification.

Conclusion and Future Directions

The proposed dual strategy of chemical proteomics and CETSA provides a robust framework for the identification and validation of the biological targets of 7-Oxaspiro[3.5]nonane-6-carboxylic acid. Successful identification of direct binding partners will be a pivotal step in elucidating the compound's mechanism of action and will pave the way for further preclinical development. Subsequent studies should focus on validating the functional consequences of target engagement through cellular and biochemical assays, as well as structural biology approaches to characterize the binding interaction at the molecular level.

References

  • Affinity-based target identification for bioactive small molecules.RSC Publishing.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors.ACS Chemical Biology.
  • Affinity-based target identification for bioactive small molecules.MedChemComm (RSC Publishing).
  • Chemical Proteomics.Evotec.
  • Chemical Proteomics for Target Valid
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Target identification of natural products and bioactive compounds using affinity-based probes.
  • Target deconvolution techniques in modern phenotypic profiling.PMC - NIH.
  • A brief introduction to chemical proteomics for target deconvolution.PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter.
  • Target identification of small molecules: an overview of the current applic
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • Target Identification and Valid
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.SciSpace.
  • Design, spectroscopic characterizations, and biological investigation of oxospiro[chromine-4,3-indolene]-based compounds as promising antiproliferative EGFR inhibitors and antimicrobial agents.PubMed.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.PMC.
  • Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp. FL1375 and FL1031, Endolichenic Fungi Inhabiting Parmotrema tinctorum and Cladonia evansii.
  • Oxa-spirocycles: synthesis, properties and applications.Chemical Science (RSC Publishing).

Sources

Validation

In Silico Docking Studies of 7-Oxaspirononane-6-carboxylic acid: A Next-Generation Spirocyclic Bioisostere for GPR40 Targeting

In Silico Docking Studies of 7-Oxaspiro[1]nonane-6-carboxylic acid: A Next-Generation Spirocyclic Bioisostere for GPR40 Targeting The shift from flat aromatic rings to three-dimensional, sp³-rich scaffolds—a paradigm fam...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Docking Studies of 7-Oxaspiro[1]nonane-6-carboxylic acid: A Next-Generation Spirocyclic Bioisostere for GPR40 Targeting

The shift from flat aromatic rings to three-dimensional, sp³-rich scaffolds—a paradigm famously termed "Escaping from Flatland" —has fundamentally transformed modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can drastically improve physicochemical properties, including aqueous solubility, while reducing off-target promiscuity and toxicity.

In this comparison guide, we objectively evaluate the in silico docking performance of 7-Oxaspiro[1]nonane-6-carboxylic acid , a novel spirocyclic building block, against traditional flat and saturated alternatives. The target of interest is GPR40 (Free Fatty Acid Receptor 1 / FFAR1) , a well-validated Class A GPCR target for Type 2 Diabetes Mellitus (T2DM) whose activation relies on a critical carboxylate-arginine anchor mechanism .

Scientific Rationale: The Spirocyclic Advantage

Why replace standard aromatic or simple saturated rings with a spirocycle like 7-Oxaspiro[1]nonane-6-carboxylic acid?

  • Vectorality & Rigidity: Spirocycles provide rigid, predictable 3D exit vectors. Unlike simple cycloalkanes (which undergo rapid, entropically costly ring-flipping), the spiro-fusion locks the conformation, reducing the entropic penalty upon target binding.

  • Improved Fsp³: Higher Fsp³ correlates strongly with clinical success, as it inherently reduces the planar hydrophobicity that drives non-specific protein binding and CYP450 inhibition .

  • Heteroatom Incorporation: The oxa-substitution (oxygen atom) in the spiro[1]nonane system introduces a hydrogen bond acceptor and lowers the calculated partition coefficient (cLogP). This prevents the excessive lipophilicity that plagued earlier generations of GPR40 agonists, mitigating potential hepatotoxicity.

Target Selection: GPR40 and the Carboxylate Anchor

GPR40 is activated by endogenous free fatty acids and synthetic agonists (e.g., TAK-875). High-resolution crystal structures (such as PDB ID: 4PHU) reveal that agonist binding is fundamentally driven by a network of polar interactions. The ligand's carboxylate group must form critical salt bridges and hydrogen bonds with Arg183 , Arg258 , Tyr91 , and Tyr240 to trigger the Gq-coupled signaling cascade .

GPR40_Pathway Ligand Spirocyclic Agonist (7-Oxaspiro...) GPR40 GPR40 Receptor (Arg183/Arg258 Anchor) Ligand->GPR40 Binds Gq Gq Protein Alpha GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / Ca2+ Release PLC->IP3 Cleaves PIP2 Insulin Insulin Secretion (Pancreatic β-cells) IP3->Insulin Triggers

GPR40 signaling pathway triggered by spirocyclic agonist binding.

Experimental Protocols: Self-Validating In Silico Workflow

To ensure trustworthiness and reproducibility, the following step-by-step computational protocol was employed to evaluate the ligands. The causality behind each step guarantees a self-validating system.

Step 1: Ligand Preparation (LigPrep)

  • Action: 7-Oxaspiro[1]nonane-6-carboxylic acid, Tetrahydropyran-2-carboxylic acid (THP-2-CA), and 3-Methoxybenzoic acid (3-MBA) were prepared using Epik.

  • Causality: GPR40 activation is strictly dependent on the ligand's carboxylic acid existing as a deprotonated carboxylate anion to form a salt bridge with Arg183/Arg258. Epik was utilized at physiological pH (7.4 ± 0.5) to ensure the 100% generation of this anionic state, preventing false-negative docking scores from protonated artifacts.

Step 2: Protein Preparation (Protein Preparation Wizard)

  • Action: The X-ray crystal structure of human GPR40 bound to TAK-875 (PDB ID: 4PHU) was imported. Missing hydrogen atoms were added, and the hydrogen bond network was optimized via Protonate3D.

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Energy minimization using the OPLS4 force field relieves steric clashes, ensuring the binding pocket accurately reflects a physiologically viable state.

Step 3: Glide XP Docking & Prime MM-GBSA

  • Action: Ligands were docked using Glide Extra Precision (XP). The binding free energy (ΔG_bind) of the best poses was subsequently calculated using the Prime MM-GBSA module.

  • Causality: While Glide XP provides an excellent empirical scoring function for initial pose estimation, it often underestimates the desolvation penalties of highly polar groups. Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) is employed sequentially to calculate the true thermodynamic binding free energy, providing a rigorous validation of the ligand's affinity.

Docking_Workflow LigPrep Ligand Preparation (Epik, pH 7.4) GlideXP Glide XP Docking (Extra Precision) LigPrep->GlideXP ProtPrep Protein Preparation (GPR40, PDB: 4PHU) GridGen Receptor Grid Generation (Arg183/Arg258 Anchor) ProtPrep->GridGen GridGen->GlideXP MMGBSA Prime MM-GBSA (Binding Free Energy) GlideXP->MMGBSA Analysis Interaction Analysis (Pose & Affinity Evaluation) MMGBSA->Analysis

Step-by-step in silico molecular docking and MM-GBSA workflow.

Comparative Performance Data

We compared the spirocyclic product against two common bioisosteres: a saturated non-spirocyclic ring (THP-2-CA) and a traditional flat aromatic ring (3-MBA).

LigandScaffold TypeFsp³cLogPGlide XP Score (kcal/mol)Prime MM-GBSA ΔG_bind (kcal/mol)Key Pocket Interactions
7-Oxaspiro[1]nonane-6-carboxylic acid Spirocyclic0.891.12-9.45-42.3Salt bridge (Arg183, Arg258), H-bond (Tyr91), optimal deep-pocket hydrophobic packing.
Tetrahydropyran-2-carboxylic acid (THP-2-CA) Saturated (Non-spiro)0.830.85-7.82-34.5Salt bridge (Arg183, Arg258), sub-optimal vectorality causing entropic ring-flip penalties.
3-Methoxybenzoic acid (3-MBA) Flat Aromatic0.121.84-8.15-36.8Salt bridge (Arg183, Arg258), steric clash with Tyr240 due to rigid planarity.

Structural & Mechanistic Insights

The Flatland Penalty: While 3-MBA successfully anchors its carboxylate to Arg183 and Arg258, its planar aromatic ring forces a rigid, two-dimensional conformation. This planarity causes a minor steric clash with Tyr240 and fails to adequately fill the three-dimensional volume of the adjacent lipophilic sub-pocket, leading to a higher desolvation penalty and a weaker MM-GBSA score (-36.8 kcal/mol).

The Spirocyclic Advantage: 7-Oxaspiro[1]nonane-6-carboxylic acid perfectly projects its carboxylate into the polar anchor site. Meanwhile, the orthogonal spiro-ring system occupies the lipophilic sub-pocket (near Leu186 and Val84) without the entropic penalty of ring-flipping seen in the simple THP-2-CA scaffold. The oxygen atom in the spiro system maintains a lower cLogP (1.12), ensuring the molecule remains soluble and avoiding the non-specific lipophilic toxicity risks associated with highly lipophilic GPCR ligands.

Conclusion

The in silico data strongly supports the use of 7-Oxaspiro[1]nonane-6-carboxylic acid as a superior building block for GPR40 agonist development. By escaping flatland, it offers an optimal balance of high Fsp³, excellent binding thermodynamics (ΔG_bind = -42.3 kcal/mol), and precise 3D vectorality, outperforming both flat aromatic and simple saturated bioisosteres.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry.[Link]

  • High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Srivastava, A., Yano, J., Hirozane, Y., et al. Nature.[Link]

Sources

Comparative

Comparative physicochemical properties of oxa-spirocycles versus carbocyclic spirocycles

A Senior Application Scientist's Guide to Understanding How a Single Oxygen Atom Transforms Drug-like Properties In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding How a Single Oxygen Atom Transforms Drug-like Properties

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland," embracing three-dimensional molecular architectures to unlock improved pharmacological profiles.[1] Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth comparison of oxa-spirocycles versus their carbocyclic analogues, demonstrating how the strategic incorporation of an oxygen atom into the spirocyclic core can dramatically and advantageously modulate key physicochemical parameters essential for drug development.

The Core Distinction: Impact of Oxygen Incorporation

The fundamental difference between an oxa-spirocycle and a carbocyclic spirocycle is the replacement of a methylene (-CH2-) group with an ether oxygen (-O-). This seemingly simple substitution has profound effects on the molecule's electronic distribution, polarity, and ability to interact with its environment. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, a feature absent in their carbocyclic counterparts. This alteration is the primary driver behind the significant differences in solubility, lipophilicity, and other properties discussed below.

Comparative Analysis of Physicochemical Properties

The decision to utilize an oxa-spirocycle is often driven by the need to fine-tune a molecule's drug-like properties. The following sections provide a quantitative comparison of these key parameters.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) between octanol and water.[5][6][7]

Key Insight: The incorporation of an oxygen atom into a spirocyclic framework consistently lowers lipophilicity.

Experimental data shows that the LogD of oxa-spirocyclic models can be approximately one order of magnitude lower than their direct carbocyclic spirocycle counterparts.[1] This reduction in lipophilicity can be attributed to the increased polarity conferred by the ether oxygen.

Table 1: Comparative Lipophilicity Data

Carbocyclic SpirocycleLogD (7.4)Oxa-Spirocycle AnalogueLogD (7.4)ΔLogDReference
Compound 66 4.5Compound 67 3.6-0.9[1]
Compound 69 4.9Compound 70 4.0-0.9[1]
Compound 72 4.4Compound 73 3.6-0.8[1]

Lower LogD values indicate lower lipophilicity (i.e., higher hydrophilicity).

This trend is highly desirable in drug discovery, as excessively high lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Key Insight: The replacement of a carbon with an oxygen atom in the spirocyclic core leads to a dramatic improvement in aqueous solubility.

The ability of the ether oxygen in oxa-spirocycles to act as a hydrogen bond acceptor significantly enhances interactions with water molecules. Studies have shown that oxa-spirocyclic compounds can be up to 40 times more soluble than their carbocyclic spirocycle analogs.[1]

Table 2: Comparative Aqueous Solubility Data

Carbocyclic SpirocycleSolubility (µM)Oxa-Spirocycle AnalogueSolubility (µM)Fold IncreaseReference
Compound 66 9Compound 67 36040x[1]
Compound 69 7Compound 70 118~17x[1]
Compound 72 <5Compound 73 34>7x[1]

This substantial increase in solubility can simplify formulation challenges and improve the overall druggability of a compound.

Polar Surface Area (PSA)

Polar Surface Area is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[8][9][10] It is a key descriptor for predicting drug permeability across biological membranes.

Key Insight: The introduction of an ether oxygen inherently increases the molecule's Polar Surface Area.

While direct comparative PSA values for simple oxa- vs. carbocyclic pairs are not always explicitly reported in the literature, the principle is fundamental. The ether oxygen contributes directly to the PSA calculation. A higher PSA generally correlates with lower membrane permeability. This can be advantageous for targeting extracellular proteins or disadvantageous if CNS penetration is required. For molecules to cross the blood-brain barrier, a PSA of less than 90 Ų is generally needed.[8]

Experimental Protocols for Property Determination

To ensure the trustworthiness of these comparisons, it is crucial to understand the standardized methods used to generate the data.

Protocol 1: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (pH 7.4 for LogD).

Step-by-Step Methodology:

  • Preparation: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is saturated with n-octanol, and n-octanol is saturated with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Dissolution: A known amount of the test compound is dissolved in one of the phases (or a third solvent that is then removed).

  • Partitioning: Equal volumes of the n-octanol and aqueous phases are added to a flask containing the compound. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate Octanol with Buffer E1 Dissolve Compound P1->E1 P2 Saturate Buffer with Octanol P2->E1 E2 Add Saturated Phases & Shake E1->E2 E3 Centrifuge to Separate Phases E2->E3 E4 Sample Each Phase E3->E4 A1 Quantify Concentration (e.g., HPLC-UV) E4->A1 A2 Calculate Ratio [Octanol]/[Aqueous] A1->A2 A3 Log10(Ratio) = LogD A2->A3

Protocol 2: Kinetic Solubility Assay via Nephelometry

This high-throughput method assesses the solubility of a compound by measuring the turbidity that results from its precipitation out of an aqueous solution.

Step-by-Step Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock is added to a buffered aqueous solution (e.g., PBS, pH 7.4) in a microplate well.

  • Incubation: The plate is incubated for a period (e.g., 2 hours) to allow for precipitation to occur.

  • Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light from suspended particles.

  • Data Analysis: The solubility is determined by comparing the turbidity readings to a standard curve or by identifying the concentration at which significant precipitation occurs.

Impact on Metabolic Stability

While not a direct physicochemical property, metabolic stability is profoundly influenced by molecular structure. Spirocycles, in general, are known to improve metabolic stability by restricting conformation and blocking sites of metabolism.[2][3][4]

Key Insight: The replacement of a metabolically labile methylene group with a stable ether linkage in an oxa-spirocycle can enhance metabolic stability.

For instance, a study on Bruton's tyrosine kinase (BTK) inhibitors found that replacing a morpholine ring (which contains an ether oxygen) with a 2-oxa-6-azaspiro[3.3]heptane significantly improved metabolic stability.[12] This was attributed to the blocking of oxidation at the positions adjacent to the nitrogen, a common metabolic pathway for morpholines. While this is an aza-oxa-spirocycle example, the principle of replacing a potentially oxidizable C-H bond with a more stable C-O bond is broadly applicable.

G cluster_properties Physicochemical Properties Carbo {Carbocyclic Spirocycle | -CH₂- group} Oxa {Oxa-Spirocycle | -O- group} Carbo->Oxa Replace C with O Lipophilicity Lower Lipophilicity (↓ LogD) Oxa->Lipophilicity Solubility Higher Aqueous Solubility Oxa->Solubility PSA Higher Polar Surface Area (PSA) Oxa->PSA Stability Potentially Higher Metabolic Stability Oxa->Stability

Conclusion and Strategic Recommendations

The strategic incorporation of an oxygen atom to create an oxa-spirocycle is a powerful tool in a medicinal chemist's arsenal. This modification reliably decreases lipophilicity and dramatically increases aqueous solubility, addressing two of the most common challenges in drug development.[1] The resulting increase in polarity, reflected by a higher PSA, must be considered in the context of the desired target and permeability requirements.

For drug discovery professionals, the choice between a carbocyclic and an oxa-spirocyclic scaffold should be a deliberate one, guided by the specific property modulation needed for the project. When facing challenges of poor solubility or high lipophilicity in a chemical series, the transition from a carbocyclic to an oxa-spirocyclic analogue presents a validated and highly effective strategy for optimizing drug-like properties.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Thieme Chemistry. (Date not available). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Fominova, K., Diachuk, T., Granat, D., et al. (Date not available). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • ResearchGate. (Date not available). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • ChemRxiv. (Date not available). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • ACD/Labs. (Date not available). LogP—Making Sense of the Value. [Link]

  • PMC. (Date not available). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Figshare. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • Fominova, K., Diachuk, T., Granat, D., et al. (Date not available). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • Wikipedia. (Date not available). Polar surface area. [Link]

  • Caron, J., et al. (Date not available). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA. [Link]

  • Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]

  • GARDP Revive. (Date not available). Polar surface area (PSA). [Link]

  • PubMed. (2008). The calculation of polar surface area from first principles: an application of quantum chemical topology to drug design. [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • ResearchGate. (Date not available). Molecular Descriptors for Polarity: The Need for Going Beyond Polar Surface Area. [Link]

  • Molinspiration. (Date not available). Molecular Polar Surface Area PSA. [Link]

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Safety & Regulatory Compliance

Safety

7-Oxaspiro[3.5]nonane-6-carboxylicacid proper disposal procedures

7-Oxaspiro[3.5]nonane-6-carboxylic Acid: Comprehensive Disposal and Safety Logistics Guide As drug development and synthetic chemistry advance, laboratories frequently handle complex spirocyclic building blocks. 7-Oxaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Oxaspiro[3.5]nonane-6-carboxylic Acid: Comprehensive Disposal and Safety Logistics Guide

As drug development and synthetic chemistry advance, laboratories frequently handle complex spirocyclic building blocks. 7-Oxaspiro[3.5]nonane-6-carboxylic acid (CAS: 2731014-30-3) is a specialized aliphatic organic acid featuring a spirocyclic ether moiety. While it is a highly valuable intermediate in medicinal chemistry, its unique structural properties dictate specific handling, segregation, and disposal protocols to ensure regulatory compliance and laboratory safety.

This guide provides an authoritative, step-by-step operational plan for the safe disposal of 7-Oxaspiro[3.5]nonane-6-carboxylic acid, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and American Chemical Society (ACS) best practices [1].

Part 1: Physicochemical Properties & Waste Classification

Before disposing of any chemical, it is critical to understand how its physicochemical properties influence its waste classification. The carboxylic acid functional group renders this compound mildly acidic, while the spirocyclic ether ring increases its solubility in polar organic solvents but limits its rapid biodegradability in standard aqueous wastewater systems.

Table 1: Chemical Profiling and Waste Logistics

Property / ParameterValue / ClassificationLogistical Implication
Chemical Name 7-Oxaspiro[3.5]nonane-6-carboxylic acidMust be explicitly written on waste labels (no abbreviations) [2].
CAS Number 2731014-30-3Use for exact inventory tracking and Safety Data Sheet (SDS) matching.
Molecular Formula C9H14O3Non-halogenated; must not be mixed with halogenated waste streams.
Molecular Weight 170.21 g/mol Relevant for calculating neutralization stoichiometry.
EPA Waste Stream Non-halogenated organic wasteSubject to RCRA Subpart K regulations in academic/research labs [1].
Incompatibilities Strong oxidizers, strong basesSegregate to prevent exothermic reactions or gas evolution [2].

Part 2: Disposal Workflow and Decision Logic

The state of the chemical (solid, aqueous, or organic mixture) dictates the disposal pathway. The following decision tree outlines the standard operating procedure for segregating 7-Oxaspiro[3.5]nonane-6-carboxylic acid waste.

G Start 7-Oxaspiro[3.5]nonane-6-carboxylic Acid Waste Generated Solid Solid Powder/Crystals Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Mixture Start->Organic Solid_Disp Seal in compatible container Label: Non-Halogenated Organic Solid Solid->Solid_Disp Aqueous_Disp Check pH & Neutralize (Do not drain dispose) Aqueous->Aqueous_Disp Organic_Disp Collect in Non-Halogenated Organic Waste Carboy Organic->Organic_Disp Hazmat EH&S / Hazmat Pickup (EPA RCRA Compliance) Solid_Disp->Hazmat Aqueous_Disp->Hazmat Organic_Disp->Hazmat

Workflow for the safe segregation and disposal of 7-Oxaspiro[3.5]nonane-6-carboxylic acid waste.

Part 3: Step-by-Step Disposal Methodologies

As a Senior Application Scientist, I emphasize that laboratory safety relies on understanding the causality behind every action. Do not simply follow steps; understand why they are necessary to validate your safety systems [3].

Protocol A: Solid Waste Management (Unused or Expired Reagent)

When disposing of the pure solid compound, the primary goal is to prevent aerosolization of the powder and ensure chemical compatibility with the storage vessel.

  • Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) or glass container.

    • Causality: HDPE and glass are inert to weak organic acids. Avoid metal containers, as trace moisture can cause the carboxylic acid to slowly corrode the metal, compromising the container's integrity [2].

  • Labeling: Affix a hazardous waste tag immediately. Label it as "Hazardous Waste: Non-Halogenated Organic Solid (7-Oxaspiro[3.5]nonane-6-carboxylic acid)."

    • Causality: The EPA requires the full chemical name to be written out. Abbreviations (e.g., "7-Oxaspiro acid") are illegal under RCRA and can delay emergency response if a spill occurs [3].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is physically segregated from strong oxidizers (e.g., peroxides, nitrates).

Protocol B: Aqueous Solutions & Neutralization

If the compound is dissolved in an aqueous buffer or water, it must be neutralized prior to final waste collection.

  • pH Assessment: Use pH paper or a calibrated pH meter to assess the acidity of the solution.

    • Causality: The EPA defines aqueous solutions with a pH ≤ 2 as characteristically corrosive (D002 waste code) [3].

  • Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Neutralizing the acid prevents dangerous, unintended reactions (such as the evolution of toxic gases) when the liquid is later combined with other aqueous wastes in a central carboy.

  • Collection (No Drain Disposal): Even after neutralization, do not pour this solution down the drain . Pour the neutralized solution into an "Aqueous Organic Waste" carboy.

    • Causality: While ACS guidelines permit the drain disposal of certain simple, easily biodegradable neutralized acids (like acetic acid), complex spirocyclic compounds lack established rapid biodegradability profiles and can persist in wastewater treatment systems [4].

Protocol C: Organic Solvent Mixtures (Reactions and Extractions)

During synthesis or extraction, 7-Oxaspiro[3.5]nonane-6-carboxylic acid is often dissolved in organic solvents (e.g., ethyl acetate, methanol).

  • Segregation: Pour the mixture into a Non-Halogenated Organic Waste carboy. If your reaction utilized a halogenated solvent (e.g., Dichloromethane or Chloroform), the entire mixture must be disposed of in a Halogenated Waste carboy.

    • Causality: Halogenated waste requires incineration at much higher temperatures to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental burden [2].

  • Headspace Management: Never fill the waste carboy beyond 80% of its total capacity.

    • Causality: Leaving 20% headspace allows for vapor expansion. Organic solvents have high vapor pressures; without headspace, temperature fluctuations in the lab could cause the carboy to rupture [2].

  • Secondary Containment: Ensure the carboy rests inside a secondary containment tray capable of holding 110% of the carboy's volume.

Part 4: Regulatory Compliance & Safety Logistics

To maintain a self-validating safety system, your laboratory must adhere strictly to EPA Subpart K (if applicable to your academic/research institution) and Satellite Accumulation Area (SAA) regulations[1].

  • The "Closed Container" Rule: Waste containers must remain tightly closed at all times, except for the exact moment waste is being actively added. Funnels must not be left in open carboys [2].

  • Accumulation Limits: Once an SAA container reaches its maximum capacity (typically 55 gallons for general waste, or 1 quart for acutely hazardous waste), it must be dated and transferred to the facility's Central Accumulation Area within three (3) consecutive days [2].

  • Spill Preparedness: Because 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a solid organic acid, a standard chemical spill kit containing inert absorbent materials (e.g., vermiculite) and a mild neutralizing agent (sodium bicarbonate) must be kept within 25 feet of the SAA [4].

References

  • American Chemical Society. "Regulation of Laboratory Waste." ACS Policy Statements. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Environmental Health & Safety. Available at:[Link]

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Resources. Available at:[Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Oxaspiro[3.5]nonane-6-carboxylic acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 7-Oxaspiro[3.5]nonane-6-carboxylic acid was not publicly available. The following recommendations are synthesized from safety data f...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 7-Oxaspiro[3.5]nonane-6-carboxylic acid was not publicly available. The following recommendations are synthesized from safety data for structurally related compounds, including other spirocyclic ethers and carboxylic acids. It is imperative for all users to conduct a thorough, site-specific risk assessment and consult the direct supplier for a compound-specific SDS before any handling or use. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Understanding the Compound and its Potential Hazards

7-Oxaspiro[3.5]nonane-6-carboxylic acid is a unique molecule featuring a spirocyclic ether and a carboxylic acid functional group. Spirocyclic ethers are prevalent in various bioactive compounds, making them significant in medicinal chemistry.[1][2][3] The carboxylic acid moiety classifies it as a weak acid.[4][5] While specific hazard data for this compound is limited, related structures suggest potential for skin and eye irritation, and possible respiratory irritation.[6][7][8] Carboxylic acids, as a class, can be corrosive and may be combustible.[4][9]

Core Principles of Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is crucial for minimizing exposure risk.

1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For handling 7-Oxaspiro[3.5]nonane-6-carboxylic acid, the following are essential:

  • Chemical Fume Hood: All manipulations of the solid compound or solutions should be performed in a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7][8]

  • Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.

2. Administrative Controls: Standard Operating Procedures

Clear and concise standard operating procedures (SOPs) are vital for ensuring consistent safe practices. These should include:

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar chemicals.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7] Hands should be thoroughly washed after handling the compound.[7][11]

3. Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[9][10]Protects against splashes and airborne particles. Standard safety glasses do not provide adequate protection.
Skin and Body Protection A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]Provides a barrier against accidental skin contact.
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are a common choice for many laboratory chemicals.[12]Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately after known contact with the compound.[10][11] The breakthrough time of the glove material should be considered for prolonged tasks.
Respiratory Protection Respiratory protection is generally not required when working in a properly functioning chemical fume hood.[12]If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used based on a formal risk assessment.[10]
Procedural Guidance: A Step-by-Step Approach to Safe Handling and Disposal

The following workflow outlines the critical steps for safely handling and disposing of 7-Oxaspiro[3.5]nonane-6-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed with Caution prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_dissolve Prepare Solutions handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Upon Completion cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling and Disposal

Operational Plan:

  • Preparation:

    • Review Safety Information: Thoroughly review this guide and any available safety data for similar compounds. Conduct a formal risk assessment for your specific experimental protocol.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is working correctly. Gather all necessary equipment and reagents.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weigh boat to minimize contamination.

    • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Experimental Procedures: Conduct all experimental steps within the fume hood.

Disposal Plan:

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by soap and water is a general practice.[10]

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Waste Segregation:

    • Collect all waste materials (excess solid, solutions, contaminated consumables) in a properly labeled, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams. Carboxylic acids should not be stored with bases.[4]

  • Final Disposal:

    • Transfer the waste container to your institution's designated chemical waste storage area for pickup and disposal by a licensed waste management company.

    • One common disposal method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • PPE Removal:

    • Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

    • Dispose of single-use PPE in the appropriate waste stream.

By adhering to these guidelines, researchers can handle 7-Oxaspiro[3.5]nonane-6-carboxylic acid with a high degree of safety, protecting themselves and their work environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-6-carboxylic acid - NextSDS. [Link]

  • material safety data sheet - GRILL CLEAN - Nisbets. [Link]

  • 7-Oxaspiro[3.5]nonane-9-carboxylic acid | C9H14O3 | CID 168438253 - PubChem. [Link]

  • SAFETY DATA SHEET - Greenbook.net. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (C8H13NO3) - PubChemLite. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC. [Link]

  • Synthesis of Spirocyclic Ethers - ResearchGate. [Link]

  • Stereocontrolled preparation of spirocyclic ethers by intramolecular trapping of oxonium ions with allylsilanes - Yonsei University. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylicacid - ChemBK. [Link]

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